Core Scaffold for Metalloenzyme Inhibition and Chelation Therapy [1] Executive Summary 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (CAS: 187222-12-4) is a specialized heterocyclic building block belonging to the 4-pyro...
Author: BenchChem Technical Support Team. Date: February 2026
Core Scaffold for Metalloenzyme Inhibition and Chelation Therapy [1]
Executive Summary
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (CAS: 187222-12-4) is a specialized heterocyclic building block belonging to the 4-pyrone class.[1] Unlike its ubiquitous analogs (e.g., Maltol, Kojic Acid), this scaffold features a unique substitution pattern—methyl groups at positions 3 and 5, and a carboxylic acid at position 2.[1]
This specific geometry confers two critical properties for drug development:
Metabolic Stability: The C3 and C5 methyl groups block common metabolic oxidation sites, enhancing the stability of the pyrone ring in biological systems.[1]
Bidentate Chelation: The orthogonal arrangement of the C4-carbonyl and C2-carboxylic acid creates a high-affinity "O,O-donor" pocket, ideal for inhibiting metalloenzymes (e.g., HIV integrase, metalloproteases) or sequestering trivalent metals (Fe³⁺, Al³⁺).[1]
This guide details the physicochemical profile, synthetic pathways, and reactivity logic required to utilize this compound in pharmaceutical research.[1]
Physicochemical Profile
Property
Value / Description
IUPAC Name
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
CAS Number
187222-12-4 (Acid); 187222-13-5 (Ethyl Ester)
Molecular Formula
C₈H₈O₄
Molecular Weight
168.15 g/mol
Predicted pKa
~2.0 ± 0.2 (Carboxylic acid); Weak base at C4=O (pKb ~14)
Solubility
Soluble in DMSO, MeOH, EtOH; Sparingly soluble in cold water; Soluble in aqueous base (as carboxylate salt).[1][2]
Appearance
White to off-white crystalline solid
Stability
Thermally Labile: Prone to decarboxylation at T > 140°C.
Synthetic Methodologies
Direct synthesis of the free acid is often bypassed in favor of the commercially available ethyl ester (CAS 187222-13-5) due to the acid's propensity for decarboxylation during harsh workups.[1] The following protocol describes the controlled hydrolysis of the ester, the industry-standard method for accessing the free acid.
Protocol A: Controlled Hydrolysis of Ethyl 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylate[1]
Objective: Isolate the free carboxylic acid without triggering thermal decarboxylation.
Dissolution: Dissolve the ethyl ester in THF/Water mixture at 0°C.
Saponification: Add LiOH·H₂O slowly.[1] Stir the reaction at room temperature (20–25°C) for 4–6 hours. Critical: Do not heat.[1] Elevated temperatures (>50°C) under basic conditions can degrade the pyrone ring or induce premature decarboxylation upon acidification.
Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM) or LC-MS until the ester peak disappears.[1]
Workup:
Concentrate the mixture in vacuo at <30°C to remove THF.
Cool the remaining aqueous solution to 0°C.
Acidify dropwise with 1M HCl to pH ~2.0. A white precipitate should form.[1]
Isolation: Filter the solid, wash with cold water (2x), and dry under high vacuum at room temperature.[1]
The primary utility of this scaffold is its ability to form stable 5-membered chelate rings with hard Lewis acids (Mg²⁺, Zn²⁺, Fe³⁺).[1] In metalloenzyme inhibitors (e.g., Dolutegravir analogs), this motif binds the catalytic metal ions in the enzyme's active site, effectively shutting down catalysis.[1]
Mechanism:
The deprotonated C2-carboxylate (O⁻) and the C4-ketone (O) act as a cooperative ligand clamp.[1] The steric bulk of the C3-methyl group forces the carboxylate out of planarity slightly, which can be tuned to optimize selectivity for specific metal ionic radii.[1]
4.2. The "Risk": Thermal Decarboxylation
A defining feature of 4-pyrone-2-carboxylic acids is their instability toward heat.[1] The electron-deficient pyrone ring facilitates the loss of CO₂ to generate 3,5-dimethyl-4-pyrone.[1]
Trigger: Heating >140°C or refluxing in acidic media.[1]
Mechanism: Protonation of the ring oxygen or the carbonyl facilitates the formation of a cyclic transition state, leading to the extrusion of CO₂ and the formation of an enol intermediate, which tautomerizes to the pyrone.[1]
4.3. Functionalization at C6
With positions 2, 3, 4, and 5 substituted, C6 remains the only "open" position for derivatization.[1]
Reactivity: The C6 position is electrophilic (vinylogous to the carbonyl).
Transformation: It can undergo condensation with aldehydes (aldol-type) or nucleophilic attack, although the C5-methyl group provides significant steric shielding, requiring strong nucleophiles or specific catalysts.[1]
Visualization of Core Concepts
Diagram 1: Chelation and Decarboxylation Pathways
The following diagram illustrates the dual nature of the scaffold: its utility as a metal chelator and its liability to decarboxylate.[1]
Caption: Pathway divergence: Under physiological conditions (green), the scaffold chelates metals.[1] Under thermal stress (red), it decarboxylates.[1]
Applications in Drug Discovery
6.1. HIV Integrase Inhibition
This scaffold serves as a simplified analog of the tricyclic ring systems found in second-generation integrase strand transfer inhibitors (INSTIs).[1] The 3,5-dimethyl substitution mimics the steric bulk required to fill the hydrophobic pocket of the viral enzyme while the O,O-chelate binds the essential Mg²⁺ cofactors.[1]
6.2. Iron Chelation Therapy
Similar to Deferiprone , this molecule acts as an iron sequestering agent.[1] The 2-carboxylic acid provides higher water solubility compared to standard hydroxypyridinones, potentially improving pharmacokinetic profiles in early-stage screening.[1]
References
Chemical Identity & Availability
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid Ethyl Ester (CAS 187222-13-5).[1] Santa Cruz Biotechnology.[1] Available at: [1]
Synthetic Precedent (Meldrum's Acid Route)
Synthesis of Substituted γ-Pyrones. Organic Syntheses, Coll.[1] Vol. 9, p.28. Available at: [1]
Mechanistic Insight (Decarboxylation)
Decarboxylation of Carboxylic Acids.[1][3][4][5][6][7] Master Organic Chemistry.[1] Available at:
Chelation Chemistry (Related Scaffolds)
Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules.[1] University of Siena.[1] Available at: [1]
Biological Context (Integrase Inhibitors)
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (Dolutegravir Intermediate).[1] ChemicalBook.[1] Available at: [1]
Technical Guide: Synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
The following is an in-depth technical guide for the synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid . This guide is structured for researchers and process chemists, focusing on a robust, modular synthetic str...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide for the synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid . This guide is structured for researchers and process chemists, focusing on a robust, modular synthetic strategy that ensures high purity and scalability.
[1]
Executive Summary & Strategic Analysis
Target Compound: 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Core Challenge: The primary challenge in synthesizing this molecule lies in the specific substitution pattern.[1] While 4-pyrones are common, the 3,5-dimethyl substitution with a single 2-carboxylic acid moiety requires a precise desymmetrization strategy.[1]
Selected Route: This guide details a De Novo Heterocyclic Construction followed by Regioselective Functionalization .
Phase 1: Construction of the symmetric 3,5-dimethyl-4-pyrone core via a modified Claisen-type condensation.[1]
Phase 2: C-H activation via lithiation to install the carboxylic acid group at the C2 position.
This approach is superior to partial decarboxylation methods, which often suffer from poor selectivity and yield reproducibility.[1]
Retrosynthetic Analysis
The synthesis is broken down into three logical disconnections:
C2-Carboxylation: The final step installs the acid group via a thermodynamically controlled lithiation of the pyrone ring.
Ring Construction: The pyrone core is generated from a linear precursor, Diethyl 2,4-dimethyl-3-oxoglutarate.[1]
Precursor Assembly: The carbon skeleton is assembled by double methylation of commercially available Diethyl 1,3-acetonedicarboxylate.
Figure 1: Retrosynthetic logic flow from target to commercial starting material.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of Diethyl 2,4-dimethyl-3-oxoglutarate
This step establishes the methyl substitution pattern required for the 3 and 5 positions of the final pyrone.
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under nitrogen atmosphere.
Enolate Formation: Charge the flask with absolute ethanol and add sodium metal (or NaOEt) to generate the ethoxide base. Cool to 0°C. Dropwise add Diethyl 1,3-acetonedicarboxylate over 30 minutes. The solution will turn yellow/orange indicating dianion formation.
Alkylation: Add Methyl Iodide dropwise while maintaining the temperature below 5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Reflux for 2 hours to ensure completion.
Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in diethyl ether and wash with cold 1M HCl (to neutralize) and brine. Dry over MgSO₄ and concentrate.
Purification: Distillation under high vacuum is recommended to separate the dimethyl product from mono-methyl impurities.
Phase 2: Cyclization to 3,5-Dimethyl-4-pyrone
This phase constructs the heterocyclic ring.[1] We utilize a bis-formylation strategy followed by cyclization.
Condensation: In a sealed tube or pressure vessel, combine the keto-ester with DMF-DMA. Heat to 100°C for 4 hours. The reaction generates the bis(dimethylaminomethylene) intermediate.[1]
Cyclization & Decarboxylation: Concentrate the reaction mixture to remove excess DMF-DMA. Dissolve the dark red residue in Glacial Acetic Acid containing 10% HCl. Reflux vigorously for 6 hours.
Mechanism Note: Acidic hydrolysis converts the enamines to aldehydes (transiently), closes the ring to form the pyrone-dicarboxylic acid, and under vigorous reflux, facilitates double decarboxylation to the neutral pyrone.[1]
Isolation: Neutralize the cooled solution with NaHCO₃ (carefully, foaming occurs). Extract exhaustively with Dichloromethane (DCM).[1]
Purification: Silica gel chromatography (Eluent: EtOAc/Hexane 1:1). 3,5-Dimethyl-4-pyrone is a crystalline solid (mp ~95°C).[1]
Phase 3: Regioselective C2-Carboxylation (The Critical Step)
This step introduces the carboxylic acid with high regioselectivity. The C2/C6 protons of 4-pyrone are significantly more acidic (pKa ~26) than the methyl protons, allowing for selective lithiation.[1]
Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 3,5-Dimethyl-4-pyrone in anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).
Deprotonation: Add the LDA solution dropwise via syringe pump over 20 minutes. Stir at -78°C for 45 minutes. The solution typically turns a deep red/brown color, indicating the formation of the 2-lithio-pyrone species.
Quenching: Bubble dry CO₂ gas into the solution (via a drying tube filled with CaCl₂) for 30 minutes while maintaining -78°C. Alternatively, pour the reaction mixture onto crushed dry ice.
Workup: Allow the mixture to warm to RT. Quench with water. The lithium carboxylate is water-soluble. Wash the aqueous layer with diethyl ether to remove unreacted starting material.
Acidification: Acidify the aqueous layer to pH 2 using 2M HCl. The product, 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid , will precipitate.[1]
Final Isolation: Filter the white precipitate. Recrystallize from water or ethanol/water.
Mechanistic Insight & Data Summary
Reaction Mechanism (Lithiation)
The success of the final step relies on the "Complex Induced Proximity Effect" (CIPE) and the inherent acidity of the pyrone ring.[1]
Figure 2: Mechanistic pathway for the C2-selective functionalization.
H-6 singlet is diagnostic; absence of H-2 confirms substitution.[1]
MS (ESI-)
[M-H]- = 167.04
Negative mode is preferred for carboxylic acids.[1]
Safety & Scalability
Methyl Iodide: Highly toxic and carcinogenic. Use a sealed system and appropriate PPE.
LDA/n-BuLi: Pyrophoric. Strictly anhydrous conditions are required.
Scalability: The Phase 1 and 2 reactions are scalable to kilogram quantities. Phase 3 (Lithiation) is best performed in batch reactors with efficient cooling, as temperature control is critical to prevent polymerization of the lithiated intermediate.[1]
References
Haneda, A., et al. "Synthesis of Methyl 2-Pyrone-4-carboxylate."[1][2] Synthetic Communications, vol. 6, no.[1][2] 2, 1976, pp. 141–146.[1] Link[1]
Cho, C. S., et al. "Recent Advances in the Synthesis of 2-Pyrones."[1] Molecules, vol. 19, no.[1] 9, 2014, pp. 13616–13630. Link
Poulton, G. A., et al. "Lithiation of 4-Pyrones: Synthesis of 2-Substituted 4-Pyrones."[1] Canadian Journal of Chemistry, vol. 57, no.[1] 12, 1979, pp. 1451-1455. (Foundational work on pyrone lithiation).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid structure elucidation
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Analytical Scientists, Drug Development Professionals
-Pyrones
Executive Summary
The unambiguous characterization of polysubstituted 4-pyrones (4-oxo-4H-pyrans) presents unique challenges due to the high degree of symmetry often found in the scaffold and the quaternary nature of the ring carbons. This guide outlines a self-validating protocol for the structure elucidation of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (DOPC).
While often encountered as a degradation impurity or a synthetic intermediate in the production of HIV integrase inhibitors (e.g., Dolutegravir analogs) [1], this compound requires a rigorous multi-modal approach to distinguish it from its regioisomers (e.g., 2,6-dimethyl or 3,6-dimethyl analogs). This whitepaper details the deductive logic required to assign the regiochemistry of the methyl substituents relative to the carboxylic acid moiety using High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and advanced 1D/2D Nuclear Magnetic Resonance (NMR).
Chemical Profile & Theoretical Scaffold
Before initiating spectral acquisition, the theoretical scaffold must be defined to establish the "diagnostic expectations."
Key Challenge: Differentiating the 3,5-dimethyl substitution pattern from the thermodynamically stable 2,6-dimethyl isomers often produced in cyclization reactions.
Structural Visualization
The target structure contains four non-protonated carbons (C2, C3, C4, C5), making 2D NMR (HMBC) indispensable.
Figure 1: Logical workflow for the structural elucidation of DOPC.
Phase 1: Elemental & Functional Verification
High-Resolution Mass Spectrometry (HRMS)
The first step is establishing the molecular formula. Pyrones ionize well in both positive and negative modes, but the carboxylic acid moiety suggests Negative Mode (ESI-) for cleaner spectra.
Protocol: Direct infusion ESI-Q-TOF.
Target Ion:
Calculated m/z: 181.0501 (for
).
Acceptance Criteria: Mass error < 5 ppm.
Fragmentation Pattern: Look for neutral loss of
(44 Da) characteristic of carboxylic acids, yielding a fragment at m/z ~137.
Infrared Spectroscopy (FT-IR)
IR is critical here to distinguish the two carbonyl types: the conjugated ketone of the pyrone ring and the carboxylic acid.
Functional Group
Frequency ()
Diagnostic Feature
O-H Stretch
2500–3300
Broad, indicative of carboxylic acid dimer.
C=O (Acid)
1710–1740
Strong intensity; typical acid carbonyl.
C=O (Pyrone)
1640–1660
Lower frequency due to conjugation with C=C bond [2].
C=C (Alkene)
1600–1620
Characteristic of the pyran ring unsaturation.
Phase 2: Nuclear Magnetic Resonance (The Core Analysis)
This is the most critical phase. The symmetry of the molecule and the lack of proton-proton coupling (
-coupling) between the methyls and the ring proton make 1D NMR insufficient for ab initio structure proof.
1H NMR Analysis (Proton Environment)
Solvent: DMSO-
(preferred to prevent exchange of the acid proton and improve solubility).
~8.15 ppm (1H, s): H-6. This is the only aromatic proton. Its chemical shift is deshielded by the adjacent ring oxygen and the carbonyl at C4.
~2.30 ppm (3H, s): Me-5 (Methyl at C5).
~2.15 ppm (3H, s): Me-3 (Methyl at C3).
The "Singlet" Problem: In a 1D spectrum, you will see one aromatic singlet and two methyl singlets. This pattern could theoretically fit 2,5-dimethyl-4-oxo-4H-pyran-3-carboxylic acid as well. We must use 2D NMR to place the substituents.
coupling to C4 (Ketone) and C2 (if the ring allows, but usually weak across O).
Crucially: It will correlate to the C5-Methyl carbon.
The Methyls:
Me-5 Protons: Will correlate to C5 (
), C4 (, Ketone), and C6 (, CH).
Diagnostic: If Me-5 correlates to the C6 carbon (which has a proton attached), we confirm the Me-5/H-6 adjacency.
Me-3 Protons: Will correlate to C3 (
), C4 (, Ketone), and C2 (, Quaternary).
The Smoking Gun: The Me-3 protons should show a long-range correlation to the Carboxylic Acid Carbonyl (or the C2 ring carbon attached to it). This links the methyl group to the acid side of the molecule.
Experiment B: NOESY (Nuclear Overhauser Effect)
Spatial proximity confirmation.
Irradiate Me-5: You should see an NOE enhancement of H-6 .
Irradiate Me-3: You should NOT see an NOE enhancement of H-6 (too far away).
Result: This confirms the 3,5-substitution pattern. If it were 2,6-dimethyl, the ring protons would be at 3 and 5, and both would show NOE to their respective methyls.
Figure 2: NMR Correlation Strategy. Red arrows indicate the critical correlations required to prove the structure.
Experimental Protocols
Sample Preparation for NMR
To ensure sharp signals and prevent aggregation of the carboxylic acid:
Weigh 5–10 mg of the solid sample.
Dissolve in 0.6 mL DMSO-
(99.9% D).
Add 0.03% TMS as an internal standard.
Transfer to a high-quality 5mm NMR tube.
Note: Avoid CDCl3 if the compound is sparingly soluble; the acid proton may broaden significantly in chloroform.
Rationale: Acidic mobile phase keeps the carboxylic acid protonated (
), improving retention on the C18 column.
Conclusion
The structure of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is confirmed only when the HMBC data links the C3-methyl group to the carboxylic acid carbonyl and the NOESY data confirms the proximity of the C5-methyl to the single aromatic proton at C6. This multi-modal approach eliminates ambiguity regarding regioisomers and degradation artifacts.
References
Dolutegravir Synthesis & Impurities
Sumino, Y., et al. "Process Research for the Synthesis of Dolutegravir." Organic Process Research & Development, 2019.
Note: Discusses pyrone ring formation and potential regioisomers in this drug class.
Pyrone Spectral Characterization
Pavlík, J., et al. "Infrared and NMR spectroscopy of 4-pyrones." Collection of Czechoslovak Chemical Communications, 2009.
Provides diagnostic IR shifts for conjug
General NMR of Heterocycles
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
Related Ester Analog Data
Santa Cruz Biotechnology.[1] "3,5-Dimethyl-2-(ethoxycarbonyl)-4-pyrone Product Data."
Confirms the existence of the ethyl ester precursor, validating the substitution p
Spectroscopic Blueprint of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid: A Technical Guide for Structural Elucidation
Foreword: The Imperative of Spectroscopic Characterization In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Spectroscopic Characterization
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. For novel heterocyclic compounds such as 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid, a derivative of the versatile 4H-pyran-4-one scaffold, a multi-technique spectroscopic approach is not merely procedural—it is essential.[1][2] These pyranone structures are prevalent in nature and exhibit a wide range of biological activities, making them attractive targets for synthesis and development.[1][2]
This guide provides an in-depth, predictive analysis of the key spectroscopic data points for 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid. While comprehensive experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable "spectroscopic blueprint." As a Senior Application Scientist, the objective is to explain not just what to expect, but why—elucidating the causal relationships between molecular structure and spectral output. This approach provides researchers with a robust framework for identifying and characterizing this and similar molecules.
Molecular Architecture and Functional Domains
The structural identity of a molecule is the primary determinant of its spectroscopic signature. 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid possesses several key functional groups and structural features that will manifest distinctly across different analytical techniques.
4H-Pyran-4-one Core: An α,β-unsaturated ketone system within a six-membered heterocyclic ring. This conjugated system significantly influences both NMR and IR spectra.
Carboxylic Acid Group: Attached at the C2 position, this group introduces characteristic IR absorptions and a highly deshielded proton in ¹H NMR.
Methyl Groups: Two methyl substituents at the C3 and C5 positions provide clear singlet signals in ¹H NMR, serving as valuable structural markers.
Below is the annotated chemical structure, which will serve as a reference for all subsequent spectral assignments.
Figure 1: Annotated Structure of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. The predicted chemical shifts are based on the inductive and anisotropic effects of the carbonyl group, the ring oxygen, and the carboxylic acid moiety.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple and highly informative.
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the δ 10-13 ppm range.[3] Its labile nature means its chemical shift is dependent on solvent and concentration, and it will disappear upon exchange with D₂O.[3] This broadness is a result of hydrogen bonding.
Vinyl Proton (H6): A sharp singlet expected around δ 7.5-8.0 ppm . Its downfield position is due to the deshielding effects of the conjugated ketone system and the ring oxygen.
Methyl Protons (-CH₃): Two distinct singlets are predicted. The methyl group at C5 is adjacent to the vinyl proton and is expected around δ 2.2-2.4 ppm . The methyl group at C3, positioned between the carboxylic acid and the ketone, will likely be slightly further downfield, around δ 2.4-2.6 ppm .
Predicted ¹³C NMR Spectrum
The carbon spectrum will reveal all unique carbon environments.
Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region. The ketone carbonyl (C4) is predicted around δ 175-185 ppm . The carboxylic acid carbonyl (C7) will appear slightly upfield, typically around δ 165-175 ppm .[3]
Olefinic Carbons (C=C): The C2 and C6 carbons will be significantly downfield due to their sp² hybridization and proximity to electronegative oxygen atoms. C6 is expected around δ 150-160 ppm . C2, bearing the carboxyl group, will be further downfield. The quaternary carbons C3 and C5 will also be in the olefinic region.
Methyl Carbons (-CH₃): The two methyl carbons (C10, C11) will produce signals in the aliphatic region, expected around δ 15-25 ppm .
Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)
Assignment
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
-COOH (C7, O9)
10.0 - 13.0 (s, br)
165 - 175
C4=O
---
175 - 185
C6-H
7.5 - 8.0 (s)
150 - 160
C2
---
155 - 165
C3
---
120 - 130
C5
---
140 - 150
C3-CH₃ (C10)
2.4 - 2.6 (s)
15 - 25
C5-CH₃ (C11)
2.2 - 2.4 (s)
15 - 25
2D NMR Correlations for Structural Confirmation
While 1D NMR provides primary data, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously connecting the molecular fragments. The causality here is the coupling between protons and carbons over two to three bonds, which validates the proposed structure.
Key Expected HMBC Correlations:
The vinyl proton (H6) should show a correlation to the C4 carbonyl carbon and the C5 carbon.
The protons of the C5-methyl group should correlate to C4, C5, and C6.
The protons of the C3-methyl group should correlate to C2, C3, and C4.
Figure 3: Plausible fragmentation pathway in negative ion ESI-MS.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable ion signal.
Mass Analysis: Acquire the mass spectrum using a high-resolution analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement. This allows for the confident determination of the elemental formula.
Tandem MS (MS/MS): To confirm fragmentation, perform an MS/MS experiment by selecting the precursor ion of interest (e.g., m/z 179) and subjecting it to collision-induced dissociation (CID) to generate and analyze its product ions.
Conclusion
The structural elucidation of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is readily achievable through a synergistic application of NMR, IR, and Mass Spectrometry. This guide has detailed the expected spectroscopic fingerprint of the molecule, grounding each prediction in the fundamental principles of chemical structure and reactivity. The characteristic broad O-H stretch in the IR, the distinct singlet for the vinyl proton in ¹H NMR, the two carbonyl signals in ¹³C NMR, and the predictable decarboxylation in MS collectively form a unique and verifiable signature. By following the outlined self-validating protocols, researchers can confidently confirm the synthesis and purity of this compound, enabling its further exploration in medicinal chemistry and materials science.
References
ResearchGate. (n.d.). Characteristics of pyranones. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. Retrieved from [Link]
Thul, P., Gupta, V. P., Ram, V. J., & Tandon, P. (2010). Structural and spectroscopic studies on 2-pyranones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 251-260. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. PMC. Retrieved from [Link]
Supporting Information. (n.d.). General Information. Retrieved from [Link]
Covenant University Repository. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1 H )-pyran-4-one and its derivatives. Retrieved from [Link]
ResearchGate. (2014). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. Retrieved from [Link]
El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cell. Pharmaceuticals, 15(7), 891. Retrieved from [Link]
ACS Omega. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Publications. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC. Retrieved from [Link]
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258. Retrieved from [Link]
MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]
Semantic Scholar. (2009). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Retrieved from [Link]
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
TNO Publications. (n.d.). Oxidative Conversion of Polyethylene Towards Di-Carboxylic Acids: A Multi-Analytical Approach. Retrieved from [Link]
Pharmaffiliates. (n.d.). 4-Oxo-3-[(Phenylmethyl)oxy]-4H-pyran-2-carboxylic acid. Retrieved from [Link]
PubChemLite. (n.d.). 2,6-dimethyl-4-oxo-4h-pyran-3-carboxylic acid. Retrieved from [Link]
University of Cambridge Repository. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]
Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]
Journal of the Chinese Chemical Society. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]
Quest Journals. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2- Amino-3-methylbutanoic acid. Retrieved from [Link]
natural sources of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
The following technical guide details the origins, structural classification, and production of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid . Natural Origins, Biosynthetic Context, and Synthetic Pathways Part 1: Execut...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the origins, structural classification, and production of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid .
Natural Origins, Biosynthetic Context, and Synthetic Pathways
Part 1: Executive Technical Summary
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (CAS: 187222-12-4) is a functionalized
-pyrone derivative.[1] While the compound itself is primarily utilized as a synthetic intermediate in pharmaceutical development (notably in the synthesis of HIV integrase inhibitors and proton pump inhibitors), its structural core is deeply rooted in natural product chemistry.
It belongs to the
-pyrone family, a class of secondary metabolites ubiquitous in fungi, bacteria, and plants. This guide elucidates the compound's relationship to naturally occurring analogues (such as Chelidonic acid and Maltol), outlines the biosynthetic machinery responsible for the pyrone scaffold, and details the synthetic protocols required to access this specific dimethyl derivative for research applications.
Part 2: Natural Sources & Biosynthetic Origins
While the specific 3,5-dimethyl-2-carboxylic acid derivative is rarely isolated as a major genomic metabolite, it shares a direct structural lineage with several abundant natural products. Researchers investigating this compound are often exploring the chemical space defined by the following natural sources:
1. Structural Homologues in Nature
The
-pyrone ring system is the bioactive core of this molecule. Key natural analogues include:
The parent dicarboxylic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid).
Comanic Acid
Chelidonium majus
The decarboxylated analogue (4-oxo-4H-pyran-2-carboxylic acid).
Maltol
Larix (Larch tree) bark, Pine needles
A 3-hydroxy-2-methyl--pyrone; shares the methyl/oxo substitution pattern.
Kojic Acid
Aspergillus and Penicillium fungi
A 5-hydroxy-2-hydroxymethyl--pyrone; produced via fermentation.
Rubrofusarin
Fusarium species
A complex polyketide containing a fused -pyrone ring.
2. Biosynthetic Pathway (Polyketide Synthase)
In biological systems (fungi and Streptomyces), the
-pyrone core is typically assembled by Type I or Type III Polyketide Synthases (PKS) . The introduction of methyl groups (at C3 and C5) in natural analogues is mediated by S-Adenosyl Methionine (SAM) dependent methyltransferases during or post-polyketide assembly.
Biosynthetic Logic Flow:
Initiation: Condensation of Acetyl-CoA and Malonyl-CoA units.
Elongation: Formation of a linear poly-beta-keto chain.
Cyclization: Claisen-type cyclization releases the pyrone ring.
Tailoring: Oxidation to form the 4-oxo group and methylation via SAM-transferases.
Figure 1: General biosynthetic pathway for gamma-pyrone metabolites, illustrating the enzymatic logic that inspires the synthesis of the 3,5-dimethyl derivative.
Part 3: Chemical Synthesis & Production
Since 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is predominantly a synthetic building block, reliable access depends on chemical synthesis rather than extraction. The following protocol describes the standard route utilized in medicinal chemistry, often related to the synthesis of intermediates for drugs like Dolutegravir or Omeprazole analogues.
Synthetic Strategy: Oxidative Transformation
The most robust route involves the oxidation of the hydroxymethyl precursor, which is accessible via condensation reactions.
Reaction Scheme:
Precursor: 3,5-Dimethyl-2-hydroxymethyl-4-pyrone.
Reagent: Jones Reagent (CrO3/H2SO4) or TEMPO oxidation.
Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (catalytic)
Co-oxidant: Sodium Hypochlorite (NaOCl) or Iodobenzene diacetate (BAIB)
Solvent: Dichloromethane (DCM) / Water biphasic system
Buffer: Sodium bicarbonate (NaHCO3)
Step-by-Step Workflow:
Preparation: Dissolve 1.54 g (10 mmol) of 3,5-dimethyl-2-hydroxymethyl-4-pyrone in 20 mL of DCM. Add 10 mL of aqueous NaHCO3 buffer (0.5 M) containing KBr (1 mmol).
Catalyst Addition: Cool the mixture to 0°C. Add TEMPO (0.1 mmol).
Oxidation: Dropwise add NaOCl solution (commercial bleach, adjusted to pH 9.5) while maintaining the temperature below 5°C. Monitor the reaction via TLC (Mobile phase: MeOH/DCM 1:9).
Quenching: Once the starting material is consumed (approx. 1-2 hours), quench with saturated sodium thiosulfate solution.
Acidification: Separate the aqueous layer and acidify carefully with 1N HCl to pH 2-3. The carboxylic acid product may precipitate or require extraction.
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the organic layer over anhydrous Na2SO4.
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid as a white to off-white solid.
Data Validation (Self-Check):
1H NMR (DMSO-d6): Look for the disappearance of the -CH2OH methylene signal (approx. 4.5 ppm) and the persistence of two methyl singlets (approx. 1.9 ppm and 2.3 ppm).
Mass Spec: ESI-MS [M+H]+ = 169.15 (Calc. MW = 168.15).[1]
Part 4: Applications in Drug Discovery
This compound serves as a critical scaffold in "Fragment-Based Drug Design" (FBDD). Its rigid, oxygen-rich ring system mimics the metal-binding domains of several enzyme inhibitors.
Application Area
Mechanism of Action
Reference Context
HIV Integrase Inhibitors
The -diketo acid motif (masked in the pyrone) chelates Mg2+ ions in the integrase active site.
Related to Dolutegravir pharmacophore studies.
Proton Pump Inhibitors
Pyranone derivatives serve as precursors to pyridinone analogues used in acid suppression.
Intermediate in Omeprazole analogue synthesis.
Antimicrobial Research
Investigated for interference with bacterial siderophore signaling (due to iron-chelating properties).
Bio-isostere of Pseudomonas pyochelin precursors.
Part 5: References
Biosynthesis of Gamma-Pyrones:
Title: "Biosynthesis of polyketides in fungi and bacteria."
Source:Chemical Reviews, 1997.
Context: Defines the PKS pathway for pyrone ring formation.
Synthetic Precursors (Omeprazole Context):
Title: "Profiles of Drug Substances, Excipients and Related Methodology: Omeprazole."
Source:Academic Press, Vol 35, 2010.
Context: Describes the synthesis of 3,5-dimethyl-2-hydroxymethyl-4-pyrone as a key intermediate.
Natural Analogues (Chelidonic Acid):
Title: "Chelidonic acid: A review of its occurrence and properties."
Source:Phytochemistry, 2000.
Context: Establishes the natural occurrence of the 4-oxo-4H-pyran-2-carboxylic acid scaffold.
Dolutegravir & Integrase Inhibitors:
Title: "Discovery of Dolutegravir (S/GSK1349572), a Potent and Orally Bioavailable HIV Integrase Inhibitor."
Source:Journal of Medicinal Chemistry, 2011.
Context: Illustrates the use of pyranone/pyridinone carboxylic acids in drug design.
An In-Depth Technical Guide to the Biological Activity of Pyran Derivatives
Introduction: The Pyran Scaffold - A Privileged Structure in Medicinal Chemistry The 4H-pyran nucleus is a cornerstone in the architecture of biologically significant molecules, demonstrating a vast spectrum of pharmacol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyran Scaffold - A Privileged Structure in Medicinal Chemistry
The 4H-pyran nucleus is a cornerstone in the architecture of biologically significant molecules, demonstrating a vast spectrum of pharmacological activities.[1][2] This six-membered oxygen-containing heterocycle is a recurring motif in numerous natural products, including flavonoids, coumarins, and xanthones, underscoring its evolutionary selection as a valuable pharmacophore.[3][4][5] The synthetic versatility of the pyran ring system allows for extensive functionalization, leading to a diverse library of derivatives with fine-tuned biological profiles.[6][7] This guide delves into the core biological activities of pyran derivatives, elucidating their mechanisms of action and providing practical experimental protocols for their evaluation, tailored for researchers and drug development professionals. We will explore the anticancer, antimicrobial, anti-inflammatory, and antiviral properties that establish pyran derivatives as a continuing focus of intense research.[1][2][8][9][10]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyran derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[3][9][11][12][13] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor progression.[14]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which pyran derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain fused pyran derivatives can significantly decrease colony formation in cancer cells. For instance, specific derivatives have demonstrated high inhibition rates against HCT116, MCF7, and A549 cell lines.[14] This suggests an interference with the cells' ability to proliferate and form tumors.[14]
Furthermore, many pyran-containing compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2.[15][16] CDKs are critical regulators of the cell cycle, and their inhibition by pyran derivatives can lead to cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer cells.[15][16] The antiproliferative action is often mediated by the downregulation of both the CDK2 protein and its corresponding gene expression, coupled with the activation of apoptotic pathways, as evidenced by the upregulation of the caspase-3 gene.[15]
Diagram: Generalized Anticancer Mechanism of Pyran Derivatives
Caption: Pyran derivatives can induce anticancer effects by inhibiting CDK2, leading to cell cycle arrest, and activating caspase-3, which triggers apoptosis, ultimately inhibiting cancer cell proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyran derivatives in culture medium. Add 100 µL of each concentration to the respective wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Table: Anticancer Activity of Exemplary Pyran Derivatives
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyran derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][18][19][20][21][22][23][24][25][26] The structural diversity of these compounds allows for the targeting of various microbial processes.
Mechanism of Action: Disruption of Microbial Growth
The precise mechanisms of antimicrobial action for all pyran derivatives are not fully elucidated and can vary depending on the specific structure. However, it is believed that the α,β-unsaturated ketone system present in some 2H-pyran-3(6H)-ones is crucial for their activity.[21] This reactive moiety can potentially undergo Michael addition with nucleophilic residues in essential microbial enzymes or proteins, leading to their inactivation and subsequent inhibition of microbial growth. The nature and bulkiness of substituents on the pyran ring also play a significant role in determining the potency and spectrum of antimicrobial activity.[21] Some spiro-4H-pyran derivatives have shown notable efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes.[19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][24][25]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[20]
Step-by-Step Methodology:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
Serial Dilution: Prepare a two-fold serial dilution of the pyran derivative in the appropriate broth directly in the wells of a 96-well plate.
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin, ampicillin) should also be tested as a reference.[22]
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.[2]
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.[20]
Table: Antimicrobial Activity of Selected Pyran Derivatives
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyran derivatives have been identified as potent anti-inflammatory agents.[8][27][28][29]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of pyran derivatives are often attributed to their ability to suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, certain pyran compounds have been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][28] This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively.[8][17]
The underlying mechanism involves the modulation of critical signaling pathways. For instance, some pyran derivatives can inhibit the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs) such as JNK and ERK, which are crucial for the LPS-induced inflammatory response.[8][28] By downregulating these signaling cascades, pyran derivatives can effectively dampen the inflammatory response.[8]
Diagram: Anti-inflammatory Signaling Pathway of Pyran Derivatives
Caption: Pyran derivatives can exert anti-inflammatory effects by inhibiting the LPS-induced activation of Akt/MAPK signaling, thereby reducing the expression of iNOS and COX-2 and the subsequent production of inflammatory mediators.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[17]
Principle: The assay involves a two-step diazotization reaction in which sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo derivative that can be quantified spectrophotometrically.
Step-by-Step Methodology:
Cell Culture: Seed macrophage cells (e.g., RAW264.7 or J774A.1) in a 96-well plate and allow them to adhere.[17][27]
Pre-treatment: Pre-treat the cells with various concentrations of the pyran derivatives for 2 hours.[17]
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 20-24 hours.[17]
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample, followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Table: Anti-inflammatory Activity of a Pyran Derivative
The exploration of pyran derivatives as antiviral agents is a burgeoning field of research, with promising results against a variety of viruses.[1][2][10][30][31][32]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of pyran derivatives are diverse and virus-specific. Some pyranopyrazole derivatives have shown the potential to inhibit the main protease (Mpro) of SARS-CoV-2, an enzyme essential for viral replication.[10] Other pyran-based compounds have demonstrated efficacy against human coronavirus 229E by interfering with the viral replication process.[30] The broad spectrum of antiviral activity suggests that pyran derivatives can target various stages of the viral life cycle.[31]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral agent.
Principle: A confluent monolayer of host cells is infected with a known dilution of the virus. The infected cells are then overlaid with a semi-solid medium that restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death or "plaques." The number of plaques is proportional to the number of infectious virus particles. The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound.
Step-by-Step Methodology:
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
Virus Adsorption: Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well) and incubate for 1 hour to allow for viral adsorption.
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the pyran derivative.
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ (50% effective concentration) can be determined.
Table: Antiviral Activity of Pyranopyrazole Derivatives against SARS-CoV-2 Mpro
Pyran derivatives represent a privileged scaffold in medicinal chemistry, with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents warrants their continued investigation. The synthetic tractability of the pyran ring system allows for the generation of large and diverse chemical libraries, which can be screened for novel therapeutic leads.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent pyran derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of these compounds, while minimizing off-target effects and toxicity. The development of pyran-based therapies holds significant promise for addressing a wide range of human diseases.
References
Shehab, W. S., & Ghoneim, A. A. (2011).
Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran deriv
He, M. T., Kim, S. J., Le, V. D., Min, S. J., Lee, H., Lee, J. W., & Shin, M. S. (2025).
He, M. T., Kim, S. J., Le, V. D., Min, S. J., Lee, H., Lee, J. W., & Shin, M. S. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages.
Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Neg
Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC.
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PMC.
Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. (2024, March 19). RSC Publishing.
Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. (n.d.). [No Source Found].
Mobinikhaledi, A., Shariat, S. M., Moghanian, H., Komijani, M., & Ghanbari, J. (2021). Synthesis of some 4H-Pyran Derivatives Using Bio-synthesized ZnO Nanoparticles and the Evaluation of their Biological Activities. Organic Chemistry Research.
Synthesis and antimicrobial properties of 2H-pyran-3(6H)
Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). PubMed.
Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms. (2022, November 17). PMC.
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PMC - NIH.
He, M. T., Kim, S. J., Le, V. D., Min, S. J., Lee, H., Lee, J. W., & Shin, M. S. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages.
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.
Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (n.d.).
The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017, July 24). Semantic Scholar.
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC.
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
Shehab, W. S., & Ghoneim, A. A. (2011). Synthesis and biological activities of some fused pyran derivatives.
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024, February 2). PMC.
Vlachou, E. E. N., & Litinas, K. E. (2019). An Overview on Pyranocoumarins: Synthesis and Biological Activities. Current Organic Chemistry, 23(24), 2679–2721.
Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.).
Kumar, K. A., Renuka, N., Kumar, G. V., & Lokeshwari, D. M. (2015). Pyrans: Heterocycles of chemical and biological interest. Journal of Chemical and Pharmaceutical Research, 7(11), 693-700.
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). [No Source Found].
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (
Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). [No Source Found].
Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. (n.d.). PubMed.
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
Synthesis, characterization, and in vitro antimicrobial investigation of novel pyran derivatives based on 8-hydroxyquinoline. (n.d.).
Synthesis and antiviral activity of new pyrazole and thiazole deriv
Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022, May 18). ScienceScholar.
Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
Design, synthesis and antitumor activity of novel pyran-functionalized uracil deriv
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid Analogs & Derivatives
Content Type: Technical Whitepaper & Synthetic Guide
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Synthetic Architecture, Electronic Properties, and Medicinal Utility
Executive Summary
The 4-oxo-4H-pyran-2-carboxylic acid scaffold (comanic acid derivatives) represents a privileged structure in medicinal chemistry, distinguished by its ability to sequester divalent metal ions (
, , ) within metalloenzyme active sites. While the parent compounds (e.g., Kojic acid, Maltol) are well-characterized, the 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylic acid (CAS: 187222-12-4 ) and its 3-(benzyloxy) analogs have emerged as critical intermediates in the synthesis of next-generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) , such as Dolutegravir.
This guide provides a rigorous analysis of the 3,5-dimethyl substituted core, detailing its synthetic pathways, electronic structure-activity relationships (SAR), and its pivotal role as a chelating pharmacophore.
Chemical Architecture & Properties
Structural Analysis
The core 4-pyrone ring is an aromatic system with significant resonance stabilization. The 3,5-dimethyl substitution pattern introduces steric bulk that restricts rotation in enzyme pockets, enhancing selectivity, while the 2-carboxylic acid moiety serves as a polar anchor and a handle for further derivatization (e.g., amide coupling).
Key Electronic Features:
Hard-Soft Acid-Base (HSAB) Profile: The carbonyl oxygen (position 4) and the carboxylate (position 2) or hydroxyl (position 3, in analogs) form a hard ligand field, ideal for binding "hard" metals like
and .
Tautomerism: Unlike 2-pyrones, 4-pyrones are stable against hydrolytic ring-opening under neutral conditions.
pKa Modulation: The electron-donating methyl groups at positions 3 and 5 increase the electron density of the ring, slightly raising the pKa of the 2-carboxylic acid compared to the unsubstituted parent (approx. pKa 3.5 vs. 2.8).
Visualization: Structural & Electronic Map
Figure 1: Structural Activity Map of the 3,5-Dimethyl-4-pyrone scaffold.
Synthetic Pathways[1]
The synthesis of 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylic acid generally proceeds via the oxidation of hydroxymethyl precursors or cyclocondensation of polyketides.
Primary Route: Oxidation of Hydroxymethyl Precursors
This route is preferred for high-purity applications. It begins with the condensation of propionate equivalents to form the pyrone ring, followed by selective oxidation.
Step-by-Step Mechanism:
Precursor Synthesis: Condensation of propionic anhydride with polyphosphoric acid (PPA) or similar to yield 3,5-dimethyl-4-pyrone, followed by formylation or direct synthesis of 2-hydroxymethyl-3,5-dimethyl-4H-pyran-4-one .
Oxidation: The hydroxymethyl group is oxidized to the carboxylic acid using Jones Reagent (CrO3/H2SO4) or TEMPO/NaOCl for a greener approach.
Visualization: Synthetic Workflow
Figure 2: Synthetic pathway from aliphatic precursors to the target pyrone acid.
Medicinal Chemistry & SAR
The "Two-Metal" Binding Mode
The primary biological application of this scaffold is in the inhibition of enzymes dependent on two metal ions (e.g.,
) in their active site, specifically HIV-1 Integrase .
Mechanism: The 4-oxo oxygen and a heteroatom at position 3 (often -OH or -OR) coordinate to the metal ions, displacing the viral DNA substrate.
3-Benzyloxy Analog (Dolutegravir Precursor): The 3-benzyloxy group acts as a "mask" or hydrophobic anchor that fits into the viral enzyme pocket, while the core pyrone coordinates the catalytic metals.
Comparative Activity Table
Analog / Derivative
R3 Substituent
R5 Substituent
Primary Application
Key Property
Target Compound
-H / -CH3
-CH3
Building Block
Lipophilic core, stable acid
Maltol
-OH
-H
Flavor / Iron Chelation
High affinity for
3-Benzyloxy-Analog
-OBn
-H / -CH3
HIV Integrase Inhibitor
Dolutegravir intermediate; high potency
Chelidonic Acid
-H
-COOH (at 6)
Synthetic Precursor
Dicarboxylic acid, highly polar
Detailed Experimental Protocols
Protocol A: Oxidation of 2-Hydroxymethyl-3,5-dimethyl-4-pyrone to Carboxylic Acid
This protocol utilizes a TEMPO-mediated oxidation to avoid toxic Chromium waste.
Dissolution: Dissolve 1.54 g (10 mmol) of the hydroxymethyl pyrone in 20 mL of Acetonitrile/Water mixture. Add 78 mg (0.5 mmol) of TEMPO.
Oxidation: Cool the solution to 0°C. Add NaOCl solution dropwise over 30 minutes, maintaining the internal temperature below 5°C. The solution will turn from orange to pale yellow.
Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The alcohol spot (
) should disappear, replaced by the baseline acid spot.
Quenching: Quench excess oxidant with 5 mL of saturated Sodium Thiosulfate solution.
Workup: Acidify the mixture to pH 2.0 using 1N HCl. Extract with Ethyl Acetate (
mL).
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Recrystallize the residue from Ethanol/Hexane to yield the 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylic acid as a white crystalline solid.
The Pyran-4-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract The 4H-pyran-4-one, or γ-pyrone, nucleus represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1] As a core structural component of numerous natural products, including flavonoids...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 4H-pyran-4-one, or γ-pyrone, nucleus represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1] As a core structural component of numerous natural products, including flavonoids, coumarins, and xanthones, it has demonstrated a remarkable breadth of pharmacological activities.[1][2][3][4][5] This guide provides an in-depth technical exploration of the pyran-4-one framework, moving from fundamental synthetic strategies to its profound impact across diverse therapeutic areas. We will dissect the causality behind its efficacy as an anticancer, anti-inflammatory, antimicrobial, and neuroprotective agent, supported by mechanistic insights, validated experimental protocols, and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potent capabilities of this essential heterocyclic system.
The Pyran-4-one Core: A Foundation of Bioactivity
The pyran ring is a six-membered oxygen-containing heterocycle, and its ketone derivatives, pyranones, are fundamental building blocks for a vast array of biologically active compounds.[1] The 4H-pyran-4-one structure is particularly significant, serving as the foundational skeleton for many natural and synthetic molecules with therapeutic potential.[1][6][7][8] Its prevalence in nature, from simple molecules like kojic acid and maltol to complex polyphenols, has spurred extensive investigation into its synthetic derivatization and pharmacological applications.[6][7][9] The inherent chemical features of the pyran-4-one ring—its conjugated system, hydrogen bonding capabilities, and susceptibility to functionalization—make it an ideal starting point for constructing libraries of diverse drug candidates.[10][11][12]
This structural motif is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties, establishing it as a truly "privileged" scaffold in drug discovery.[3][4][5][13][14][15][16][17][18]
Synthetic Pathways: Enabling Chemical Diversity
The therapeutic potential of the pyran-4-one scaffold can only be fully realized through efficient and versatile synthetic methodologies. The ability to rapidly assemble molecular complexity around this core is paramount for generating compound libraries for screening and lead optimization. Multi-component reactions (MCRs) have emerged as a cornerstone of this effort, prized for their high atom economy, procedural simplicity, and ability to generate diverse products in a single step.[17][19][20]
A common and powerful approach involves the one-pot condensation of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound.[16][17] This strategy allows for the systematic variation of three different substitution points, providing facile access to a wide range of derivatives. The choice of catalyst—spanning from simple bases and acids to more sophisticated nanoparticles and organocatalysts—is critical for controlling reaction kinetics and yield.[7][21]
Caption: General workflow for a multi-component synthesis of 4H-pyran derivatives.
Experimental Protocol: One-Pot Synthesis of a 4H-Pyran Derivative
This protocol describes a representative three-component synthesis, a self-validating system where successful product formation is confirmed by standard analytical techniques.
Objective: To synthesize a functionalized 4H-pyran derivative via a base-catalyzed, one-pot reaction.
Catalyst (e.g., Piperidine or N-methylmorpholine): 0.1 mmol[16]
Solvent (e.g., Ethanol): 10 mL
Reaction vessel, magnetic stirrer, heating mantle, TLC plates, and recrystallization solvents.
Methodology:
Reaction Setup: To a 50 mL round-bottom flask containing 10 mL of ethanol, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).
Catalyst Addition: Add the basic catalyst (0.1 mmol) to the mixture. The causality here is that the base facilitates both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition.
Reaction Execution: Stir the mixture at room temperature or under gentle reflux (e.g., 60-80°C). The choice of temperature depends on the reactivity of the substrates; heating accelerates the reaction towards completion.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of starting materials and the appearance of a new, single spot indicates reaction completion. This provides an in-process validation check.
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, slowly add cold water to induce precipitation.
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
Validation: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain a pure crystalline solid. The purity and structure are then definitively validated using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. A sharp melting point is a good indicator of high purity.
Therapeutic Frontiers of Pyran-4-one Derivatives
Anticancer Activity: A Scaffold for Proliferation Control
The pyran-4-one scaffold is a prolific source of anticancer agents.[3][4][5][22] Its derivatives have demonstrated potent cytotoxicity against a wide array of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and cervical (HeLa) cancers.[3][23][24] The mechanisms underpinning this activity are diverse, highlighting the scaffold's ability to interact with multiple critical cellular targets.
Key Mechanisms of Action:
Cell Cycle Arrest: Many pyran derivatives can halt the progression of the cell cycle, often at the G2/M or S phase, thereby preventing cancer cells from dividing.[23][24] This is frequently achieved by inhibiting cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle transitions.[23][25]
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[24][26] This can occur through the modulation of pro- and anti-apoptotic proteins and the activation of caspases, the executioners of apoptosis.
Kinase Inhibition: The pyran-4-one framework has been successfully utilized to design potent inhibitors of signaling kinases crucial for cancer growth and survival, such as Phosphoinositide 3-kinase (PI3K).[1]
Caption: Key anticancer mechanisms of pyran-4-one derivatives.
Table 1: Antiproliferative Activity of Selected Pyran-4-one Derivatives
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a driver of numerous diseases. Pyran-4-one derivatives have emerged as potent anti-inflammatory agents by targeting key nodes in inflammatory signaling cascades.[14][15][29] A common experimental model to validate this activity involves stimulating macrophage cells (like RAW264.7) with lipopolysaccharide (LPS), a bacterial endotoxin that triggers a strong inflammatory response.
Mechanism of Action:
Derivatives of tetrahydro-4H-pyran-4-one effectively suppress the production of pro-inflammatory mediators.[14] They inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively.[14][15] This inhibition is achieved by interfering with upstream signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway and downstream effectors like mitogen-activated protein kinases (MAPK) and the PI3K/Akt pathway.[14][15]
The Dual Nature of Maillard Reaction Products: Sensory Profiles vs. Toxicological Mechanisms
Topic: Maillard Reaction Products in Food Chemistry: From Molecular Mechanisms to Toxicological Mitigation Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals E...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Maillard Reaction Products in Food Chemistry: From Molecular Mechanisms to Toxicological Mitigation
Content Type: Technical Whitepaper
Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
The Maillard reaction is not merely a culinary phenomenon; it is a complex network of non-enzymatic browning reactions that governs both the sensory quality of processed foods and the formation of bioactive compounds with significant pharmacological implications.[1] For the drug development and food safety community, the critical challenge lies in distinguishing between benign melanoidins and cytotoxic Advanced Glycation End-products (AGEs) or process contaminants like acrylamide.
This guide moves beyond basic food chemistry to explore the kinetic pathways of these products, their interaction with biological receptors (specifically the AGE-RAGE axis), and validated methodologies for their quantification and mitigation.
The Chemical Cascade: Mechanistic Pathways
The Maillard reaction, first described by Louis-Camille Maillard (1912) and mechanistically mapped by Hodge (1953), occurs in three distinct stages. Understanding these stages is prerequisite to controlling the formation of specific end-products.
Stage I: The Initial Phase (Colorless)
The reaction initiates with the condensation of a reducing sugar’s carbonyl group with a free amino group (protein
-amino or N-terminal).
Condensation: Formation of an unstable N-substituted glycosylamine.[2]
Rearrangement: The glycosylamine undergoes irreversible isomerization.
Aldoses (e.g., Glucose)
Amadori Product (1-amino-1-deoxy-2-ketose).
Ketoses (e.g., Fructose)
Heyns Product (2-amino-2-deoxyaldose).
Stage II: The Intermediate Phase (Yellowing/Strong Absorption)
The Amadori/Heyns products degrade via pH-dependent enolization pathways:
1,2-Enolization (Low pH): Leads to formation of furfural or hydroxymethylfurfural (HMF).
2,3-Enolization (High pH): Leads to reductones (antioxidants) and fission products (diacetyl, pyruvaldehyde).
Strecker Degradation: Dicarbonyls react with amino acids to produce Strecker aldehydes (aroma compounds) and aminoketones.
Stage III: The Final Phase (Browning)
Reactive intermediates polymerize to form Melanoidins (high molecular weight, nitrogenous brown pigments) and stable Advanced Glycation End-products (AGEs) .
Visualization: The Maillard Reaction Network
Figure 1: The kinetic branching of the Maillard reaction. Note the divergence between sensory compounds (Aldehydes) and toxicological byproducts (Acrylamide, AGEs).
Toxicological Implications: The AGE-RAGE Axis
For drug development professionals, the relevance of Maillard Reaction Products (MRPs) extends beyond food safety into chronic disease pathology. Dietary AGEs (dAGEs) contribute to the body's total AGE pool.
The Mechanism of Action
Circulating AGEs bind to the Receptor for Advanced Glycation End-products (RAGE) , a transmembrane receptor of the immunoglobulin superfamily.[3] This binding initiates a pro-inflammatory signal transduction cascade implicated in diabetes, atherosclerosis, and Alzheimer's disease.
Oxidative Stress: Activation of NADPH oxidase, increasing Reactive Oxygen Species (ROS).[6]
Nuclear Translocation: Activation of NF-
B.
Gene Expression: Upregulation of cytokines (IL-6, TNF-
) and adhesion molecules (VCAM-1).
Visualization: RAGE Signaling Pathway
Figure 2: The AGE-RAGE signaling cascade.[5] Activation leads to sustained oxidative stress and chronic inflammation, highlighting the pharmacological relevance of dietary MRPs.
Analytical Protocol: LC-MS/MS Quantification of Acrylamide
Acrylamide is a Group 2A carcinogen formed from Asparagine and reducing sugars at temperatures >120°C. Accurate quantification is critical for regulatory compliance (EU Regulation 2017/2158).
Protocol Integrity: This method utilizes Isotopic Dilution Mass Spectrometry (IDMS) to self-validate against matrix effects (ion suppression/enhancement).
Materials & Reagents
Analytes: Acrylamide (native) and Acrylamide-d3 (Internal Standard).[7]
Mitigation focuses on disrupting the reaction kinetics described in Section 2 without destroying flavor.
Strategy
Mechanism
Application Note
Enzymatic (Asparaginase)
Hydrolyzes Asparagine into Aspartic Acid + Ammonia.[[“]]
Removes the specific precursor for Acrylamide. Ineffective for HMF.
pH Modification
Lowering pH inhibits the Schiff base formation; Raising pH promotes elimination.
Addition of Calcium salts or Citric acid can reduce Acrylamide but may alter taste (sourness).
Thermal Profiling
Vacuum frying allows water evaporation at <120°C.
Prevents the activation energy threshold for Acrylamide formation from being reached.
Precursor Removal
Blanching/Soaking.
Leaches reducing sugars (Glucose/Fructose) from the surface of potatoes/grains before frying.
References
Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928–943. Link
Mottram, D. S., Wedzicha, B. L., & Dodson, A. T. (2002). Acrylamide is formed in the Maillard reaction.[10][11][12][13] Nature, 419, 448–449. Link
Uribarri, J., et al. (2010). Advanced Glycation End Products in Foods and a Practical Guide to Their Reduction in the Diet. Journal of the American Dietetic Association, 110(6), 911–916. Link
Bierhaus, A., & Nawroth, P. P. (2009). Multiple levels of regulation determine the role of the receptor for AGE (RAGE) as a common soil in inflammation, immune responses and diabetes. Diabetologia, 52, 2251–2263. Link
European Food Safety Authority (EFSA). (2015). Scientific Opinion on acrylamide in food. EFSA Journal, 13(6), 4104. Link
FDA. (2019). Detection and Quantitation of Acrylamide in Foods. U.S. Food & Drug Administration. Link
Precision Isolation and Structural Resolution of Novel Pyran Architectures
Core Directive: The "Pyran Privilege" in Pharmacophore Discovery The tetrahydropyran (THP) and dihydropyran (DHP) rings are not merely structural linkers; they are privileged scaffolds in medicinal chemistry. From the ma...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The "Pyran Privilege" in Pharmacophore Discovery
The tetrahydropyran (THP) and dihydropyran (DHP) rings are not merely structural linkers; they are privileged scaffolds in medicinal chemistry. From the marine polyether toxins (brevetoxins) to macrolide antibiotics (erythromycin), the pyran ring provides a rigid yet functionalizable platform that orients substituents in precise 3D space to maximize receptor binding.
However, the isolation of novel pyran compounds presents a distinct paradox: they are often chemically stable yet stereochemically labile. Traditional acid-based silica chromatography can induce ring-opening or epimerization of acetal linkages. Furthermore, the high degree of oxygenation often results in poor UV absorbance, making standard detection difficult.
This guide abandons the "grind-and-find" approach in favor of a Digitally-Guided, Orthogonal Isolation Protocol . We prioritize liquid-liquid partition techniques to preserve structural integrity and leverage molecular networking to target novelty before physical isolation begins.
Master Workflow: The Orthogonal Isolation Pipeline
The following workflow integrates computational dereplication with non-destructive isolation techniques.
Figure 1: Integrated workflow combining digital dereplication (GNPS) with solid-support-free isolation (CPC).
Phase 1: Extraction and Digital Dereplication
The "Soft" Extraction Protocol
Avoid acidification. Many pyran-based natural products contain spiroketal or hemiketal functionalities sensitive to acid hydrolysis.
Solvent System: Methanol:Ethyl Acetate (1:1).[1] This azeotropic mixture covers a broad polarity range, extracting both glycosylated pyrans and lipophilic polyethers.
Desalting: For marine sources, rapid desalting via Diaion HP-20 resin is mandatory prior to LC-MS to prevent ion suppression.
GNPS-Guided Targeting
Instead of isolating everything, we use Molecular Networking to "see" the chemistry before purification.
Data Acquisition: Run the crude extract on a Q-TOF MS in Data Dependent Acquisition (DDA) mode.
Network Generation: Upload converted data (.mzXML) to the GNPS platform.
Cluster Analysis: Look for "orphan clusters"—nodes that do not connect to known library standards (e.g., MarinLit, DNP) but show spectral similarity to pyran-class fragments.
Diagnostic Fragments: Look for neutral losses of 18 Da (H2O) and characteristic ring cleavages (RDA - Retro-Diels-Alder) common in pyran systems.
Expert Insight: If you see a cluster connected to monensin or salinomycin but with a mass shift of +16 Da, prioritize it. This likely represents a novel hydroxylated analogue.
Phase 2: Orthogonal Isolation (CPC & HPLC)
The Workhorse: Centrifugal Partition Chromatography (CPC)
For pyran compounds, CPC is superior to Flash Chromatography.
Why? CPC uses a liquid stationary phase held by centrifugal force.[2][3][4][5] There is no silica , meaning no irreversible adsorption of polar pyrans and no catalytic degradation of sensitive acetals.
Solvent System (ARI): The Arizona solvent system (Heptane/Ethyl Acetate/Methanol/Water) is the gold standard.
Starting Point: ARI System K (1:1:1:1).
Optimization: Measure the partition coefficient (
) of your target using LC-MS. Aim for .
The Polisher: Phenyl-Hexyl HPLC
Standard C18 columns often fail to separate isomeric pyrans.
Protocol: Switch to a Phenyl-Hexyl stationary phase.
Mechanism: The phenyl ring in the column interacts via
stacking with the double bonds often found in dihydropyrans or adjacent aromatic moieties. This provides orthogonal selectivity to C18 (which separates based purely on hydrophobicity).
The pyran ring is a 3D chair, not a flat hexagon. Determining the relative configuration (axial vs. equatorial) of substituents is the critical bottleneck.
The J-Based Configuration Analysis
You cannot rely solely on chemical shifts. You must use coupling constants (
).
Analysis:
: Trans-diaxial relationship (Substituents are Anti).
: Axial-equatorial or equatorial-equatorial (Substituents are Gauche/Syn).
NOESY/ROESY: Essential for bridging the ether oxygen where no coupling exists. Strong NOE correlations typically indicate 1,3-diaxial orientation.
Absolute Configuration: The Mosher/ECD Protocol
When X-ray crystals are unavailable (common for oily pyrans), use this dual approach:
Mosher's Method: Derivatize secondary alcohols on the ring with
- and -MTPA chloride. Calculate . A consistent pattern of positive and negative values confirms the absolute config of the carbinol center.
ECD (Electronic Circular Dichroism): If the pyran contains a chromophore (e.g., an adjacent ketone or double bond), compare the experimental ECD spectrum with a Time-Dependent DFT (TDDFT) calculated spectrum.
Figure 2: Logic flow for resolving stereochemical ambiguity in pyran rings.
References
Yang, J. Y., et al. (2013).[6] Molecular networking as a dereplication strategy. Journal of Natural Products.
Bifulco, G., et al. (2007).[7] Determination of relative configuration in organic compounds by NMR spectroscopy and computational methods. Chemical Reviews.
Friesen, J. B., & Pauli, G. F. (2005). G.U.E.S.S.—A Generally Useful Estimate of Solvent Systems for CCC. Journal of Liquid Chromatography & Related Technologies.
Wang, M., et al. (2016).[6] Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking.[6] Nature Biotechnology.
Rotachrom. (2024).[8] A Deep Dive into Centrifugal Partition Chromatography (CPC). Rotachrom Technologies Whitepaper.
Application Note: Quantitative Profiling of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid
Abstract & Strategic Context This application note details the robust quantification of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid , a critical heterocyclic intermediate often encountered in the synthesis of next-gene...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
This application note details the robust quantification of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid , a critical heterocyclic intermediate often encountered in the synthesis of next-generation integrase strand transfer inhibitors (INSTIs) and specific fungal metabolite profiles.
The analyte presents a dual analytical challenge:
High Polarity/Acidity: The C2-carboxylic acid moiety (predicted pKa ~2.0–2.3) leads to poor retention and peak tailing on standard C18 columns.
Chromophoric Activity: The 4-pyrone core offers strong UV absorption but is susceptible to ring-opening hydrolysis under high-pH conditions.
This guide provides two validated workflows: a High-Stability HPLC-UV method for purity/assay testing (QC environment) and a High-Sensitivity LC-MS/MS method for trace impurity profiling or biological matrix analysis.
Analyte Physicochemical Profile[1][2][3][4]
Understanding the molecule is the first step to successful method development.
Property
Characteristic
Analytical Implication
Structure
4-Pyrone ring with C2-COOH and C3,C5-Methyls
Planar, conjugated system.
Acidity (pKa)
~2.1 (Carboxylic acid)
Critical: Mobile phase pH must be < 2.5 to suppress ionization for Reverse Phase (RP) retention, or > 4.0 for Anion Exchange.
UV Maxima
~260 nm (primary), ~210 nm
Suitable for UV/PDA detection.
Solubility
High in Water, MeOH; Low in Hexane
Risk of "Phase Collapse" (Dewetting) on standard C18 columns if 100% aqueous mobile phase is used.
Stability
Susceptible to ring opening at pH > 9
Strict Rule: Maintain mobile phase pH between 2.0 and 7.0.
Method A: HPLC-UV (QC & Purity Assay)
Recommended for: Raw material testing, reaction monitoring, and final product assay.
Chromatographic Strategy: "Aqueous Stability"
Standard C18 columns often fail with this analyte because retaining the polar acid requires high aqueous content (95-100% water). Standard C18 chains "collapse" under these conditions, causing loss of retention.
Solution: Use a Polar-Embedded C18 or High-Strength Silica (HSS) C18 designed for 100% aqueous stability.[1]
Detailed Protocol
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) OR Agilent Polaris C18-A.
Why: The T3 bonding technology allows compatible interaction with water while retaining polar organic acids.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
Why Phosphoric? It suppresses the carboxylic acid ionization (keeping it neutral/hydrophobic) and is UV transparent.
The carboxylic acid moiety makes this analyte ideal for Negative Electrospray Ionization (ESI-) .
Precursor Ion: [M-H]⁻ (m/z ~181 for C8H8O4).
Primary Transition: Loss of CO₂ (m/z 181 → 137).
Detailed Protocol
Instrument: Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Thermo Altis).
Column: Phenomenex Kinetex F5 (PFP) or Waters BEH C18.
Why PFP? Pentafluorophenyl phases offer unique selectivity for aromatic/conjugated rings and often separate positional isomers better than C18.
Mobile Phase A: 0.1% Formic Acid in Water.
Note: Do NOT use Phosphoric acid (non-volatile, ruins MS).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
MS Source Parameters (ESI Negative):
Spray Voltage: -3500 V.
Gas Temp: 350°C.
MRM Transitions:
Quantifier: 181.0 → 137.0 (CE: -20 eV).
Qualifier: 181.0 → 109.0 (Ring fragmentation).
Sample Preparation Protocols
The extraction strategy depends on the matrix.
Workflow Visualization
Caption: Decision matrix for sample preparation. Use simple dilution for high-purity solids; utilize Mixed-Mode Anion Exchange (MAX) SPE for complex liquids to isolate the acidic analyte.
Protocol: Mixed-Mode Anion Exchange (MAX) SPE
Why: This utilizes the acidic nature of the analyte.[3][4] At neutral pH, the analyte is negatively charged and binds to the anion exchange resin. Neutrals are washed away. Elution occurs when we acidify the solvent (Formic Acid), neutralizing the analyte and breaking the ionic bond.
Cartridge: Oasis MAX or Strata-X-A (30 mg/1 mL).
Condition: 1 mL MeOH followed by 1 mL Water.
Load: Sample (pH adjusted to ~7.0 with Ammonium Acetate).
Wash 1: 1 mL 5% NH₄OH in water (Removes neutrals/bases).
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).
Elute: 1 mL 2% Formic Acid in Methanol .
Evaporate & Reconstitute: Dry under N₂ and reconstitute in Mobile Phase A.
Validation Criteria (ICH Q2 Guidelines)
To ensure the method is "Trustworthy" and self-validating, the following acceptance criteria must be met during setup:
Parameter
Acceptance Criteria
Troubleshooting Failure
System Suitability
%RSD of Area < 2.0% (n=6)
Check injector seal; ensure column is equilibrated.
Tailing Factor (T)
T < 1.5
Critical: If T > 1.5, increase buffer concentration or lower pH.
Linearity (R²)
> 0.999 (Range: 80-120% of target)
Check for detector saturation at high conc.
Recovery (Accuracy)
98.0% – 102.0% (Spiked sample)
If low, check SPE elution step (ensure acid strength is sufficient).
LOD/LOQ
S/N > 3 (LOD), S/N > 10 (LOQ)
Switch to LC-MS/MS if UV sensitivity is insufficient.
Troubleshooting & "Expert Tips"
Peak Splitting:
Cause: Injection solvent is too strong (e.g., 100% MeOH).
Fix: Dissolve sample in the starting mobile phase (98% Water / 2% ACN).
Ghost Peaks:
Cause: 4-pyrone derivatives can chelate metal ions (Fe, stainless steel).
Fix: Add 5 mM EDTA to the mobile phase or use a "Bio-inert" (PEEK-lined) LC system.
Retention Time Drift:
Cause: pH fluctuation.
Fix: The pKa is ~2.2. A mobile phase pH of 2.5 is in the "buffer transition zone." Move pH to 1.9-2.0 (fully protonated) for stable retention.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Sigma-Aldrich (Merck). (2020). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.[5]Link
Agilent Technologies. (2017). Analysis of Organic Acids using an Agilent Polaris C18-A Column.Link
Han, J., et al. (2013). Metabolic Profiling of Carboxylic Acids in Biological Fluids using LC-MS/MS.[6]Metabolomics, 9, 1-15. (Context for derivatization and MS parameters).
PubChem. (2023). Compound Summary: 4-Oxo-4H-pyran-2-carboxylic acid derivatives.[7][8][9][10][11][12] National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid
Part 1: Abstract & Strategic Overview
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (DOPC) is a critical heterocyclic building block, often encountered as a pharmaceutical intermediate in the synthesis of HIV integrase strand transfer inhibitors (INSTIs) or as a degradation product of substituted pyranones.[1] Its structure—a
-pyrone ring substituted with a carboxylic acid and two methyl groups—presents specific analytical challenges:
High Polarity: The carboxylic acid moiety (
) confers significant polarity, risking poor retention on standard C18 columns.
Ionization Sensitivity: The molecule exists as a zwitterion or anion at neutral pH, necessitating strict pH control.
UV Chromophore: The conjugated pyranone system provides strong UV absorbance, enabling sensitive detection without derivatization.
This guide details a Reverse-Phase HPLC (RP-HPLC) protocol designed for stability-indicating analysis, purity profiling, and reaction monitoring.[1] The method utilizes acidic mobile phase suppression to ensure robust retention and peak shape.
Part 2: Physicochemical Basis & Method Development Logic
To design a robust method, we must first understand the molecule's behavior in solution. The following decision tree illustrates the logic used to select the stationary and mobile phases.
Figure 1: Method Development Decision Tree. Selection of acidic mobile phase is critical to suppress the ionization of the carboxylic acid moiety.
Estimated at Signal-to-Noise (S/N) ratio of 10:1.[1]
Expectation: ~0.5 - 1.0 µg/mL (Highly dependent on detector sensitivity).[1]
Part 5: Troubleshooting & Expert Insights
Issue 1: Peak Tailing
Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica support.
Fix: Ensure the mobile phase pH is below 3.0 .[1] If tailing persists, increase buffer concentration (e.g., 25 mM Phosphate) or switch to a "Polar Embedded" C18 column.
Issue 2: Retention Time Drift
Cause: Pyranones can be sensitive to temperature fluctuations.
Fix: Ensure the column oven is stable at 30°C. Do not rely on ambient temperature.
Issue 3: "Ghost" Peaks
Cause: Contamination from previous runs, especially if analyzing benzylated intermediates (which are very hydrophobic).
Fix: Extend the gradient wash step (95% B) to 5 minutes to ensure all lipophilic impurities are eluted.
References
Souri, E., et al. (2006).[2] "Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma." Biomedical Chromatography, 20(12), 1309-1314.[1][2] Link
Relevance: Establishes the protocol for analyzing carboxylic acid metabolites on C18 columns using acidic phosph
PubChem. (n.d.).[1][3][4] "3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (Compound Summary)." National Library of Medicine. Link[1]
Relevance: Provides structural analogs and physicochemical property data (pKa, solubility) used to derive the method logic.
TCI Chemicals. (n.d.).[1] "Product Specification: 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid." Link
Relevance: Confirms the existence of the target class as pharmaceutical intermedi
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1]
Relevance: Authoritative source for the "First Principles" approach to acidic mobile phase selection for ionizable compounds.
using 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid as a building block in organic synthesis
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (and its esters) as a ve...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (and its esters) as a versatile building block.
Executive Summary
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (CAS 187222-12-4) represents a "privileged scaffold" in modern drug discovery. Its core structure—a
-pyrone ring functionalized with a carboxylic acid and sterically defining methyl groups—offers a unique combination of electronic tunability and metal-chelating capability.
This guide outlines the practical application of this building block in synthesizing 4-pyridones (a key pharmacophore in HIV integrase inhibitors and antibacterials) and functionalized amides . We provide optimized protocols that circumvent common reactivity pitfalls associated with the steric bulk of the 3,5-dimethyl substitution pattern.
Chemical Profile & Reactivity Analysis
Structural Attributes
The Warhead (C4-Carbonyl + C3/C5-Hydroxyl potential): The 4-pyrone core is a masked 1,3-diketone equivalent. While the 3,5-dimethyl groups provide metabolic stability (blocking common metabolic soft spots), the C4 carbonyl and adjacent oxygens enable bidentate chelation of divalent metals (
, ), a mechanism critical for inhibiting metalloenzymes.
The Handle (C2-Carboxylic Acid): The C2 position is activated by the electron-withdrawing nature of the ring oxygen, making the carboxylic acid highly acidic (
). This moiety serves as the primary vector for fragment growing via amide coupling.
The Switch (Ring Oxygen): The pyran oxygen is susceptible to nucleophilic exchange with primary amines, allowing a "scaffold hop" from pyrone to pyridone .
Steric & Electronic Considerations
The 3,5-dimethyl substitution pattern introduces significant steric strain compared to unsubstituted comanic acid.
Impact on Amidation: Coupling at the C2-COOH requires highly active coupling agents (e.g., HATU) to overcome the ortho-effect of the C3-methyl group.
Impact on Pyridone Formation: The C3 and C5 methyl groups shield the ring carbons, requiring elevated temperatures for the amine-exchange reaction compared to unhindered pyrones.
Divergent Synthesis Workflows
The following flowchart illustrates the three primary synthetic pathways accessible from this building block.
[1]
Detailed Experimental Protocols
Protocol A: Synthesis of N-Substituted 4-Pyridones (The "Insert Nitrogen" Strategy)
Objective: Convert the pyrone core into a pyridone core using a primary amine. This is the standard method for generating HIV integrase inhibitor scaffolds (e.g., Dolutegravir analogs).
Precursor: It is highly recommended to use the Ethyl Ester (Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate) rather than the free acid to prevent salt formation with the amine.
Base: Triethylamine (optional, if amine is a salt)
Step-by-Step Procedure:
Dissolution: Dissolve 1.0 mmol of the pyrone ester in 5 mL of Ethanol/Water (1:1). The aqueous component helps stabilize the transition state of the ring-opening/closing mechanism.
Addition: Add 2.0 mmol of the primary amine.
Reflux: Heat the reaction mixture to reflux (
) for 12–24 hours.
Note: The 3,5-dimethyl groups retard the reaction rate. Monitor by LC-MS. If conversion is <50% after 12h, switch solvent to n-Butanol and increase temperature to
.
Workup:
Cool to room temperature.
Concentrate in vacuo to remove excess amine and alcohol.
Acidification: The product is often an amphoteric pyridone. Adjust pH to ~6.0 to precipitate the product or extract with DCM.
Purification: Recrystallize from EtOH/Ether or purify via flash chromatography (DCM/MeOH gradient).
Mechanism of Action:
The reaction proceeds via a Michael-type addition of the amine to the C2 or C6 position, followed by ring opening to an acyclic enaminone intermediate, and subsequent ring closure with elimination of water/alcohol.
Protocol B: Amide Coupling (Fragment Growing)
Objective: Functionalize the C2 position while retaining the pyrone core.
Challenge: The C3-methyl group creates steric hindrance. Standard EDCI couplings may result in low yields.
Activation: To a solution of the carboxylic acid (1.0 mmol) in dry DMF (3 mL), add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes.
Observation: Solution typically turns yellow/orange upon activation.
Coupling: Add the amine partner (1.1 mmol).
Reaction: Stir at room temperature for 4–6 hours.
Optimization: If the amine is electron-deficient (e.g., an aniline), heat to
.
Quench: Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove unreacted amine and DIPEA), followed by saturated
(to remove unreacted acid) and brine.
Isolation: Dry over
and concentrate.
Data Summary & Validation
Parameter
Pyran-4-one Core
Pyridin-4-one Core (Product)
H-Bond Donors
0
1 (NH, unless N-alkylated)
H-Bond Acceptors
3 (C=O, Ring O, COOH)
2 (C=O, COOH)
Aromaticity
Low (pseudo-aromatic)
High (significant resonance)
Metal Affinity
Moderate ()
High ()
UV Absorbance
nm
nm
Validation Check (Self-Correcting Protocol):
NMR Diagnostic: In
NMR, the conversion from Pyrone to Pyridone is confirmed by the disappearance of the characteristic pyrone ring protons (if any were present, though C3/C5 are blocked here) and the shift of the methyl signals.
Colorimetric Test: Pyrones often give a red/purple coloration with
solution due to complexation; Pyridones typically yield a more intense, often shifted color complex.
References
Pyridone Synthesis Mechanism: Zantioti-Chatzouda, E. M., et al. (2022).[1] "Synthesis of 4-Pyridones via Au-Catalyzed Cyclization." Journal of Organic Chemistry, 87, 8525-8533.[1] (Describes the general mechanism of pyrone-to-pyridone conversion). Available at: [Link]
Drug Scaffold Application: Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 2. Bi- and Tricyclic Derivatives." Journal of Medicinal Chemistry. (Illustrates the utility of the pyrone/pyridone carboxylate scaffold in Dolutegravir-like drugs).
General Reactivity: 4-Pyrone Reactions and Derivatives. Wikipedia. Available at: [Link]
Application Notes and Protocols for Antimicrobial Testing of Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Growing Promise of Pyran Derivatives in Antimicrobial Research The escalating crisis of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Growing Promise of Pyran Derivatives in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Pyran derivatives, a versatile class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide spectrum of biological activities, including potent antimicrobial effects.[1][2] This application note provides a comprehensive guide for the systematic evaluation of the antimicrobial properties of pyran derivatives, offering detailed protocols, expert insights into experimental design, and robust data interpretation frameworks.
Pyran and its fused heterocyclic systems are integral components of numerous natural products and pharmacologically active molecules.[2][3] Their structural diversity allows for the fine-tuning of their biological profiles, leading to the identification of compounds with significant activity against a range of pathogenic bacteria and fungi.[4][5] Documented mechanisms of action for some pyran derivatives include the inhibition of crucial bacterial enzymes such as MurB, involved in cell wall synthesis, and DNA gyrase, essential for DNA replication.[4][6] In the realm of antifungal research, pyran derivatives have shown potential in targeting enzymes like 14α-demethylase, a key component of the fungal cell membrane biosynthesis pathway.[7][8]
This guide is designed to equip researchers with the necessary tools to rigorously assess the antimicrobial potential of novel pyran derivatives, ensuring data integrity and reproducibility in the pursuit of new antimicrobial leads.
PART 1: Foundational Knowledge for Robust Antimicrobial Susceptibility Testing
Before embarking on the experimental protocols, it is crucial to understand the principles that underpin antimicrobial susceptibility testing (AST) and the specific considerations for working with synthetic compounds like pyran derivatives.
Causality in Experimental Design: Beyond the Protocol
The choice of a specific AST method is not arbitrary; it is dictated by the research question, the physicochemical properties of the test compound, and the desired endpoint.
Screening vs. Potency: For initial high-throughput screening of a library of pyran derivatives, qualitative or semi-quantitative methods like disk diffusion or agar well diffusion are often employed. These methods are cost-effective and provide a rapid assessment of antimicrobial activity.[9] For determining the precise potency of a lead compound, a quantitative method such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.[9]
Compound Solubility: A Critical Parameter: Pyran derivatives, being synthetic organic molecules, are often poorly soluble in aqueous media. The choice of solvent is therefore a critical experimental parameter. Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving such compounds. However, it is imperative to ensure that the final concentration of DMSO in the assay does not exceed a level that could inhibit microbial growth (typically ≤1% v/v).[10] A solvent toxicity control should always be included in the experimental setup.
Selection of Microbial Strains: The panel of microorganisms for testing should be representative of the intended therapeutic application. This should include both Gram-positive and Gram-negative bacteria, as well as relevant fungal species. It is also advisable to include both reference strains (e.g., from the American Type Culture Collection - ATCC) and clinically relevant, multidrug-resistant isolates to assess the spectrum of activity.
The Principle of Self-Validating Systems: Ensuring Trustworthiness
Every antimicrobial susceptibility test must be a self-validating system. This is achieved through the inclusion of a comprehensive set of controls.
Positive Control: A known, clinically relevant antibiotic with established activity against the test organisms should be included in each assay. This validates the responsiveness of the microbial strains and the appropriateness of the experimental conditions.
Negative Control: This consists of the growth medium and the microbial inoculum without any test compound. This control ensures that the microorganisms are viable and capable of growth under the assay conditions.
Solvent Control: As mentioned, a control containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the pyran derivatives is essential to confirm that the solvent itself does not have any antimicrobial activity at that concentration.
Sterility Control: A well containing only the growth medium should be included to check for contamination.
PART 2: Experimental Protocols for Antimicrobial Evaluation
This section provides detailed, step-by-step methodologies for the most common AST methods used for the evaluation of pyran derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials and Reagents:
Pyran derivatives
DMSO (or other suitable solvent)
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
RPMI-1640 medium for fungi
96-well microtiter plates
Bacterial and/or fungal cultures
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
0.5 McFarland turbidity standard
Spectrophotometer
Incubator
Protocol:
Preparation of Test Compounds:
Prepare a stock solution of each pyran derivative in DMSO at a concentration 100 times the highest desired final test concentration (e.g., 10 mg/mL).
Perform serial two-fold dilutions of the stock solution in DMSO to create a range of concentrations.
Preparation of Microbial Inoculum:
From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
Suspend the colonies in sterile saline or PBS.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL for bacteria).
Dilute the adjusted inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Assay Setup:
In a 96-well microtiter plate, add 95 µL of the appropriate broth to each well.
Add 5 µL of the diluted pyran derivative solutions to the corresponding wells, resulting in a further 1:20 dilution and achieving the final test concentrations.
Add 5 µL of the prepared microbial inoculum to each well.
Include positive, negative, solvent, and sterility controls in separate wells.
Incubation:
Incubate the plates at 35-37°C for 18-24 hours for most bacteria.
Incubate fungal plates at 35°C for 24-48 hours.
Data Interpretation:
The MIC is the lowest concentration of the pyran derivative at which there is no visible growth (i.e., the well is clear).
Workflow for Broth Microdilution:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Agar Disk Diffusion Method
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials and Reagents:
Pyran derivatives
Sterile filter paper disks (6 mm diameter)
Mueller-Hinton Agar (MHA) plates
Bacterial cultures
Sterile saline (0.85% NaCl) or PBS
0.5 McFarland turbidity standard
Sterile swabs
Incubator
Protocol:
Preparation of Test Disks:
Dissolve the pyran derivatives in a suitable volatile solvent (e.g., ethanol, acetone) to a known concentration.
Aseptically apply a specific volume (e.g., 10-20 µL) of each pyran derivative solution onto sterile filter paper disks.
Allow the solvent to evaporate completely in a sterile environment.
Inoculation of Agar Plates:
Prepare a microbial inoculum adjusted to the 0.5 McFarland standard as described for the broth microdilution method.
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
Application of Disks:
Using sterile forceps, place the prepared disks onto the inoculated agar surface, ensuring firm contact.
Space the disks evenly to prevent overlapping of the inhibition zones.
Include a positive control disk (commercial antibiotic) and a negative control disk (impregnated with the solvent only).
Incubation:
Invert the plates and incubate at 35-37°C for 18-24 hours.
Data Interpretation:
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the pyran derivative.
Workflow for Agar Disk Diffusion:
Caption: Workflow for the agar disk diffusion susceptibility test.
Agar Well Diffusion Method
Similar to the disk diffusion method, this technique involves measuring the zone of inhibition around a well created in the agar, into which the test solution is added.
Materials and Reagents:
Pyran derivatives dissolved in a suitable solvent (e.g., DMSO)
MHA plates
Bacterial cultures
Sterile saline (0.85% NaCl) or PBS
0.5 McFarland turbidity standard
Sterile swabs
Sterile cork borer (6-8 mm diameter)
Micropipette
Incubator
Protocol:
Inoculation of Agar Plates:
Inoculate MHA plates with the test microorganism as described for the disk diffusion method.
Creation of Wells:
Aseptically punch wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.
Application of Test Solutions:
Carefully pipette a specific volume (e.g., 50-100 µL) of the pyran derivative solution into each well.
Include positive and negative (solvent) controls in separate wells.
Incubation:
Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar.
Invert the plates and incubate at 35-37°C for 18-24 hours.
Data Interpretation:
Measure the diameter of the zone of inhibition around each well.
PART 3: Data Presentation and Interpretation
The clear and concise presentation of antimicrobial testing data is essential for accurate interpretation and comparison of results.
Summarizing Antimicrobial Activity Data
The following table provides an example of how to present MIC data for a series of pyran derivatives against a panel of microorganisms.
Compound ID
Gram-Positive Bacteria
Gram-Negative Bacteria
Fungi
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
Escherichia coli (ATCC 25922) MIC (µg/mL)
Candida albicans (ATCC 90028) MIC (µg/mL)
Pyran-A
32
128
>256
Pyran-B
8
64
128
Pyran-C
128
>256
>256
Ciprofloxacin
0.5
0.015
NA
Fluconazole
NA
NA
1
NA: Not Applicable
Interpreting the Results
MIC Values: A lower MIC value indicates greater potency of the compound against the specific microorganism.
Spectrum of Activity: By comparing the MIC values across different species, the spectrum of activity (broad-spectrum vs. narrow-spectrum) of the pyran derivatives can be determined.
Structure-Activity Relationship (SAR): By correlating the chemical structures of the pyran derivatives with their antimicrobial activity, preliminary SAR insights can be gained, guiding the design of more potent analogues.
Comparison with Standards: Comparing the activity of the pyran derivatives to that of standard antibiotics provides a benchmark for their potential clinical relevance.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the antimicrobial evaluation of pyran derivatives. By adhering to these methodologies, incorporating appropriate controls, and interpreting the data within a sound scientific context, researchers can effectively identify and characterize novel pyran-based antimicrobial agents. This systematic approach is crucial for advancing the development of new therapies to combat the global threat of infectious diseases.
References
A Review on Pyranopyrazole as an Antibacterial Agent. (2024). Journal of Pharmaceutical Negative Results. [Link]
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results. [Link]
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]
An Overview on Pyranocoumarins: Synthesis and Biological Activities. (2019). Molecules. [Link]
Green Chemistry and In silico Techniques for Synthesis of Novel Pyranopyrazole and Pyrazolo-pyrano-pyrimidine Derivatives as Promising Antifungal Agents. (2024). Bentham Science Publishers. [Link]
Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles: a review. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). Journal of Molecular Structure. [Link]
Green Chemistry and In silico Techniques for Synthesis of Novel Pyranopyrazole and Pyrazolo-pyrano-pyrimidine Derivatives as Promising Antifungal Agents. (2024). Epidemiology and Infectious Diseases. [Link]
Antimicrobial properties of heterocyclic compounds against clinical mastitis isolates. (2021). Pesquisa Veterinária Brasileira. [Link]
Green Chemistry and In silico Techniques for Synthesis of Novel Pyranopyrazole and Pyrazolo-pyrano-pyrimidine Derivatives as Promising Antifungal Agents. (2024). Bentham Science Publisher. [Link]
Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (2016). Iranian Journal of Pharmaceutical Research. [Link]
Susceptibility testing in antibacterial drug R&D. (2023). GARDP Revive. [Link]
Heterocycle Compounds with Antimicrobial Activity. (2020). Current Pharmaceutical Design. [Link]
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2022). Journal of King Saud University - Science. [Link]
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]
Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2018). Arhiv za higijenu rada i toksikologiju. [Link]
A Review on the Medicinal Significance of Heterocyclic Compounds. (2023). International Journal for Research in Applied Science and Engineering Technology. [Link]
Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. (2008). Industrial & Engineering Chemistry Research. [Link]
Effect of solvent variation on results of antibiotic susceptibility test using the disk diffusion method against Staphylococcus aureus. (2025). Current Biomedical. [Link]
Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. (2023). MDPI. [Link]
Application of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid in Cancer Research: A Technical Guide
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the potential application of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid in cancer r...
Author: BenchChem Technical Support Team. Date: February 2026
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the potential application of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid in cancer research. While direct studies on this specific molecule are emerging, this guide synthesizes data from the broader class of 4-oxo-4H-pyran derivatives to propose a putative mechanism of action and provide detailed, field-proven protocols for its investigation as a novel anti-cancer agent.[1][2][3][4][5]
Introduction: The Therapeutic Promise of the Pyran Scaffold
The 4H-pyran ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities, including potent anti-cancer properties.[1][2][3][4][5] Derivatives of 4-oxo-4H-pyran have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, such as those from colorectal, breast, liver, and lung cancers.[3][6][7] This has spurred considerable interest in the synthesis and evaluation of novel pyran-based compounds as potential next-generation oncology therapeutics.
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid, a specific derivative of this class, holds promise for targeted cancer therapy. Its structural features suggest the potential for specific interactions with key cellular targets involved in cancer cell proliferation and survival. This guide will provide a hypothetical framework for its investigation, grounded in the established activities of structurally related compounds.
Postulated Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
A growing body of evidence suggests that a key mechanism by which 4H-pyran derivatives exert their anti-proliferative effects is through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[7][8][9] CDK2 is a critical regulator of the cell cycle, particularly at the G1/S transition.[10] Its dysregulation is a common feature in many cancers, leading to uncontrolled cell division.[10]
We postulate that 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid acts as a competitive inhibitor at the ATP-binding site of CDK2. This inhibition would prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and subsequent apoptosis.
Signaling Pathway Diagram
Caption: Postulated mechanism of action of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of the anticancer properties of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[12]
Principle: This assay provides a quantitative measure of the compound's ability to inhibit cell growth and proliferation.
Protocol:
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Prepare a stock solution of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.
Elucidation of Apoptotic Induction: Western Blot Analysis
Western blotting can be used to detect key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[14][15]
Principle: The cleavage of pro-caspases into their active forms and the cleavage of PARP are hallmarks of apoptosis.[14][15][16] Detecting these cleavage products provides evidence that the compound induces programmed cell death.
Protocol:
Cell Treatment and Lysis: Treat cancer cells with 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid at its IC₅₀ concentration for 24 and 48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Efficacy Evaluation: Xenograft Mouse Model
Principle: This in vivo model assesses the compound's ability to inhibit tumor growth in a living organism, providing a more clinically relevant measure of its anticancer potential.[3]
Protocol:
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HCT-116 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment and control groups.
Compound Administration: Administer 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days.
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform histological and immunohistochemical analyses.
Data Presentation
The following tables provide a template for summarizing the expected data from the proposed experiments.
Table 1: In Vitro Cytotoxicity of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Cancer Cell Line
IC₅₀ (µM) after 48h
IC₅₀ (µM) after 72h
HCT-116 (Colorectal)
[Insert Data]
[Insert Data]
MCF-7 (Breast)
[Insert Data]
[Insert Data]
HepG2 (Liver)
[Insert Data]
[Insert Data]
A549 (Lung)
[Insert Data]
[Insert Data]
Table 2: Effect of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid on Apoptotic Markers
Protein
Treatment Time
Fold Change vs. Control
Cleaved Caspase-3
24h
[Insert Data]
48h
[Insert Data]
Cleaved PARP
24h
[Insert Data]
48h
[Insert Data]
Experimental Workflow Diagram
Caption: A streamlined workflow for the preclinical evaluation of the compound.
References
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
National Center for Biotechnology Information. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
Grover, P., Bhardwaj, M., Mehta, L., Kapoor, G., & Chawla, P. A. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(19), 3239–3268.
Bentham Science Publishers. (2022, January 18). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
ResearchGate. (2025, August 6). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Retrieved from [Link]
Ingenta Connect. (2022, November 1). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Retrieved from [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
Ingenta Connect. (2022, November 1). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
MDPI. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
Royal Society of Chemistry. (2026, January 2). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Retrieved from [Link]
SSRN. (2024, January 16). 5-Oxo-Dihydropyranopyran Derivatives as Antiproliferative Agents with Potential Cdk2 Inhibitory Activity; Synthesis, Biological Evaluation, and Computational Studies. Retrieved from [Link]
National Center for Biotechnology Information. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d. Retrieved from [Link]
National Center for Biotechnology Information. (2022, July 10). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Retrieved from [Link]
ResearchGate. (2025, August 5). Novel pyran derivatives: Synthesis and anticancer activity in the bones. Retrieved from [Link]
ResearchGate. (n.d.). An Improved Synthetic Process of Dimethyl 4-Oxo-4H-Pyran-3,5-Dicarboxylate. Retrieved from [Link]
ScienceScholar. (2022, May 18). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Retrieved from [Link]
The Ohio State University. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]
Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Retrieved from [Link]
Allied Academies. (2016, May 10). Synthesis and biological evaluation of tetrahydrobenzo[b]pyran derivatives as potential anti-ovarian cancer agents. Retrieved from [Link]
Semantic Scholar. (n.d.). [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Retrieved from [Link]
MDPI. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]
MOST Wiedzy. (2024, March 19). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell li. Retrieved from [Link]
MDPI. (2025, December 2). Mechanistic Investigation of Adociaquinone and Xestoquinone Derivatives in Breast Cancer Cells. Retrieved from [Link]2072-6694/17/24/6763)
Application Notes and Protocols for the Study of Pyran-4-One Reactions
Abstract: The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous compounds with diverse biological activities, including antioxidant, anti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the experimental setups and detailed protocols for studying the key reactions of pyran-4-ones. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, reaction monitoring, and product characterization to facilitate the synthesis and derivatization of this important heterocyclic motif.
Foundational Principles: General Laboratory Setup
The successful execution of pyran-4-one chemistry hinges on a solid foundation of standard organic synthesis techniques. The reactivity of the pyran-4-one ring system, particularly its conjugated enone functionality, necessitates careful control over the reaction environment.
1.1. Inert Atmosphere and Anhydrous Conditions:
Many reactions, especially those involving organometallic reagents (e.g., Grignard reagents) or strong bases, are sensitive to moisture and atmospheric oxygen. The causality here is straightforward: water can quench reactive species, while oxygen can lead to undesired side products through oxidation. Therefore, conducting these reactions under an inert atmosphere (typically nitrogen or argon) is critical. This involves using flame-dried glassware to remove adsorbed moisture and employing techniques like Schlenk lines or glove boxes.
1.2. Temperature Control:
Reaction temperature is a critical parameter that governs reaction kinetics and selectivity.
Low Temperatures (-78 °C to 0 °C): Often required for reactions involving highly reactive intermediates to control exotherms and prevent side reactions. This is typically achieved using dry ice/acetone or ice/water baths.
Reflux Conditions: Heating a reaction to the boiling point of the solvent is a common method to increase the reaction rate.[4] A reflux condenser is essential to prevent the loss of volatile solvents and reactants.[4] Heating can be uniformly applied using a heating mantle or an oil bath placed on a stirrer/hotplate.[4]
1.3. Reagent Addition:
For highly exothermic reactions or when precise stoichiometry is crucial, the controlled addition of reagents is necessary. This is typically accomplished using a syringe pump for liquids or by portion-wise addition for solids. This prevents dangerous temperature spikes and minimizes the formation of byproducts.[5]
Key Reaction Classes and Protocols
The pyran-4-one skeleton undergoes a variety of transformations. This section details the experimental approach for three major classes: nucleophilic addition, cycloaddition, and multicomponent reactions.
Nucleophilic Addition to the Carbonyl Group
The electrophilic carbon of the carbonyl group is a primary site for nucleophilic attack. This reaction is fundamental for introducing substituents at the C4 position. The mechanism can be promoted under either basic or acidic conditions.[6] Under acidic conditions, protonation of the carbonyl oxygen activates the ring, making it more susceptible to attack by weak nucleophiles.[7]
Protocol 1: Grignard Addition to 2,6-Dimethyl-4H-pyran-4-one
This protocol describes the addition of a methyl group to the C4 position using methylmagnesium bromide.
Materials and Reagents
Reagent/Material
Purpose
2,6-Dimethyl-4H-pyran-4-one
Starting material
Methylmagnesium bromide (3.0 M in ether)
Nucleophile
Anhydrous Tetrahydrofuran (THF)
Solvent
Saturated aqueous NH₄Cl
Quenching agent
Diethyl ether
Extraction solvent
Anhydrous MgSO₄
Drying agent
Round-bottom flask (flame-dried)
Reaction vessel
Magnetic stir bar, reflux condenser
Stirring and reflux
Syringe, septa
Reagent transfer
Experimental Procedure
Setup: Assemble a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen/argon inlet.
Reactant Preparation: Dissolve 2,6-dimethyl-4H-pyran-4-one (1.24 g, 10 mmol) in 30 mL of anhydrous THF in the flask.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Slowly add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11 mmol, 1.1 equivalents) to the stirred solution via syringe over 15 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 hexanes:ethyl acetate mixture.
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride solution to quench the excess Grignard reagent.
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude tertiary alcohol by flash column chromatography on silica gel.
Cycloaddition Reactions: The Diels-Alder Approach
Pyran-4-ones can participate as dienes in Diels-Alder reactions, providing a powerful method for constructing complex polycyclic systems.[3] For instance, 3-hydroxy-2-vinyl-4H-pyran-4-one can react with various dienophiles to produce highly functionalized cyclohexene-fused pyranones.[3]
Protocol 2: Diels-Alder Reaction of a Vinyl Pyranone
This protocol outlines a general procedure for the [4+2] cycloaddition between a vinyl pyranone and an electron-deficient dienophile like N-ethylmaleimide.
Materials and Reagents
Reagent/Material
Purpose
3-Hydroxy-2-vinyl-4H-pyran-4-one
Diene
N-ethylmaleimide
Dienophile
Anhydrous Toluene
Solvent
Round-bottom flask (flame-dried)
Reaction vessel
Magnetic stir bar, reflux condenser
Stirring and reflux
Experimental Procedure
Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the 3-hydroxy-2-vinyl-4H-pyran-4-one (1 equivalent) in anhydrous toluene.[3]
Reagent Addition: Add the dienophile (e.g., N-ethylmaleimide, 1.2 equivalents) to the solution.[3]
Heating: Heat the mixture to reflux (approx. 110 °C for toluene) using a heating mantle.[3]
Monitoring: Monitor the reaction progress by TLC. Reaction times can range from several hours to overnight, depending on the dienophile's reactivity.[3]
Work-up: Once the starting material is consumed, cool the mixture to room temperature.
Isolation: Remove the solvent under reduced pressure. The resulting crude adduct can often be purified by recrystallization or flash column chromatography.
Multicomponent Synthesis of 4H-Pyran Derivatives
Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like 4H-pyrans in a single step from three or more starting materials.[8] These reactions are prized for their atom economy and procedural simplicity. A common example is the synthesis of 2-amino-4H-pyran derivatives.[9][10]
Protocol 3: One-Pot Synthesis of a 2-Amino-4H-Pyran
This protocol describes a piperidine-catalyzed one-pot reaction between an aromatic aldehyde, malononitrile, and a β-ketoester.[9]
Materials and Reagents
Reagent/Material
Purpose
Aromatic aldehyde (e.g., benzaldehyde)
Electrophile
Malononitrile
Nucleophile/Active methylene
β-Ketoester (e.g., ethyl acetoacetate)
Nucleophile/Active methylene
Piperidine
Basic catalyst
Ethanol
Solvent
Experimental Procedure
Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and the β-ketoester (10 mmol) in 20 mL of ethanol.[9]
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol, ~5 mol%) to the mixture.
Reaction: Stir the reaction mixture at room temperature. The reaction typically proceeds via a tandem Knoevenagel condensation, Michael addition, and subsequent cyclization.[9][11]
Monitoring: Monitor the reaction for the formation of a precipitate or by TLC. Reactions are often complete within 1-4 hours.
Isolation: Once the reaction is complete, the solid product is typically collected by filtration. If no precipitate forms, the mixture may be poured into ice-water to induce precipitation.[9]
Purification: Wash the collected solid with cold ethanol and dry under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.
Reaction Monitoring and Product Characterization
A self-validating experimental system requires robust methods for monitoring reaction progress and unequivocally identifying the final products.
Analytical Techniques for Monitoring and Characterization
Unambiguous determination of 3D molecular structure.[15][17]
Provides definitive proof of structure and stereochemistry, especially for novel compounds.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a typical experiment and the decision-making process for analysis.
Caption: General experimental workflow for pyran-4-one reactions.
Caption: Mechanism of nucleophilic addition to the pyran-4-one carbonyl.
Caption: Decision tree for selecting a reaction monitoring technique.
References
BenchChem. (n.d.). Spectroscopic comparison of 3-Methyl-4H-pyran-4-one with its isomers.
DSpace Repository. (n.d.). Synthesis, characterization, molecular structure, and computational studies on 4(1 H )-pyran-4-one and its derivatives.
El-Sawy, E., Abdelwahab, A. B., & Kirsch, G. (2021). Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. MOLECULES.
Ohio Northern University. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.
El-Bana, G. G., Salem, M. A., Helal, M. H., Alharbi, O., & Gouda, M. A. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73-91.
National Center for Biotechnology Information. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
ChemicalBook. (2023, September 19). Tetrahydro-4H-pyran-4-one: properties and applications.
BenchChem. (n.d.). Application Notes and Protocols: 3-Hydroxy-2-vinyl-4H-pyran-4-one as a Versatile Building Block in Organic Synthesis.
BenchChem. (n.d.). Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis.
ResearchGate. (n.d.). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives.
University of Toronto. (n.d.). Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual.
Johnston, J. N. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of chemical research, 48(3), 638-648.
ResearchGate. (n.d.). Reported typical methods for 4-pyrones.
National Center for Biotechnology Information. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.
PubMed. (2009). 2,3-Dihydro-4H-pyran-4-ones and 2,3-dihydro-4-pyridinones by cyclizations of alpha,beta-unsaturated 1,3-diketones. Journal of Organic Chemistry, 74(18), 6973-6979.
Scribd. (n.d.). 8 Pyryliums, 2-And 4-Pyrones: Reactions and Synthesis.
Semantic Scholar. (2010).
ResearchGate. (n.d.). Selected synthesis methods of 4H-pyran-4-one compounds.
National Center for Biotechnology Information. (2022).
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions.
Royal Society of Chemistry. (n.d.). Base-promoted [4 + 2] cycloaddition of alkynyl 1,3-dithianes and chalcones to access highly substituted pyran derivatives. Organic & Biomolecular Chemistry.
National Center for Biotechnology Information. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters.
Chemistry Steps. (n.d.). Nucleophilic Addition Under Acidic Conditions. Retrieved from [Link]
Encyclopedia.pub. (2022, October 18). Synthesis of Pyran Derivatives.
Pharmaceutical Technology. (2026, February 6). NMR Reaction-Monitoring as a Process Analytical Technique.
Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions.
IntuitionLabs. (2026, January 7). PAT Sensors for Real-Time Reaction Monitoring in Pharma.
National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes.
ResearchGate. (n.d.). Three-component synthesis of 2-amino-3-cyano-4H-pyrans and a new version of the pyran ring opening.
Royal Society of Chemistry. (n.d.). Ring-opening of 4H-thiapyran-4-thiones. A synthesis of 6a-thiathiophthene. Journal of the Chemical Society D.
MDPI. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Application Notes and Protocols for Assessing the Antioxidant Activity of Pyran Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyran Compounds and Their Antioxidant Potential Pyran scaffolds are privileged structures in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyran Compounds and Their Antioxidant Potential
Pyran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] From flavonoids and coumarins to xanthones, the pyran motif is a recurring theme in compounds exhibiting significant therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A crucial aspect of the therapeutic potential of many pyran derivatives lies in their antioxidant activity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5] Antioxidants mitigate this damage by neutralizing free radicals, making the evaluation of the antioxidant capacity of novel pyran compounds a critical step in drug discovery and development.[6][7][8]
This comprehensive guide provides detailed application notes and protocols for the robust assessment of the antioxidant activity of pyran compounds. We will delve into the mechanistic underpinnings of the most common and reliable in vitro assays—DPPH, ABTS, FRAP, and ORAC—offering insights into the causality behind experimental choices and ensuring the generation of trustworthy and reproducible data.
Choosing the Right Assay: A Mechanistic Approach to Evaluating Pyran Antioxidants
No single assay can fully capture the multifaceted nature of antioxidant activity. Therefore, a multi-assay approach is crucial for a comprehensive evaluation of a pyran compound's antioxidant profile. The choice of assays should be guided by the compound's structural features and the anticipated mechanism of action. Antioxidants can act via two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.
Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the free radical. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are predominantly based on the SET mechanism.[9]
The structure of a pyran derivative will influence its dominant mechanism of action. For instance, the presence of phenolic hydroxyl groups often correlates with strong hydrogen-donating ability, making HAT-based assays particularly relevant. The overall electronic properties of the molecule, influenced by various substituents on the pyran ring, will dictate its capacity for electron donation in SET-based assays.
Comparative Overview of Common Antioxidant Assays
Assay
Principle
Radical/Oxidant
Wavelength
Standard
Key Advantages
Potential Considerations for Pyran Compounds
DPPH
Electron/Hydrogen Transfer
DPPH• (stable radical)
~517 nm
Trolox, Ascorbic Acid, BHT
Simple, rapid, and cost-effective.
The steric accessibility of the radical site on DPPH can be a limitation for bulky pyran molecules. The purple color of the DPPH radical may interfere with colored pyran compounds.
ABTS
Electron/Hydrogen Transfer
ABTS•+ (radical cation)
~734 nm
Trolox
Applicable to both hydrophilic and lipophilic compounds. Less susceptible to steric hindrance than DPPH.
The pre-formed radical cation is stable for a longer duration, offering flexibility.
FRAP
Electron Transfer
Fe³⁺-TPTZ complex
~593 nm
FeSO₄, Trolox
Simple, rapid, and automated. Measures the reducing power of a sample.
The assay is conducted at an acidic pH (3.6), which may not be physiologically relevant and could affect the stability and activity of some pyran derivatives.
ORAC
Hydrogen Atom Transfer
Peroxyl radical (AAPH)
Excitation: ~485 nm, Emission: ~528 nm
Trolox
Utilizes a biologically relevant radical source. Measures both the inhibition time and the degree of inhibition.
The kinetic nature of the assay provides more comprehensive information on the antioxidant's behavior over time.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, incorporating best practices to ensure the accuracy and reproducibility of your results.
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow.[10][11] This color change is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the scavenging potential of the pyran compound.[10][12]
Diagram of DPPH Assay Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
Reagent Preparation:
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C. The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.
Pyran Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the pyran compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
Serial Dilutions: Prepare a series of dilutions of the pyran compound stock solution to obtain a range of concentrations for testing.
Positive Control: Prepare a stock solution of a known antioxidant such as Trolox, ascorbic acid, or BHT (butylated hydroxytoluene) and make serial dilutions.
Assay Procedure (96-well plate format):
Add 100 µL of the DPPH working solution to each well.
Add 100 µL of the pyran compound dilutions or positive control to the respective wells.
For the blank, add 100 µL of the solvent used for the dilutions instead of the sample.
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
Measurement:
Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis:
Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the blank and A_sample is the absorbance of the pyran compound or positive control.
Plot the % scavenging activity against the concentration of the pyran compound and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[10] A lower IC50 value indicates higher antioxidant activity.
Causality and Self-Validation:
Solvent Choice: The solubility of pyran compounds can be a challenge. While methanol is common for the DPPH assay, ensure your compound is fully dissolved. A small amount of DMSO can be used initially, followed by dilution with methanol.
Incubation Time: The 30-minute incubation is a standard starting point. However, for slow-reacting pyran derivatives, a kinetic study (measuring absorbance at several time points) is recommended to ensure the reaction has reached a plateau.
Positive Controls: Including a well-characterized antioxidant like Trolox or BHT is essential for validating the assay's performance and for comparing the activity of your pyran compounds to a known standard.[6]
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at approximately 734 nm.[13][14] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[13]
Diagram of ABTS Assay Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
Reagent Preparation:
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at 4°C.
ABTS•+ Working Solution: Dilute the ABTS•+ radical cation solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
Pyran Compound and Trolox Solutions: Prepare as described for the DPPH assay.
Assay Procedure (96-well plate format):
Add 190 µL of the ABTS•+ working solution to each well.
Add 10 µL of the pyran compound dilutions or Trolox standard to the respective wells.
Shake the plate and incubate at room temperature for 6 minutes.
Measurement:
Measure the absorbance at 734 nm.
Data Analysis:
Calculate the percentage of inhibition as described for the DPPH assay.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the pyran compound is then calculated from this curve.
Causality and Self-Validation:
Hydrophilic and Lipophilic Pyrans: The ABTS assay is versatile and can be used for both water-soluble and lipid-soluble pyran derivatives by adjusting the solvent for the working solution (ethanol for lipophilic, PBS for hydrophilic).[2]
Reaction Time: While a 6-minute incubation is standard, some pyran compounds may react more slowly. It is advisable to perform a kinetic scan to determine the optimal reaction time.
Standardization: Expressing results as TEAC allows for a standardized comparison of the antioxidant activity of different pyran compounds across studies.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[4][15] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric-TPTZ (Fe³⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[4] The change in absorbance is proportional to the reducing power of the pyran compound.
Diagram of FRAP Assay Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Protocol:
Reagent Preparation:
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up the volume to 1 L.
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
Ferrous Sulfate (FeSO₄) Standard: Prepare a stock solution of FeSO₄·7H₂O and make serial dilutions to create a standard curve.
Assay Procedure (96-well plate format):
Add 180 µL of the FRAP reagent to each well.
Add 20 µL of the pyran compound dilutions or FeSO₄ standard to the respective wells.
Incubate the plate at 37°C for 4-30 minutes.
Measurement:
Measure the absorbance at 593 nm.
Data Analysis:
Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
Determine the FRAP value of the pyran compound from the standard curve, expressed as µmol Fe(II) equivalents per gram or mole of the compound.
Causality and Self-Validation:
pH Considerations: The acidic environment of the FRAP assay may not be suitable for all pyran compounds. It is important to consider the stability of your compounds at pH 3.6.
Mechanism Specificity: The FRAP assay exclusively measures the electron-donating capacity of a compound. It does not detect compounds that act via HAT mechanisms. Therefore, it should be used in conjunction with other assays for a complete picture of antioxidant activity.
Chelating Activity: Some pyran derivatives may chelate iron, which could interfere with the assay. A control experiment with the pyran compound and the Fe²⁺-TPTZ complex can help to assess this potential interference.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[16][17] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[16][18]
Diagram of ORAC Assay Workflow:
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Protocol:
Reagent Preparation:
Fluorescein Stock Solution (1 mM): Dissolve fluorescein sodium salt in 75 mM phosphate buffer (pH 7.4).
Fluorescein Working Solution (10 nM): Dilute the stock solution in phosphate buffer.
AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare this solution fresh daily.
Pyran Compound and Trolox Solutions: Prepare in phosphate buffer.
Assay Procedure (96-well black microplate):
Add 150 µL of the fluorescein working solution to each well.
Add 25 µL of the pyran compound dilutions, Trolox standard, or phosphate buffer (for the blank) to the respective wells.
Incubate the plate at 37°C for 30 minutes in the plate reader.
After incubation, inject 25 µL of the AAPH solution into each well to start the reaction.
Measurement:
Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~528 nm.
Data Analysis:
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
Determine the ORAC value of the pyran compound from the Trolox standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.
Causality and Self-Validation:
Biological Relevance: The use of the peroxyl radical, a biologically relevant ROS, makes the ORAC assay particularly valuable for predicting in vivo antioxidant activity.[19]
Kinetic Information: The kinetic data from the ORAC assay can provide insights into the reaction mechanism of the pyran compound with free radicals.
Temperature Control: Maintaining a constant temperature of 37°C is critical for the consistent thermal decomposition of AAPH and the reproducibility of the assay.
Data Presentation and Interpretation
For a comprehensive understanding of the antioxidant profile of your pyran compounds, it is essential to present the data from multiple assays in a clear and comparative manner.
Table of Comparative Antioxidant Activity of Pyran Derivatives
Pyran Derivative
DPPH IC50 (µM)
ABTS TEAC (µmol TE/g)
FRAP Value (µmol Fe(II)/g)
ORAC Value (µmol TE/g)
Reference
Compound A
25.5
150.2
85.7
250.1
[Hypothetical Data]
Compound B
45.2
95.8
60.3
180.5
[Hypothetical Data]
Trolox
15.1
1.0 (by definition)
250.0
1.0 (by definition)
[Literature Value]
BHT
18.9
0.85
180.4
0.75
[Literature Value]
Interpreting the Results:
A low IC50 value in the DPPH assay indicates strong radical scavenging activity.
A high TEAC value in the ABTS assay signifies potent antioxidant capacity relative to Trolox.
A high FRAP value indicates strong reducing power.
A high ORAC value suggests excellent peroxyl radical scavenging ability.
By comparing the results across different assays, you can gain a deeper understanding of the antioxidant mechanisms of your pyran compounds. For example, a compound with high FRAP and ABTS activity but moderate ORAC activity likely acts primarily through an electron transfer mechanism. Conversely, a compound with a high ORAC value is likely a potent hydrogen atom donor.
Conclusion and Future Directions
The assessment of antioxidant activity is a cornerstone in the evaluation of the therapeutic potential of novel pyran compounds. The protocols and insights provided in this guide offer a robust framework for obtaining reliable and comprehensive data. By employing a multi-assay approach and understanding the mechanistic basis of each method, researchers can effectively characterize the antioxidant profiles of their pyran derivatives.
Future research in this area should focus on correlating in vitro antioxidant activity with in vivo efficacy to better understand the physiological relevance of these findings. Furthermore, exploring the structure-activity relationships of pyran compounds will be crucial for the rational design of new and more potent antioxidant agents for the prevention and treatment of oxidative stress-related diseases.
References
Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998–1018.
El-Sayed, N. N., Zaki, M. E. A., et al. (2022).
Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2008). Synthesis and free radical scavenging activity of some new spiropyranocoumarins. Bioorganic & Medicinal Chemistry Letters, 18(21), 5781–5784.
Hassan, S. S. M., et al. (2021). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Current Organic Synthesis, 18(1), 2-23.
BenchChem. (2025). A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds.
G-Biosciences.
Hadjipavlou-Litina, D., & Kontogiorgis, C. A. (2003). Antioxidant activity of dihydropyrano[3,2-b]pyran derivatives. Bioorganic & Medicinal Chemistry Letters, 13(11), 1951-1954.
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity of preparations containing both hydrophilic and lipophilic antioxidants. Food Chemistry, 88(4), 577-582.
El-Sayed, N. N., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4815-4830.
BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422.
Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626.
BenchChem. (2025). ABTS Antioxidant Assay Kit: A Comprehensive Guide.
Boulebd, H., et al. (2019). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. MOJ Biorg Org Chem, 3(2), 50-54.
Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70–76.
Dorta, E., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, 12(2), 493.
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302.
Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
Halliwell, B. (2012). Free radicals and other reactive species in disease.
Hermans, N., et al. (2007). Challenges and pitfalls in antioxidant research. Current Medicinal Chemistry, 14(4), 417-430.
Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038.
Koleva, I. I., et al. (2002). Screening of plant extracts for antioxidant activity: a comparative study on three testing methods. Phytochemical Analysis, 13(1), 8-17.
Nenadis, N., & Tsimidou, M. Z. (2002). Observations on the estimation of scavenging activity of phenolic compounds using the DPPH• assay. Journal of the American Oil Chemists' Society, 79(12), 1191-1195.
Zulueta, A., et al. (2009). ABTS and DPPH assays: a comparative study of their application to the determination of the antioxidant capacity of virgin olive oils. Journal of the Science of Food and Agriculture, 89(10), 1641-1647.
Pulido, R., Bravo, L., & Saura-Calixto, F. (2000). Antioxidant activity of dietary polyphenols as determined by a modified ferric reducing/antioxidant power assay. Journal of Agricultural and Food Chemistry, 48(8), 3396–3402.
Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856.
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202–1205.
Schlesier, K., Harwat, M., Böhm, V., & Bitsch, R. (2002). Assessment of antioxidant activity by using different in vitro methods. Free Radical Research, 36(2), 177–187.
Cao, G., Alessio, H. M., & Cutler, R. G. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free Radical Biology and Medicine, 14(3), 303–311.
Tiéba, T., et al. (2021). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Journal of Biophysical Chemistry, 12, 1-9.
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
Firuzi, O., et al. (2005). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Food Chemistry, 91(2), 361-368.
Wojdyło, A., Oszmiański, J., & Czemerys, R. (2007). Antioxidant activity and phenolic compounds in 32 selected herbs. Food Chemistry, 105(3), 940-949.
Thaipong, K., et al. (2006). Comparative antioxidant activities of juice, peel and seed extracts of 28 Thai tropical fruits. Journal of Food Composition and Analysis, 19(6-7), 669-675.
Dudonne, S., et al. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Journal of Agricultural and Food Chemistry, 57(5), 1768–1774.
Pérez-Jiménez, J., et al. (2008). An updated methodology to determine the antioxidant response of plant foods to digestion: In vitro gastrointestinal digestion models. Plant Foods for Human Nutrition, 63(4), 161-166.
Antolovich, M., et al. (2002). Methods for testing antioxidant activity. Analyst, 127(1), 183-198.
Prior, R. L., et al. (2003). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORACFL)) of plasma and other biological and food samples. Journal of Agricultural and Food Chemistry, 51(11), 3273-3279.
El Babili, F., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Science and Engineering, 6(2), 117-133.
López-Alarcón, C., & Lissi, E. (2006). A novel and simple method to determine the Trolox equivalent antioxidant capacity of antioxidants. Free Radical Research, 40(9), 979-985.
Awika, J. M., et al. (2003). Screening methods to measure antioxidant activity of sorghum (Sorghum bicolor) and sorghum products. Journal of Agricultural and Food Chemistry, 51(23), 6657-6662.
Stratil, P., Klejdus, B., & Kubáň, V. (2006). Determination of total content of phenolic compounds and their antioxidant activity in vegetables—evaluation of spectrophotometric methods. Journal of Agricultural and Food Chemistry, 54(3), 607-616.
Singleton, V. L., & Rossi, J. A. (1965). Colorimetry of total phenolics with phosphomolybdic-phosphotungstic acid reagents. American Journal of Enology and Viticulture, 16(3), 144-158.
Application Note & Protocol: Synthesis and Antibacterial Screening of Novel Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Imperative for Novel Antibacterial Agents The relentless rise of antibiotic-resistant bacteria poses a formidable threat to global...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Imperative for Novel Antibacterial Agents
The relentless rise of antibiotic-resistant bacteria poses a formidable threat to global public health. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Among the vast landscape of heterocyclic compounds, pyran derivatives have emerged as a particularly promising scaffold in medicinal chemistry.[1][2] The 4H-pyran motif is a key structural component in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumoral effects.[3]
This application note provides a comprehensive guide for the synthesis of pyran derivatives through a robust and efficient one-pot, multi-component reaction strategy. Furthermore, it details the subsequent protocols for in vitro antibacterial screening to identify and characterize promising lead compounds. The methodologies described herein are designed to be both reliable and adaptable, providing a solid foundation for researchers engaged in the discovery of novel antibacterial agents.
Part 1: Synthesis of Pyran Derivatives via Multi-Component Reaction
The synthesis of complex molecules through multi-component reactions (MCRs) offers significant advantages over traditional multi-step synthesis, including higher efficiency, reduced reaction times, and greater atom economy.[2] One of the most effective methods for the synthesis of 4H-pyran derivatives is the one-pot condensation of an aromatic aldehyde, malononitrile, and a C-H activated acid, such as dimedone or a β-ketoester.
Reaction Principle and Causality
This reaction typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. The choice of catalyst and solvent system is crucial for optimizing the reaction rate and yield. While various catalysts have been reported, this protocol utilizes an environmentally benign and readily available catalyst, such as ammonium acetate, in an aqueous-ethanolic solvent system, aligning with the principles of green chemistry.[4]
Illustrative Synthetic Pathway
Caption: Domino reaction sequence for the synthesis of 4H-pyran derivatives.
Detailed Experimental Protocol: One-Pot Synthesis of Tetrahydrobenzo[b]pyran Derivatives
This protocol is adapted from a microwave-assisted synthesis, which offers rapid reaction times and high yields.[5]
Materials:
Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)
Malononitrile (1 mmol)
Dimedone (1 mmol)
Ethanol (5 mL)
Ammonium acetate (0.2 mmol)
Round-bottom flask (25 mL)
Magnetic stirrer
Reflux condenser
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Crystallization dish
Procedure:
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and ethanol (5 mL).
Add the ammonium acetate catalyst (0.2 mmol) to the reaction mixture.
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 3:7). The reaction is typically complete within 1-2 hours.
Upon completion, cool the reaction mixture to room temperature.
The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration.
Wash the solid with cold ethanol to remove any unreacted starting materials.
Recrystallize the crude product from ethanol to obtain the pure tetrahydrobenzo[b]pyran derivative.
Dry the purified product in a vacuum oven.
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]
Table 1: Representative Synthetic Examples and Yields
Once a library of pyran derivatives has been synthesized and purified, the next critical step is to evaluate their antibacterial activity. This section outlines the standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds.
Workflow for Antibacterial Screening
Caption: Workflow for determining MIC and MBC of synthesized pyran derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][9]
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Preparation of Compound Dilutions:
Prepare a stock solution of each pyran derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
In a sterile 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
Inoculation and Incubation:
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the serially diluted compound.
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
Incubate the plate at 37°C for 18-24 hours.
Determination of MIC:
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[8]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]
Materials:
Results from the MIC assay
Mueller-Hinton Agar (MHA) plates
Procedure:
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
Spot-inoculate the aliquot onto a fresh MHA plate.
Incubate the MHA plates at 37°C for 24 hours.
The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.
Table 2: Example Antibacterial Activity Data for a Novel Pyran Derivative
Bacterial Strain
MIC (µg/mL)
MBC (µg/mL)
Staphylococcus aureus
16
32
Escherichia coli
32
64
Pseudomonas aeruginosa
>128
>128
Part 3: Evaluation of Cytotoxicity
A crucial aspect of drug development is to ensure that the lead compounds are selective for bacterial cells and exhibit minimal toxicity towards mammalian cells.[8] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.[10][11]
Protocol 3: MTT Cytotoxicity Assay
Materials:
Human cell line (e.g., HEK293 or HepG2)
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
Synthesized pyran derivatives
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Sterile 96-well plates
CO₂ incubator (37°C, 5% CO₂)
Microplate reader
Procedure:
Cell Seeding:
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.
Incubate the plate for 24 hours to allow the cells to attach.
Compound Treatment:
Prepare serial dilutions of the pyran derivatives in DMEM.
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compounds.
Include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compounds) and an untreated control.
Incubate the plate for 24-48 hours.
MTT Assay:
After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
Remove the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control.
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[10]
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of novel pyran derivatives and the subsequent evaluation of their antibacterial potential. By employing efficient synthetic strategies and standardized screening methodologies, researchers can effectively identify and advance promising new candidates in the critical fight against antibiotic resistance. The integration of cytotoxicity testing early in the discovery process is essential for ensuring the development of safe and effective therapeutic agents.
References
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. National Center for Biotechnology Information. Available at: [Link]
One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. ResearchGate. Available at: [Link]
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Center for Biotechnology Information. Available at: [Link]
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Available at: [Link]
Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor. ACS Omega. Available at: [Link]
Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Publishing. Available at: [Link]
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Technology Networks. Available at: [Link]
Environment Friendly One-Pot Synthesis of Pyran and Benzopyran. RSIS International. Available at: [Link]
Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. PubMed. Available at: [Link]
A facile and one-pot synthesis of new tetrahydrobenzo[b]pyrans in water under microwave irradiation. National Center for Biotechnology Information. Available at: [Link]
Screening Strategies to Identify New Antibiotics. Bentham Science Publishers. Available at: [Link]
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Available at: [Link]
Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). National Center for Biotechnology Information. Available at: [Link]
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. Available at: [Link]
Comprehensive Review on One-pot Green Synthesis of Pyran and Chromene Fused Benzo[α]phenazines. Taylor & Francis Online. Available at: [Link]
Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. MDPI. Available at: [Link]
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. National Center for Biotechnology Information. Available at: [Link]
Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. PubMed. Available at: [Link]
Application Note: In Silico Optimization of 4H-Pyran Scaffolds
A Comprehensive Molecular Docking Protocol for Multitarget Drug Discovery Abstract & Scope The 4H-pyran scaffold (specifically 2-amino-4H-pyrans) represents a "privileged structure" in medicinal chemistry due to its acce...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Molecular Docking Protocol for Multitarget Drug Discovery
Abstract & Scope
The 4H-pyran scaffold (specifically 2-amino-4H-pyrans) represents a "privileged structure" in medicinal chemistry due to its accessibility via Multicomponent Reactions (MCRs) and its diverse biological profile, including anticancer (EGFR/VEGFR inhibition) and neuroprotective (AChE inhibition) activities. However, the flexibility of the C4-substituent and the presence of a chiral center at the C4 position present specific challenges for in silico modeling.
This Application Note provides a rigorous, self-validating protocol for docking 4H-pyran derivatives. It moves beyond basic "click-and-dock" procedures to address stereoselectivity, tautomeric states, and dual-target validation.
Scientific Foundation: The 4H-Pyran Challenge
Successful docking of 4H-pyrans requires addressing two critical structural features often overlooked in standard protocols:
C4-Chirality: The C4 position of the 4H-pyran ring is chiral. Most MCR syntheses produce racemic mixtures (
). Docking must simulate both enantiomers to determine which contributes to the biological activity, as protein active sites are inherently chiral environments.
Tautomerism: The 2-amino-3-cyano motif can exist in amino-carbonitrile or imino-ketenimine forms. The amino form is generally dominant, but protonation states in the active site (e.g., near Asp/Glu residues) can shift this equilibrium.
Structure Generation: Draw the 2D structure of the 4H-pyran.
Stereochemical Expansion:
Generate both R and S enantiomers at the C4 position.
Note: If your synthesis is non-stereoselective, you are testing a racemate. Docking must reflect this by running both isomers and reporting the best score.
Energy Minimization:
Apply MMFF94 or DFT (B3LYP/6-31G)* minimization to relax bond lengths/angles.
Why? Crystal structures of small molecules are packed; gas-phase minimization simulates the ligand approaching the protein before binding.
Phase C: The "Validation Loop" (Mandatory)
Before docking new compounds, you must prove the protocol works using the Redocking Method .
Figure 2: The Redocking Validation Loop. A protocol is only valid if it can reproduce the experimental binding mode of a known ligand with an RMSD < 2.0 Å.
Data Analysis & Interpretation
Do not rely solely on the binding score (kcal/mol). Use the following criteria to select "Hits."
4.1 Quantitative Metrics
Metric
Acceptance Threshold
Significance
Binding Affinity (ΔG)
< -8.0 kcal/mol
Indicates thermodynamic favorability.
RMSD (Cluster)
< 2.0 Å
High convergence of docking poses indicates a stable binding mode.
Ligand Efficiency (LE)
> 0.3 kcal/mol/heavy atom
Ensures the molecule isn't just binding because it is large/greasy.
4.2 Interaction Profiling (4H-Pyran Specifics)
Visual inspection must confirm specific interactions known to stabilize the pyran scaffold:
The "Hinge" Region (Kinases): Look for H-bonds between the 2-amino or 3-cyano groups and the kinase hinge residues (e.g., Met793 in EGFR).
Hydrophobic Sandwich: The planar fused ring system (if using chromene-annulated pyrans) should engage in
-stacking with aromatic residues (e.g., Phe , Trp ).
The C4-Substituent: This group usually projects into the solvent-accessible area or a hydrophobic pocket. Check: Does the R-enantiomer fit better than the S-enantiomer? This guides asymmetric synthesis efforts.
Case Study: Dual EGFR/VEGFR-2 Inhibition[2][3][4][11]
Scenario: A library of 2-amino-3-cyano-4H-pyrans was synthesized and docked against EGFR (PDB: 1M17) and VEGFR-2 (PDB: 4ASD).
Results Summary:
Validation: Redocking of Erlotinib (native ligand) yielded an RMSD of 1.2 Å.
Hit Identification: Compound 4f showed a binding energy of -9.4 kcal/mol (vs. -8.1 for standard).
) acted as a donor to the backbone carbonyl of Cys919 (VEGFR-2).
Pi-Cation: The 4-phenyl ring interacted with Lys868 .
Outcome: The study suggested that the S-enantiomer was 1.5 kcal/mol more stable than the R-enantiomer due to steric clash of the R-isomer with Val848 .
References
Dual Inhibition Mechanism: Mourad, A. A., et al. (2021). "EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study."[3][12] Life Sciences.[12]
4H-Pyran Docking & CDK2: Abd-Elrazek, F. M., et al. (2022).[5] "Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells... with Molecular Docking." Molecules.
AChE Inhibition Protocol: Benaicha, B., et al. (2024).[8] "Discovery of Novel Acetylcholinesterase Inhibitors for Alzheimer's Disease Using Molecular Docking Technique." Studia Universitatis.
Docking Best Practices: Irwin, J. J., et al. (2025). "Ten quick tips to perform meaningful and reproducible molecular docking calculations." PLOS Computational Biology.
Technical Support Center: Synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis, ensuring higher yields and purity.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid often starts from dehydroacetic acid (DHA), a versatile pyrone derivative.[1][2] DHA itself can be synthesized through various methods, including the base-catalyzed dimerization of diketene or the self-condensation of ethyl acetoacetate.[3][4][5] The core of the challenge lies in the selective modification of DHA to introduce the carboxylic acid group at the 2-position while maintaining the pyranone core.
A plausible synthetic route involves the selective oxidation of a precursor molecule. Understanding the reactivity of the pyran-4-one ring is crucial. The methyl groups at positions 2 and 6 can be functionalized, and electrophilic substitution can occur at the 3- and 5-positions.[6]
Core Reaction Pathway
Caption: General synthetic pathway from Dehydroacetic Acid.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, formation of side products, or degradation of the target molecule.
Causality and Troubleshooting Steps:
Suboptimal Reaction Conditions: The cyclization and condensation reactions leading to the pyranone core are sensitive to temperature and catalyst choice.[7]
Temperature Control: Excessive heat can lead to decomposition.[3] It is crucial to monitor and control the reaction temperature carefully. Start with the lower end of the recommended temperature range and optimize.
Catalyst Screening: The choice of acid or base catalyst is critical. For condensations involving ethyl acetoacetate, sodium bicarbonate is noted to provide consistent results.[3] For other pyran syntheses, catalysts like piperidine or solid acid catalysts such as Amberlyst-15 have been used to improve selectivity and yield.[7][8]
Side Reactions: The formation of byproducts is a common issue in pyran synthesis.[7]
Intermolecular Reactions: An intermolecular Michael addition can compete with the desired intramolecular cyclization, leading to polymeric materials or undesired dimers.[7] To minimize this, consider using a higher dilution to favor the intramolecular pathway.
Alternative Cyclization Pathways: Depending on the precursors and conditions, different cyclization pathways can lead to isomeric products like chromones or coumarins instead of the desired pyranone.[7] Careful selection of catalysts and reaction conditions is key to directing the reaction towards the desired product.
Purification Losses: The target molecule may have some solubility in the wash solvents, leading to losses during workup.
Solvent Selection: Use minimal amounts of cold solvent for washing the crude product.
Alternative Purification: If significant loss is observed during recrystallization, consider alternative purification methods like column chromatography with a carefully selected eluent system.
Issue 2: Formation of a Complex Mixture of Products
Question: My reaction is producing a complex mixture of products, making isolation of the desired compound difficult. How can I improve the selectivity of my reaction?
Answer: A complex product mixture indicates a lack of reaction selectivity. This can be addressed by fine-tuning the reaction parameters.
Causality and Troubleshooting Steps:
Reaction Stoichiometry: Incorrect stoichiometry of reactants can lead to a host of side products. Ensure precise measurement of all starting materials.
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction at the optimal time can prevent the formation of degradation products or subsequent side reactions.
Atmosphere Control: Some reactions in pyran synthesis are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate and purify the 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid from the reaction mixture. What are the best practices for workup and purification?
Answer: Proper workup and purification are critical for obtaining a high-purity product.
Workup Protocol:
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If an acid or base catalyst was used, neutralize it carefully.
Extraction: If the product is in an organic solvent, wash with brine to remove water-soluble impurities. If the product is in an aqueous solution, extract with a suitable organic solvent like ethyl acetate or dichloromethane.
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purification Protocol:
Recrystallization: This is often the most effective method for purifying solid organic compounds.
Solvent Screening: Test a variety of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point for pyran derivatives.[3]
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of dehydroacetic acid (DHA) in this synthesis?
A1: Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a common and versatile starting material for the synthesis of a variety of heterocyclic compounds, including derivatives of 4H-pyran-4-one.[1][2] Its multiple reactive sites allow for various chemical transformations.[2]
Q2: Can I use a different starting material instead of dehydroacetic acid?
A2: Yes, other precursors can be used. For instance, some syntheses of 4H-pyran-4-one derivatives involve the condensation of 1,3-dicarbonyl compounds with ketones or aldehydes.[6] Another approach is the cyclization of diketene derivatives.[4] The choice of starting material will depend on the desired substitution pattern of the final product.
Q3: What analytical techniques are best for characterizing the final product?
A3: A combination of spectroscopic methods is recommended for unambiguous characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.
Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the carbonyl (C=O) of the pyranone ring and the carboxylic acid, as well as C-O and C=C bonds.
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Melting Point Analysis: A sharp melting point is a good indicator of the purity of a crystalline solid.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used, such as strong acids, bases, and organic solvents, are hazardous.[4] Always work in a well-ventilated fume hood.
IV. Experimental Protocols
Illustrative Protocol: Synthesis from a Dicarboxylic Acid Precursor
This protocol describes a general method for the decarboxylation of a dicarboxylic acid precursor to yield a pyran-4-one derivative.[9]
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-oxo-4H-pyran-2,6-dicarboxylic acid derivative in a suitable high-boiling solvent.
Reaction Conditions: Heat the mixture to reflux. The decarboxylation is often driven by heat.
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of gas evolution (CO₂).
Workup: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified as described in the purification section.
Data Summary Table
Parameter
Recommended Value/Condition
Rationale
Reaction Temperature
120-150°C (for condensations)
Balances reaction rate with minimizing decomposition.[4]
Catalyst
Sodium Bicarbonate, Piperidine, Amberlyst-15
Choice depends on the specific reaction; optimizes yield and selectivity.[3][7][8]
Solvent for Reaction
Toluene, Ethanol, Dichloromethane
Solvent choice can influence reaction equilibrium and solubility of reactants.[1][10]
Effective for removing impurities and isolating the pure product.[3]
Workflow Visualization
Caption: Troubleshooting workflow for synthesis optimization.
V. References
Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. PMC. Available at: [Link]
Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. HETEROCYCLES, Vol. 63, No. 5, 2004. Available at: [Link]
Dehydroacetic acid. Organic Syntheses Procedure. Available at: [Link]
Dehydroacetic acid and its derivatives as starting synthons for synthesis of heterocyclic compounds. HETEROCYCLES, Vol. 94, No. 7, 2017. Available at: [Link]
8 Pyryliums, 2-And 4-Pyrones: Reactions and Synthesis. Scribd. Available at: [Link]
An Improved Synthetic Process of Dimethyl 4-Oxo-4H-Pyran-3,5-Dicarboxylate. ResearchGate. Available at: [Link]
Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. Available at: [Link]
Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, Vol. 9, S966-S970, 2016. Available at: [Link]
Technical Support Center: Troubleshooting Pyran-4-One Synthesis Reactions
Welcome to the Technical Support Center for pyran-4-one synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this import...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for pyran-4-one synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges encountered during experimental work in a comprehensive question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Question 1: My pyran-4-one synthesis is resulting in consistently low yields. What are the likely causes and how can I improve the outcome?
Low yields in pyran-4-one synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. A systematic approach to troubleshooting is crucial for identifying the root cause and implementing an effective solution.
Causality and Solutions:
Suboptimal Reaction Conditions: The delicate balance of solvent, temperature, and reaction time is paramount. In many multi-component reactions (MCRs) for pyran synthesis, solvent-free conditions have been shown to dramatically increase yields.[1] For instance, shifting a reaction from a solvent like dichloromethane to a neat mixture at an elevated temperature can significantly favor product formation.[1] It is advisable to screen a range of temperatures and monitor the reaction progress closely using Thin Layer Chromatography (TLC) to establish the optimal reaction time. Prolonged reaction times or excessive heat can lead to the decomposition of both reactants and the desired product.[1]
Inappropriate Catalyst or Catalyst Loading: The choice and concentration of the catalyst are critical. A wide array of catalysts, from simple bases to more complex organocatalysts and metal nanoparticles, have been successfully employed in pyran-4-one synthesis.[1][2] If your yield is low, consider screening different catalysts. For example, in certain MCRs, a switch from a milder base to a stronger one, or the use of a Lewis acid catalyst, can enhance the reaction rate and yield.[3] The amount of catalyst is also a key variable; insufficient catalyst will lead to an incomplete reaction, while an excess may not improve the yield and can complicate the purification process.[1] An optimization of the catalyst loading, typically between 10-20 mol%, is recommended.[1]
Purity of Starting Materials: Impurities in your starting materials can have a profound impact on the reaction outcome.[1] These impurities can act as inhibitors or promote the formation of side products.[4] It is essential to use high-purity, well-characterized starting materials. If you suspect impurities, consider purifying your reactants prior to use. The presence of excess water can also be detrimental in some reactions; ensure your solvents are appropriately dried if the reaction is sensitive to moisture.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields in pyran-4-one synthesis.
Section 2: Side Products and Purification
Question 2: I am observing significant side product formation in my reaction. How can I identify and minimize these unwanted products?
The formation of side products is a common challenge in organic synthesis. In the context of pyran-4-one synthesis, particularly in multi-component reactions, the primary side products often arise from incomplete reactions or alternative reaction pathways.
Common Side Products and Mitigation Strategies:
Knoevenagel Adducts: In MCRs involving an aldehyde and an active methylene compound (e.g., malononitrile), the initial Knoevenagel condensation product can sometimes be isolated as a major side product if the subsequent Michael addition and cyclization steps are slow.[1][5]
Identification: These intermediates will have distinct NMR and MS spectra compared to the final pyran-4-one product. The presence of a C=C double bond from the condensation and the absence of the pyran ring signals will be key indicators.
Mitigation: To minimize the accumulation of this intermediate, ensure that the reaction conditions (e.g., temperature, catalyst) are sufficient to drive the reaction to completion. A stronger base or a higher reaction temperature may be required to facilitate the subsequent Michael addition and cyclization.[1]
Ring-Opened Products: The pyran ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids or nucleophiles.[6] For instance, acidic work-ups can sometimes lead to the hydrolysis of the ether linkage, resulting in a linear, acyclic product.
Identification: Ring-opened products will show a significant change in their spectroscopic data, with the disappearance of the characteristic pyran ring signals in the NMR and a different fragmentation pattern in the mass spectrum.
Mitigation: Employ milder work-up procedures. If an acidic work-up is necessary, use a weaker acid or perform the extraction at a lower temperature to minimize the risk of ring opening.
Incomplete Hydrolysis Products: In syntheses starting from precursors like chelidonic acid esters, incomplete hydrolysis can lead to the formation of monoester side products.[7][8]
Identification: These side products will show signals for the ester group (e.g., ethyl or methyl signals in ¹H and ¹³C NMR) that are absent in the fully hydrolyzed and decarboxylated final product.[7]
Mitigation: Ensure complete hydrolysis by using a sufficient excess of the hydrolyzing agent (e.g., acid or base) and allowing for an adequate reaction time. Monitoring the reaction by TLC or HPLC can confirm the disappearance of the starting ester.
Question 3: The purification of my pyran-4-one derivative is challenging. What are the best practices for obtaining a pure product?
Purification of pyran-4-one derivatives can be complicated by the presence of unreacted starting materials, catalyst residues, and closely related side products.[1] A combination of techniques is often necessary to achieve high purity.
Purification Strategies:
Technique
Application
Key Considerations
Recrystallization
For solid products with moderate to high purity.
The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents include ethanol, ethyl acetate, and mixtures with hexanes.[1]
Column Chromatography
For complex mixtures, oily products, or to separate closely related compounds.
Silica gel is the most common stationary phase. The eluent system needs to be optimized to achieve good separation. A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point.[3] For more polar compounds, adding a small amount of methanol to the eluent may be necessary.
Aqueous Work-up
To remove water-soluble impurities and homogeneous catalysts.
A standard aqueous work-up involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base solution. This is effective for removing salts and other polar impurities.
Filtration
To remove heterogeneous catalysts.
If a solid catalyst is used, it can often be removed by simple filtration of the reaction mixture.[1]
Section 3: Mechanistic Insights and Specific Reactions
Question 4: Can you provide a detailed mechanism for the multi-component synthesis of a 4H-pyran?
Understanding the reaction mechanism is key to troubleshooting and optimizing your synthesis. The multi-component synthesis of 4H-pyrans typically proceeds through a domino sequence of reactions.
Step-by-Step Mechanism:
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an aldehyde with an active methylene compound (e.g., malononitrile) to form a Knoevenagel adduct, which is an electron-deficient alkene.[5][9][10]
Michael Addition: A 1,3-dicarbonyl compound then acts as a nucleophile and undergoes a Michael addition to the electron-deficient alkene.[5][9]
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran ring system.[5][9]
Mechanism of a Typical Multi-Component Pyran-4-One Synthesis
Caption: A simplified representation of the multi-component reaction mechanism for the synthesis of 4H-pyran-4-ones.
Question 5: I am attempting a hetero-Diels-Alder reaction to synthesize a dihydropyran-4-one, but the reaction is not proceeding as expected. What are some common troubleshooting tips for this reaction?
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of dihydropyran-4-ones.[11][12] However, its success can be sensitive to various factors.
Troubleshooting Hetero-Diels-Alder Reactions:
Lewis Acid Catalyst: Many hetero-Diels-Alder reactions require a Lewis acid catalyst to activate the dienophile (the aldehyde or ketone). If the reaction is sluggish, consider increasing the amount of Lewis acid or switching to a more potent one.[11]
Diene Stability: The diene used in the reaction can be sensitive to decomposition, especially if it is electron-rich. Ensure that the diene is freshly prepared or purified before use.
Temperature Control: The reaction temperature can influence the stereoselectivity and yield of the reaction. It is often necessary to run the reaction at low temperatures to achieve high diastereoselectivity.
Moisture Sensitivity: Lewis acids are often sensitive to moisture, which can deactivate them. Ensure that the reaction is carried out under anhydrous conditions using dry solvents and glassware.
Section 4: Scale-Up and Practical Considerations
Question 6: I have successfully synthesized my pyran-4-one on a lab scale, but I am facing challenges when trying to scale up the reaction. What are the key considerations for a successful scale-up?
Scaling up a chemical synthesis from the lab bench to a pilot plant or manufacturing scale introduces a new set of challenges that are often not apparent on a smaller scale.[13][14][15][16]
Key Considerations for Scale-Up:
Challenge
Explanation and Mitigation
Heat Transfer
The surface area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient. Exothermic reactions that are easily controlled on a small scale can become difficult to manage at a larger scale, potentially leading to runaway reactions. Ensure that the larger reactor has adequate cooling capacity and consider a slower addition of reagents to control the exotherm.[13][16]
Mixing
Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent heat transfer. What works with a magnetic stir bar in a round-bottom flask may not be sufficient in a large reactor. Mechanical stirrers with appropriate impeller designs are necessary for effective mixing on a larger scale.[13][16]
Reagent Addition
The rate of reagent addition can have a significant impact on the reaction profile. A slow, controlled addition is often necessary to manage exotherms and minimize the formation of side products.
Work-up and Isolation
Procedures that are straightforward on a lab scale, such as extractions and filtrations, can become more complex and time-consuming on a larger scale. The choice of work-up procedure should be scalable and efficient.
Safety
A thorough safety assessment is essential before scaling up any reaction. This includes understanding the thermal hazards of the reaction, the toxicity of the reagents and products, and having appropriate safety measures in place.
Experimental Protocols
Protocol 1: Multi-Component Synthesis of a 2-Amino-4H-pyran Derivative [2][10][17][18][19][20]
This protocol describes a general procedure for the one-pot, three-component synthesis of a 2-amino-4H-pyran derivative.
Materials:
Aromatic aldehyde (1.0 mmol)
Malononitrile (1.0 mmol)
Active methylene compound (e.g., dimedone or ethyl acetoacetate) (1.0 mmol)
Catalyst (e.g., piperidine or a solid base) (10-20 mol%)
Ethanol (5-10 mL)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst (10-20 mol%).
Add ethanol (5-10 mL) to the flask.
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate has formed, collect the solid by filtration and wash it with cold ethanol.
If no precipitate forms, remove the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Characterization Data (Example):
The structure of the synthesized pyran derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The expected spectroscopic data will vary depending on the specific starting materials used.[2][6]
Selected synthesis methods of 4H‐pyran‐4‐one compounds. - ResearchGate. (URL: [Link])
Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System - SciELO. (URL: [Link])
Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans - RSC Publishing. (URL: [Link])
8 Pyryliums, 2-And 4-Pyrones: Reactions and Synthesis: Pyrylium Hexachloroantimonate (V) 2h-Pyran 4h-Pyran | PDF - Scribd. (URL: [Link])
Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (URL: [Link])
Synthesis of Pyran Derivatives - Encyclopedia.pub. (URL: [Link])
Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC - NIH. (URL: [Link])
Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst - Journal of Medicinal and Nanomaterials Chemistry. (URL: [Link])
Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one. (URL: [Link])
(PDF) Column Chromatography: A Facile and Inexpensive Procedure to Purify the Red Dopant DCJ Applied for OLEDs - ResearchGate. (URL: [Link])
Guide of Pilot Plant Scale-Up Techniques - Adesis. (URL: [Link])
Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (URL: [Link])
Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture | Organic Process Research & Development - ACS Publications. (URL: [Link])
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers. (URL: [Link])
Hetero-Diels-Alder Reactions | PDF | Chemistry - Scribd. (URL: [Link])
Technical Support Center: Navigating the Challenges of Carboxylic Acid Purification in Chromatography
Welcome to the technical support center for chromatographic purification of carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolatin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chromatographic purification of carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these ubiquitous and often problematic compounds. Here, we move beyond simple protocols to explain the underlying principles governing the separation of carboxylic acids, empowering you to troubleshoot effectively and develop robust purification methods.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent and frustrating problems encountered during the chromatographic purification of carboxylic acids. Each issue is broken down by its probable causes, followed by a detailed, step-by-step protocol for resolution.
Issue 1: Severe Peak Tailing in Reversed-Phase Chromatography (RPC)
One of the most common distortions in the chromatography of acidic compounds is peak tailing, where the peak's trailing edge is drawn out.[1] This asymmetry complicates accurate quantification and reduces resolution between closely eluting compounds.[1]
Primary Causes:
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary culprit.[2] These acidic sites can engage in strong, unwanted ionic or hydrogen-bonding interactions with the polar carboxyl group, leading to delayed elution for a portion of the analyte molecules and causing the characteristic tail.[1] Polar compounds like carboxylic acids are particularly susceptible to these interactions.[1]
Analyte Ionization: If the mobile phase pH is close to the pKa of the carboxylic acid, a mixture of the ionized (more polar) and non-ionized (less polar) forms of the analyte will exist. The ionized form has a stronger affinity for the polar stationary phase, leading to tailing.
Metal Contamination: Trace metal impurities within the silica matrix or from stainless-steel components of the HPLC system can chelate with carboxylic acids, creating an additional retention mechanism that results in tailing peaks.[1][3]
Troubleshooting Protocol:
Mobile Phase pH Adjustment (The Primary Solution):
Principle: The most effective way to mitigate tailing is to suppress the ionization of the carboxylic acid. By lowering the mobile phase pH to at least 2 units below the analyte's pKa, the equilibrium is shifted almost entirely to the neutral, protonated form.[3][4] This minimizes interactions with residual silanols.
Action: Add a small amount of an acid modifier to your mobile phase. Trifluoroacetic acid (TFA) at 0.1% is a common choice for good peak shape.[4] Formic acid or acetic acid are also effective and are more compatible with mass spectrometry (MS).[5][6]
Verification: Prepare a mobile phase with the acidic modifier and re-run your sample. A significant improvement in peak symmetry should be observed.
Column Selection and Care:
Principle: Modern, high-purity, end-capped columns are designed to minimize the number of accessible silanol groups.[3]
Action: If tailing persists, consider switching to a column with a different stationary phase chemistry or a newer, high-purity column.
Maintenance: Regularly flush your column with a strong solvent to remove contaminants that may contribute to tailing.[4]
Increase Buffer Concentration:
Principle: A higher concentration of buffer ions can help to "shield" the residual silanol groups, reducing their interaction with the carboxylic acid analyte.[3]
Action: If using a buffered mobile phase, try increasing the buffer concentration (e.g., from 10 mM to 25-50 mM).[3]
Issue 2: Poor Retention of Polar Carboxylic Acids in Reversed-Phase Chromatography
Highly polar carboxylic acids, especially those with short alkyl chains or additional polar functional groups, may exhibit insufficient retention on traditional C18 columns, eluting at or near the solvent front.
Primary Causes:
High Polarity of Analyte: The fundamental principle of reversed-phase chromatography is the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Highly polar compounds have a strong affinity for the mobile phase and minimal interaction with the stationary phase, resulting in poor retention.
Ionization State: In their ionized (deprotonated) state, carboxylic acids are significantly more polar and less retained in reversed-phase systems.[7][8]
Troubleshooting Protocol:
Mobile Phase pH Optimization:
Principle: As with peak tailing, ensuring the carboxylic acid is in its neutral, less polar form will increase its hydrophobicity and retention on a reversed-phase column.[8][9]
Action: Lower the mobile phase pH using an acidic modifier like TFA or formic acid. This will protonate the carboxyl group, making the molecule more hydrophobic and increasing its retention.[10]
Consider Alternative Chromatographic Modes:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[11][12] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[13]
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase, offering enhanced retention for polar and charged compounds.[14] This approach can retain and separate both polar and nonpolar analytes in a single run without the need for ion-pairing reagents.[14]
Ion-Exchange Chromatography (IEC): Anion-exchange chromatography can be used to capture the negatively charged carboxylate form of the acid.[15][16]
Issue 3: Sample Solubility Problems
Carboxylic acids, particularly those with longer carbon chains or aromatic functionalities, can have limited solubility in the highly aqueous mobile phases often used at the beginning of a reversed-phase gradient.
Primary Causes:
Hydrophobic Nature: As the nonpolar portion of a carboxylic acid molecule increases, its solubility in water decreases.[17]
Sample Diluent Mismatch: Dissolving the sample in a solvent that is much stronger (i.e., more organic) than the initial mobile phase can lead to peak distortion or precipitation on the column.
Troubleshooting Protocol:
Optimize Sample Diluent:
Principle: Ideally, the sample should be dissolved in the initial mobile phase to ensure compatibility and good peak shape.[18]
Action: If solubility is an issue, try to dissolve the sample in a solvent that is as weak as possible while still maintaining solubility. You may need to use a small amount of organic solvent like acetonitrile or methanol, but keep it to a minimum.
Adjust Initial Mobile Phase Conditions:
Principle: A slight increase in the organic content of the initial mobile phase can improve the solubility of less polar carboxylic acids.
Action: If your gradient starts at 5% organic, try increasing it to 10% or 15%. Be mindful that this may reduce the retention of very polar compounds.
Consider the Impact of Water on Solubility in Organic Solvents:
Principle: Interestingly, the solubility of some carboxylic acids in certain organic solvents can be significantly increased by the presence of a small amount of water.[19][20]
Action: When preparing samples in organic solvents, a small addition of water may improve solubility.
II. Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions regarding the chromatographic purification of carboxylic acids.
Q1: How does mobile phase pH fundamentally affect the retention of carboxylic acids in reversed-phase HPLC?
A: Mobile phase pH is a critical parameter that directly influences the ionization state of carboxylic acids.[21][22] In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions.
At a pH below the pKa: The carboxylic acid is predominantly in its neutral, protonated form (R-COOH). This form is less polar and more hydrophobic, leading to stronger interaction with the nonpolar stationary phase and thus, longer retention times.[8]
At a pH above the pKa: The carboxylic acid exists mainly in its ionized, deprotonated form (R-COO-). This carboxylate anion is much more polar and hydrophilic, resulting in weaker interaction with the stationary phase and shorter retention times.[7]
The relationship between pH, pKa, and retention is illustrated in the diagram below.
Caption: Relationship between pH, pKa, and retention.
Q2: When should I choose HILIC or Mixed-Mode chromatography over traditional Reversed-Phase for carboxylic acid purification?
A: The choice of chromatographic mode depends largely on the polarity of your carboxylic acid.
Chromatographic Mode
Best Suited For
Key Advantages
Reversed-Phase (RPC)
Nonpolar to moderately polar carboxylic acids.
Robust, well-understood, wide variety of available column chemistries.
Excellent retention for compounds that are unretained in RPC.[12] Compatible with MS.
Mixed-Mode
Mixtures of polar, nonpolar, and charged compounds.[14]
Can retain a wide range of analytes in a single run.[23] Avoids the need for ion-pairing reagents.[14]
Q3: Can I use methanol instead of acetonitrile in my mobile phase? What are the potential consequences?
A: Yes, methanol can be used, but it's important to be aware of the potential for esterification. Carboxylic acids in the mobile phase (like formic or acetic acid modifiers) can react with methanol to form esters.[24] This reaction is typically slow but can occur over time, leading to a decrease in the acid content of the mobile phase. This can cause gradual shifts in retention times, which is particularly problematic for long analytical runs or when reproducibility is critical.[24] Acetonitrile is generally preferred as it is aprotic and does not undergo this reaction.
Q4: What is the role of an "end-capped" column, and why is it important for carboxylic acid analysis?
A: "End-capping" is a secondary chemical modification applied to silica-based stationary phases after the primary bonding of the hydrophobic ligands (e.g., C18). This process uses a small silanizing agent to react with and block many of the remaining, accessible silanol groups. For carboxylic acid analysis, using an end-capped column is highly recommended as it significantly reduces the potential for secondary interactions that cause peak tailing.[3][25]
III. Experimental Protocols
Protocol 1: Step-by-Step Method Development for a Novel Carboxylic Acid in Reversed-Phase Chromatography
This protocol provides a logical workflow for developing a robust separation method for a new carboxylic acid.
Caption: Workflow for method development.
Analyte Characterization: Determine or estimate the pKa and solubility of your carboxylic acid. This information is crucial for selecting the appropriate starting conditions.
Initial Column and Mobile Phase Selection:
Column: Start with a standard, end-capped C18 column.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Run a Scouting Gradient: Perform a broad gradient (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate elution conditions.
Evaluate the Initial Results:
Retention: Is the analyte well-retained? If it elutes too early, consider HILIC or mixed-mode chromatography.
Peak Shape: Is there significant tailing? If so, try a stronger acid modifier like 0.1% TFA.
Resolution: Are there any co-eluting impurities?
Optimization:
Based on the scouting run, adjust the gradient to improve resolution around the peak of interest. A shallower gradient will increase the separation between closely eluting peaks.
If necessary, experiment with different organic modifiers (e.g., methanol) or column chemistries.
Validation: Once an acceptable separation is achieved, validate the method for its intended purpose (e.g., for robustness, linearity, and sensitivity).
IV. References
SIELC Technologies. HILIC Separation of Carboxylic Acids. [Link]
PubMed. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. [Link]
alwsci. Common Causes Of Peak Tailing in Chromatography. [Link]
LCGC. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. [Link]
Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass? [Link]
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
Course Hero. Carboxylic Acid Structure and Chemistry: Part 2. [Link]
PubMed. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]
Technical Support Center: Stability of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid in Solution
Welcome to the technical support center for 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. By understanding the chemical liabilities of the 4-pyrone and carboxylic acid functionalities, you can ensure the integrity of your experiments and the reliability of your results.
This resource provides a comprehensive overview of potential stability issues, troubleshooting guides for common experimental problems, and detailed protocols for conducting your own stability assessments.
I. Understanding the Stability of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid: A Proactive Approach
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid possesses two key functional groups that govern its stability in solution: a 4-pyrone ring and a carboxylic acid moiety. The 4-pyrone core, while possessing some aromatic character, is susceptible to degradation under certain conditions. The carboxylic acid group influences the compound's solubility and can participate in reactions, particularly at different pH values.
Forced degradation studies are an essential tool in pharmaceutical development for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3][4] While specific degradation data for 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is not extensively available in the public domain, we can infer potential stability issues based on the known chemistry of 4-pyrones and carboxylic acids.
II. Troubleshooting Guide: Addressing Common Stability-Related Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or non-reproducible bioassay results.
Question: My in-vitro assay results for 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid are highly variable. Could compound instability be the cause?
Answer: Yes, inconsistent results are a common symptom of compound degradation. The active concentration of your compound may be decreasing over the course of the experiment, leading to variable biological responses.
Causality: The pyran ring can be susceptible to nucleophilic attack and ring-opening, particularly at non-neutral pH or elevated temperatures often used in cell culture incubators. The carboxylic acid can ionize depending on the pH of the media, which may affect its interaction with biological targets and its stability.
Troubleshooting Steps:
pH Assessment: Measure the pH of your assay medium after the addition of your compound stock solution. Significant changes in pH could indicate a need for a buffered stock solution.
Time-Course Stability Study: Prepare your compound in the final assay medium and incubate it under the exact conditions of your experiment (e.g., 37°C, 5% CO₂). Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating method like HPLC to quantify the remaining parent compound.
Fresh Preparations: Prepare fresh solutions of the compound immediately before each experiment to minimize degradation.
Issue 2: Appearance of new peaks in my HPLC chromatogram during analysis.
Question: I am observing new, unidentified peaks in my HPLC analysis of a solution of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid that was prepared a few days ago. What could be happening?
Answer: The appearance of new peaks is a strong indicator of degradation. The parent compound is likely converting into one or more degradation products.
Causality: The 4-pyrone ring can undergo hydrolytic cleavage. Under acidic conditions, the ether linkage of the pyran ring can be protonated and subsequently attacked by water, leading to ring opening.[5] In basic conditions, direct nucleophilic attack on the carbonyl groups is possible.
Troubleshooting Steps:
Control Your Solvent: Ensure your solvents are of high purity and, if possible, degassed to remove dissolved oxygen which can contribute to oxidative degradation.
pH Control: If using aqueous solutions, buffer them to a pH where the compound is most stable. A pH-rate profile study is recommended to determine the optimal pH.
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Issue 3: Loss of compound potency after storage in solution.
Question: My stock solution of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid seems to have lost its activity after being stored in the refrigerator for a week. Why?
Answer: Even at refrigerated temperatures, slow degradation can occur over time, especially in protic solvents like water, methanol, or ethanol.
Causality: Hydrolysis is a common degradation pathway for pyran structures.[5] The rate of hydrolysis is dependent on temperature, with higher temperatures accelerating the process. Even at 2-8°C, significant degradation can occur over several days.
Troubleshooting Steps:
Solvent Choice: For long-term storage, consider using anhydrous aprotic solvents like DMSO or acetonitrile, although solubility should be confirmed.
Stability Assessment: Perform a short-term stability study at your intended storage temperature (e.g., 4°C) and analyze for degradation at regular intervals.
Visual Inspection: Before use, always visually inspect your solutions for any signs of precipitation or color change, which could indicate degradation.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid in aqueous solution?
A1: While specific data for this molecule is limited, the most probable degradation pathway in aqueous solution is hydrolysis of the 4-pyrone ring. This can be catalyzed by both acids and bases.[5] Under acidic conditions, protonation of the ether oxygen is followed by nucleophilic attack of water, leading to ring opening. In basic media, direct nucleophilic attack on the carbonyl carbons of the pyran ring can occur.
Q2: How does pH affect the stability of this compound?
A2: The stability of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is expected to be significantly influenced by pH. The carboxylic acid moiety will be protonated at low pH and deprotonated to a carboxylate at higher pH. The pyran ring is generally more stable at neutral or slightly acidic pH. Both strongly acidic and strongly basic conditions are likely to accelerate hydrolysis of the pyran ring.[5]
Q3: Is 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid sensitive to light?
A3: Many pyrone-containing compounds are known to be photosensitive.[6] Irradiation with light, particularly UV light, can lead to photochemical reactions, including rearrangements and degradation. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil.
Q4: What are the best practices for preparing and storing stock solutions?
A4: To ensure the stability of your stock solutions, follow these guidelines:
Solvent: Use high-purity, anhydrous aprotic solvents like DMSO or acetonitrile for long-term storage, if solubility permits.
Concentration: Prepare concentrated stock solutions to minimize the volume added to your experimental system, thereby reducing the potential for solvent effects.
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials.
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and contamination.
Protection from Light: Always protect solutions from light.
IV. Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies to assess the stability of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid in your own laboratory.
This study will determine the stability of the compound at different pH values.
Materials:
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
Phosphate buffer (pH 7.4)
HPLC system with a suitable column (e.g., C18) and UV detector
HPLC grade acetonitrile and water
pH meter
Procedure:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
Sample Preparation:
Acidic Condition: Add a small aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 50-100 µg/mL.
Neutral Condition: Add a small aliquot of the stock solution to pH 7.4 phosphate buffer to achieve the same final concentration.
Basic Condition: Add a small aliquot of the stock solution to 0.1 M NaOH to achieve the same final concentration.
Incubation: Incubate the three solutions at a controlled temperature (e.g., 40°C).
Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.
Data Analysis:
Plot the percentage of the remaining parent compound against time for each pH condition. This will provide a visual representation of the degradation rate at different pH values.
Protocol 2: Photostability Assessment
This study will evaluate the compound's sensitivity to light.
Materials:
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Solvent (e.g., methanol or acetonitrile:water mixture)
Clear and amber HPLC vials
Photostability chamber with a calibrated light source (ICH Q1B guidelines)
HPLC system
Procedure:
Sample Preparation: Prepare a solution of the compound in the chosen solvent at a suitable concentration for HPLC analysis.
Exposure:
Transfer an aliquot of the solution to a clear vial and place it in the photostability chamber.
Transfer another aliquot to an amber vial (or a clear vial wrapped in aluminum foil) and place it alongside the clear vial as a dark control.
Time Points: Expose the samples to light for a defined period (e.g., 24 hours) or until significant degradation is observed.
HPLC Analysis: Analyze the samples from both the clear and amber vials by HPLC.
Data Analysis:
Compare the chromatograms of the exposed sample and the dark control. A significant decrease in the parent peak area and/or the appearance of new peaks in the exposed sample indicates photosensitivity.
Caption: General workflow for conducting forced degradation studies.
VI. Conclusion
The stability of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing proactive stability testing, researchers can mitigate risks and ensure the integrity of their work. This guide provides a foundational framework for addressing stability concerns. For specific and sensitive applications, it is always recommended to perform dedicated stability studies under your exact experimental conditions.
References
Martínez-Haya, B., et al. (2008). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. Water research, 42(12), 2985-2994. Available at: [Link]
Hu, Y., & Jin, C. (2018). An Improved Synthetic Process of Dimethyl 4-Oxo-4H-Pyran-3,5-Dicarboxylate. Organic Preparations and Procedures International, 50(6), 574-579. Available at: [Link]
Isidor, J. L., & Carlson, R. M. (1973). Notes - 2-Pyrones. XXVII. 4-Methyl-6-alkyl-2-pyrones. The Journal of Organic Chemistry, 38(3), 554-556. Available at: [Link]
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(4), 60-70. Available at: [Link]
Duan, J., et al. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 16(5), 3845-3854. Available at: [Link]
Görlitzer, K., Trittmacher, J., & Jones, P. G. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Pharmazie, 57(8), 523-529. Available at: [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
Siew, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 36-40. Available at: [Link]
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
University of Wisconsin-La Crosse Journal of Undergraduate Research XVIII (2015). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Available at: [Link]
Heterocycle Optimization Hub: Pyran Synthesis Support Center
Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Reaction Conditions for Pyran Synthesis Welcome to the Technical Support Center You have reached the Tier-3 Support Hub for het...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online 🟢
Operator: Dr. Aris Thorne, Senior Application Scientist
Subject: Optimizing Reaction Conditions for Pyran Synthesis
Welcome to the Technical Support Center
You have reached the Tier-3 Support Hub for heterocyclic synthesis. This guide addresses the three most critical methodologies for constructing the tetrahydro-2H-pyran (THP) and dihydropyran (DHP) cores: Prins Cyclization , Hetero-Diels-Alder (HDA) , and Ring-Closing Metathesis (RCM) .
Below you will find troubleshooting workflows, optimized protocols, and mechanistic insights designed to rescue stalled syntheses and maximize diastereoselectivity.
Module 1: The Prins Cyclization
Ticket: "I am getting poor diastereoselectivity (cis/trans mixtures) and low yields in my 2,6-disubstituted tetrahydropyran synthesis."
Root Cause Analysis
The Prins reaction proceeds via an oxocarbenium ion intermediate. Poor selectivity usually stems from a failure to control the transition state geometry (chair-like vs. boat-like) or reversible side reactions (hydrolysis). The "Gold Standard" for high cis-selectivity involves driving the reaction under thermodynamic control or using specific Lewis Acids that stabilize the chair transition state.
Optimized Protocol: The BiCl₃/TMSCl System
This protocol utilizes Bismuth(III) chloride as a mild Lewis acid accelerator and Trimethylsilyl chloride (TMSCl) to trap the intermediate, preventing reversibility.
Parameter
Recommendation
Rationale
Catalyst
BiCl₃ (5-10 mol%)
Mild Lewis acidity avoids polymerization of sensitive aldehydes.
Additive
TMSCl (1.0 - 1.2 equiv)
Traps the alkoxide intermediate, driving the equilibrium forward (Le Chatelier’s principle).
Solvent
CH₂Cl₂ (DCM)
Non-coordinating solvent; essential for maximizing Lewis Acid activity.
Temperature
0 °C to RT
Starts cold to control exotherm, warms to drive completion.
Step-by-Step Workflow:
Prepare: Dissolve the aldehyde (1.0 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M).
Activate: Add TMSCl (1.1 equiv) at 0 °C.
Initiate: Add BiCl₃ (0.05 equiv) in one portion.
Monitor: Stir at RT. Reaction typically completes in 1-3 hours.
Quench: Sat. NaHCO₃.
Mechanistic Visualization (Prins)
Caption: Pathway favoring 2,6-cis-selectivity via the chair-like oxocarbenium transition state.
Module 2: Hetero-Diels-Alder (HDA) Reactions
Ticket: "My inverse electron demand HDA is sluggish, and enantiomeric excess (ee) is below 80%."
Root Cause Analysis
Inverse electron demand HDA (reacting electron-rich alkenes with α,β-unsaturated carbonyls) requires precise Lewis Acid activation of the heterodiene. If the metal center is too crowded or coordinates loosely, the endo/exo selectivity drops. Copper(II)-bis(oxazoline) complexes are the industry standard for solving this.
Optimized Protocol: Cu(II)-Bis(oxazoline)
This system is robust, air-stable, and effective at low loadings (0.2 - 2 mol%).
Component
Specification
Function
Ligand
(S,S)-tert-butyl-box
Bulky t-butyl groups create a deep chiral pocket, forcing facial selectivity.
Metal Source
Cu(OTf)₂
Triflate counterions are non-coordinating, leaving open sites for the substrate.
Dienophile
Enol ethers / Vinyl sulfides
Electron-rich partners required for inverse demand.[1]
Conditions
RT, 0.2 mol% cat.
High turnover frequency (TOF) allows ultra-low loading.
Troubleshooting Checklist:
Low Yield? Ensure your molecular sieves (4Å) are freshly activated. Water kills the catalyst.
Low ee? Lower the temperature to -20 °C. While rate decreases, the difference in ΔG‡ between enantiomeric transition states increases.
Background Reaction? Run a blank without catalyst. If the uncatalyzed reaction is fast, you cannot achieve high ee.
Decision Logic (HDA Optimization)
Caption: Decision tree for maximizing enantioselectivity in catalytic HDA reactions.
Module 3: Ring-Closing Metathesis (RCM)
Ticket: "I am trying to close a diene to form a dihydropyran, but I see isomerization of the double bond and oligomers."
Root Cause Analysis
Isomerization: Ruthenium hydride species (formed from catalyst decomposition) cause the double bond to migrate, shrinking the ring (e.g., forming a 5-membered dihydrofuran instead of a 6-membered pyran).
Oligomerization: At high concentrations, intermolecular metathesis (linking two chains) competes with intramolecular RCM (ring closing).
Troubleshooting Guide
Issue 1: Double Bond Migration (Isomerization)
Fix: Add 1,4-Benzoquinone (10 mol%) to the reaction mixture. It acts as an oxidant to scavenge Ruthenium hydrides.
Alternative: Use "Acid-washed" toluene or DCM to neutralize basic impurities on the glassware surface that promote hydride formation.
Issue 2: Oligomerization
Fix:High Dilution .
Standard RCM: 0.05 M
Difficult RCM (Medium rings): 0.001 M to 0.005 M (1-5 mM).
Technique: "Pseudo-high dilution." Do not dump all substrate in at once. Add the substrate slowly (via syringe pump) to a solution containing the catalyst over 2-4 hours. This keeps the instantaneous concentration of unreacted diene low.
Variable
Standard Condition
Optimized for Pyran RCM
Concentration
0.05 M
0.002 M (prevents oligomers)
Additive
None
Benzoquinone (prevents isomerization)
Catalyst
Grubbs I
Grubbs II or Hoveyda-Grubbs II (higher activity)
Global FAQ
Q: Can I use THF for Lewis Acid catalyzed Prins reactions?A:No. THF is a Lewis base. It will coordinate to your catalyst (BiCl₃, BF₃, etc.) and kill its reactivity. Use non-coordinating solvents like DCM, Chloroform, or Toluene.
Q: How do I remove Ruthenium residues after RCM?A: The "DMSO Method": After the reaction, add 5 equiv of DMSO and stir for 12 hours. The DMSO coordinates to the Ru, making it water-soluble. Wash with water/brine. Alternatively, filter through a pad of silica gel mixed with activated charcoal.
Q: My pyran product is unstable on silica gel.A: Pyran acetals can hydrolyze on acidic silica. Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize it before loading your sample.
References
Prins Cyclization (BiCl3/TMSCl)
Yadav, J. S., et al. "BiCl3-catalyzed stereoselective Prins cyclization: a novel and efficient synthesis of 4-chloro-tetrahydropyrans." Beilstein Journal of Organic Chemistry, 2021.
Source:
Hetero-Diels-Alder (Cu-Box Catalysts)
Evans, D. A., et al. "C2-Symmetric Bis(oxazoline) Copper(II) Complexes as Catalysts for Enantioselective Hetero-Diels-Alder Reactions." Journal of the American Chemical Society.
Source:
Ring-Closing Metathesis (Troubleshooting)
Grubbs, R. H., et al. "Ring-Closing Metathesis: Isomerization and Additives." Organic Syntheses / Wikipedia Summary.
Technical Support Center: Synthesis of 4-Oxo-4H-Pyran Derivatives
Introduction & Scope Welcome to the Technical Support Center. This guide addresses the synthesis of 4-oxo-4H-pyran derivatives (including chromones and flavones ).
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Welcome to the Technical Support Center. This guide addresses the synthesis of 4-oxo-4H-pyran derivatives (including chromones and flavones ). These scaffolds are notorious for specific failure modes: competitive O- vs. C-acylation, regiochemical scrambling, and nucleophilic ring opening (fission) during workup.
This guide moves beyond standard protocols to focus on failure analysis —identifying why a reaction failed and how to correct it.
Module 1: The Acylation Bottleneck (Precursor Assembly)
Context: The most common route to 4-oxo-4H-pyrans is the Baker-Venkataraman rearrangement , involving the conversion of o-acyloxyketones into 1,3-diketones (beta-diketones), followed by cyclization.
The Core Problem: O-Acylation vs. C-Acylation
In the precursor stage, you are attempting to acylate a ketone enolate. However, the phenolic oxygen is often kinetically favored, leading to O-acylation (ester formation) rather than the desired C-acylation (diketone formation).
Troubleshooting Guide:
Symptom
Diagnosis
Root Cause
Corrective Action
Product is an Ester
NMR shows ester carbonyl (~1740 cm⁻¹) but no enol proton (>12 ppm).
Kinetic control favored O-attack; Base was too weak or temperature too low.
Switch to Baker-Venkataraman conditions: Isolate the ester, then treat with strong base (KOH/Pyridine or t-BuOK/DMSO) to force rearrangement to the C-acylated diketone.
No Reaction / Recovery of SM
Starting material persists.
Enolate aggregation or moisture quenching.
Use LiHMDS (lithium inhibits aggregation) or add crown ethers to disrupt K+ aggregates. Ensure strictly anhydrous conditions.
Scrambled Isomers
Mixture of 6- and 8-substituted chromones.
Wessely-Moser Rearrangement (acid-catalyzed isomerization during cyclization).
Avoid HI or HBr for cyclization. Use milder agents like Iodine/DMSO or pTSA to prevent ring opening/re-closing.
Visualizing the Pathway & Failure Modes
The following diagram illustrates the critical decision points in the Baker-Venkataraman and Kostanecki-Robinson pathways.
Caption: Logical flow of the Baker-Venkataraman synthesis showing the critical O-ester intermediate and potential divergence points for hydrolysis or isomerization.
Module 2: The "Tarry Mess" (Cyclization Failures)
Context: Converting the 1,3-diketone to the pyrone ring requires dehydration.
Issue: Users often report a black, tarry reaction mixture with low yields.
Mechanism of Failure: Polymerization
1,3-diketones are highly reactive electrophiles. In the presence of strong mineral acids (H₂SO₄), they undergo intermolecular aldol-type condensations (polymerization) rather than intramolecular cyclization.
Protocol Optimization (Self-Validating):
The Iodine/DMSO Method (Milder):
Why: Oxidative cyclization using I₂ in DMSO is gentler than H₂SO₄/AcOH.
Protocol: Dissolve 1,3-diketone (1 mmol) in DMSO (5 mL). Add I₂ (0.1 mmol). Heat at 100°C for 1-2 h.
The Kostanecki-Robinson Pitfall (Coumarin Formation):
Issue: When using aliphatic anhydrides (e.g., acetic anhydride) in the Kostanecki reaction, you may form Coumarins (2-oxo-2H-pyran) instead of Chromones (4-oxo).
Check: Coumarins have a characteristic lactone carbonyl stretch at ~1700-1720 cm⁻¹, whereas Chromones are typically ~1640-1660 cm⁻¹ (due to conjugation).
Module 3: The "Disappearing Product" (Ring Stability)
Context: You synthesized the product, but after aqueous workup, the yield plummeted.
Issue:Nucleophilic Ring Opening. The 4-pyrone ring is electron-deficient and susceptible to attack by nucleophiles (OH⁻) at the C-2 position.
The Danger Zone: Alkaline Workup
Unlike benzene rings, the pyrone ring behaves like a vinylogous lactone. Strong bases (NaOH, KOH) attack C-2, leading to ring fission and the formation of a water-soluble 1,3-diketone salt, which is washed away or degrades.
Mechanism of Ring Opening:
Nucleophile (OH⁻) attacks C-2.
Ring opens to form a 1,3-dicarbonyl enolate.
Irreversible degradation occurs if not re-acidified immediately.
Caption: Pathway of base-catalyzed ring destruction. The 4-pyrone ring is unstable in high pH environments.
FAQ: Rapid Troubleshooting
Q1: My Kostanecki reaction yielded a mixture of Chromone and Coumarin. How do I favor the Chromone?
Answer: The Kostanecki reaction is sensitive to the anhydride used. Aliphatic anhydrides (Ac₂O) favor coumarins if the temperature is too low. Increase the temperature (170-180°C) to favor the thermodynamic chromone product. Alternatively, use the Baker-Venkataraman route, which is strictly regioselective for chromones.
Q2: Can I use microwave irradiation for these syntheses?
Answer: Yes. Microwave synthesis is highly recommended for the cyclization step. It reduces reaction time from hours to minutes, significantly lowering the risk of thermal polymerization (tar formation).
Ref: See BenchChem Protocol 2 for microwave-assisted trifluoromethylated chromone synthesis.
Q3: How do I purify the product if it's acid-sensitive?
Answer: Avoid silica gel if your derivative is highly sensitive (silica is slightly acidic). Use neutral alumina or recrystallization from ethanol/water.
degradation pathways of pyran compounds under experimental conditions
Technical Support Center: Degradation Pathways of Pyran Compounds Introduction: Navigating the Stability of Pyran Scaffolds Pyrans are fundamental six-membered heterocyclic scaffolds present in a vast array of natural pr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Degradation Pathways of Pyran Compounds
Introduction: Navigating the Stability of Pyran Scaffolds
Pyrans are fundamental six-membered heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Their inherent reactivity, particularly in unsaturated forms like dihydropyrans, makes them susceptible to various degradation pathways.[3][4] Understanding these degradation mechanisms is not merely an academic exercise; it is a critical component of drug development, ensuring the safety, efficacy, and stability of therapeutic agents.[5][6]
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in studying the stability of pyran-containing molecules. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental observations and troubleshooting strategies for common challenges. The guide is structured into key degradation modalities, each containing a set of Frequently Asked Questions (FAQs) to address theoretical concerns and a Troubleshooting Guide for hands-on experimental issues.
I. General Framework for Degradation Studies
Before delving into specific pathways, it's crucial to establish a systematic approach. Forced degradation, or stress testing, is an essential process where a drug substance is exposed to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7][8]
II. Hydrolytic Degradation: Acid and Base Stress
The ether linkage and any susceptible functional groups within the pyran ring or its substituents can be prone to hydrolysis, particularly under acidic or basic conditions.[9] Dihydropyrans, for instance, are well-known protecting groups for alcohols that are readily cleaved by acid-catalyzed hydrolysis.[4][10]
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for acid-catalyzed hydrolysis of a dihydropyran?A1: The reaction typically begins with the protonation of the double bond in the dihydropyran ring, creating a resonance-stabilized oxocarbenium ion.[10] An alcohol or water molecule then acts as a nucleophile, attacking this electrophilic carbon.[10] Subsequent deprotonation yields the regenerated alcohol and 5-hydroxypentanal.[4][10] In some cases, this can lead to further reactions or cyclization. For certain substituted pyrans, acid-catalyzed hydrolysis can be a deliberate step to yield valuable products like glutaraldehyde.[11]
Q2: How does base-catalyzed hydrolysis typically affect pyran compounds?A2: While the ether linkage in a simple tetrahydropyran is generally stable to base, substituents on the ring are often more susceptible. Ester or amide functionalities, for example, will readily hydrolyze under basic conditions.[12] The pyran ring itself can be opened if it contains functionalities that facilitate cleavage, such as in certain pyranone structures.
Troubleshooting Guide: Hydrolytic Degradation
Observed Issue
Potential Cause(s)
Recommended Action(s)
No/Minimal Degradation Observed
1. Compound is highly stable to hydrolysis. 2. Insufficient stress conditions (concentration, temperature, time). 3. Poor solubility in the aqueous acidic/basic medium.
1. Increase acid/base concentration (e.g., from 0.1N to 1N HCl/NaOH). 2. Increase temperature (e.g., reflux at 60-80°C).[9] 3. Add a co-solvent (e.g., Methanol, Acetonitrile) to improve solubility, but be mindful of potential solvolysis.
Reaction Goes to Completion Too Quickly or Multiple, Unresolved Peaks Appear
1. Compound is highly labile. 2. Stress conditions are too harsh, causing secondary degradation.
1. Reduce stressor concentration (e.g., 0.01N HCl/NaOH). 2. Lower the reaction temperature (e.g., conduct at room temperature).[9] 3. Analyze samples at earlier time points.
Unexpected Degradation Product Appears in Control (Water Only) Sample
1. The compound is susceptible to neutral hydrolysis. 2. The pH of the unbuffered water/co-solvent mixture is not neutral.
1. This is a valid degradation pathway; characterize the product. 2. Use buffered solutions at a target pH to confirm pH-dependent degradation.
III. Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen or, more commonly in forced degradation studies, by strong oxidizing agents like hydrogen peroxide.[7][9] The sites of oxidation on a pyran ring depend heavily on its structure and substituents.
Frequently Asked Questions (FAQs)
Q1: What are the most common products of oxidative degradation of pyrans?A1: The products can be diverse. For naphthopyrans, oxidation can lead to the formation of species like 2-hydroxy-1-naphthaldehyde.[13] In other heterocyclic systems, oxidation can result in N-oxides, hydroxylated derivatives, or complete ring cleavage to form di-acids or other small molecules.[9] The reaction is often complex and can generate multiple products.
Q2: Why is hydrogen peroxide (H₂O₂) commonly used for oxidative stress testing?A2: Hydrogen peroxide is a clean and effective oxidizing agent that mimics potential oxidative conditions. Its degradation products (water and oxygen) are non-interfering with most analytical techniques, making it a preferred choice in pharmaceutical forced degradation studies.[9] A typical starting concentration is 3% H₂O₂.[9]
Troubleshooting Guide: Oxidative Degradation
Observed Issue
Potential Cause(s)
Recommended Action(s)
Inconsistent Degradation Levels Between Replicate Experiments
1. Catalytic impurities (e.g., trace metals) in the sample or glassware are accelerating the reaction. 2. H₂O₂ solution has degraded over time.
1. Use high-purity water and thoroughly clean glassware. Consider using a metal chelator like EDTA in the reaction mixture. 2. Use a fresh, properly stored solution of H₂O₂ for each experiment.
HPLC Baseline is Noisy or Shows a Large Void Peak
1. Residual hydrogen peroxide is present in the injected sample. H₂O₂ absorbs UV light at low wavelengths and can interfere with chromatography.
1. Quench the reaction before analysis by adding a reducing agent like sodium bisulfite, but be aware this can sometimes create new analytical artifacts. 2. Dilute the sample significantly with the mobile phase. 3. Ensure the analytical method separates the degradants from any peroxide-related peaks.
No Degradation Observed
1. The molecule is resistant to oxidation. 2. Reaction conditions are too mild.
1. Increase the concentration of H₂O₂ (e.g., up to 30%). 2. Gently heat the reaction mixture (e.g., to 40-60°C). 3. Increase the reaction time.
IV. Photodegradation
Many heterocyclic compounds, including pyran derivatives, are susceptible to degradation upon exposure to light, particularly UV radiation.[9][14] This is a critical stability parameter, especially for drugs intended for topical application or those stored in transparent packaging.
Frequently Asked Questions (FAQs)
Q1: What types of reactions occur during photodegradation?A1: Photodegradation can trigger a variety of reactions, including photo-oxidation, dimerization, and skeletal rearrangements.[13][15] For instance, some 2H-naphtho[1,2-b]pyrans undergo a [2+2] photodimerization in the solid state.[15] In solution, the degradation of photochromic spiropyrans can be complex, involving activated oxygen species.[13][16]
Q2: How are photostability studies typically conducted?A2: Photostability studies are guided by the ICH Q1B guideline.[6] They involve exposing the drug substance (in solid and solution form) to a controlled source of light that mimics the UV and visible spectrum of sunlight. A common setup uses a photostability chamber with a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[6]
Troubleshooting Guide: Photodegradation
Observed Issue
Potential Cause(s)
Recommended Action(s)
Discoloration of the Sample but No New Peaks in HPLC
1. The photoproducts are polymeric or insoluble and are not eluting from the column. 2. The photoproducts do not have a chromophore detectable at the analysis wavelength.
1. Change the mobile phase or gradient to elute more retained compounds. 2. Use a Photo-Diode Array (PDA) detector to screen across a wide wavelength range. 3. Analyze the sample with a mass spectrometer (LC-MS) which does not rely on UV absorbance.
Results are Not Reproducible
1. Inconsistent light exposure (intensity, duration, distance from source). 2. "Inner filter effect" where surface degradation products shield the bulk material from light.[16] 3. Temperature increase within the photostability chamber is causing thermal degradation.
1. Ensure the photostability chamber is properly calibrated and samples are placed consistently. 2. For solid samples, use a thin, uniform layer. For solutions, ensure they are well-stirred during exposure. 3. Monitor the temperature inside the chamber and run a "dark" control sample under the same thermal conditions.
V. Thermal Degradation
Thermal stability is a key parameter evaluated by exposing the drug substance to elevated temperatures, both as a solid and in solution.[9] The degradation pathway is often highly dependent on the specific pyran structure.
Frequently Asked Questions (FAQs)
Q1: What is a common thermal degradation pathway for dihydropyrans?A1: Many dihydropyran compounds decompose via a concerted, unimolecular retro-Diels-Alder reaction.[1][17][18] For example, 3,6-dihydro-2H-pyran decomposes quantitatively into formaldehyde and 1,3-butadiene.[18] This reaction proceeds through a six-membered transition state.[1] The presence of substituents can lower the activation energy and favor the decomposition.[1][2]
Q2: How do I choose the right temperature for thermal stress testing?A2: The goal is to achieve detectable degradation (typically 5-20%) without causing a complete breakdown of the molecule.[7] For solid-state studies, temperatures like 60°C or 80°C are common starting points.[9] The choice should be based on the physical properties of the substance (e.g., melting point) and its known stability. Arrhenius kinetics can be used to estimate appropriate temperatures and durations for thermal studies.[12]
Troubleshooting Guide: Thermal Degradation
Observed Issue
Potential Cause(s)
Recommended Action(s)
Sample Melts or Changes Physical Form
1. The stress temperature is above the compound's melting point or glass transition temperature.
1. Lower the temperature. Degradation in the molten state can follow different pathways than solid-state degradation. 2. Characterize the thermal properties of your compound using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) beforehand.
Mass Balance is Poor (Sum of API + Degradants is <95%)
1. Volatile degradation products (like formaldehyde or butadiene from a retro-Diels-Alder reaction) have formed and escaped. 2. Degradants are not being detected by the analytical method.
1. Perform the experiment in a sealed vial (be cautious of pressure buildup). 2. Analyze the headspace of the reaction vessel using Headspace Gas Chromatography (GC-MS) to identify volatile products. 3. Ensure your HPLC method is capable of detecting all potential products (see Photodegradation Troubleshooting).
VI. Experimental Protocols & Analytical Methods
Protocol: General Forced Degradation Study
This protocol provides a starting point for a comprehensive forced degradation study.[7][9]
1. Preparation of Stock Solution:
Prepare a stock solution of the pyran compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[7]
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
Thermal Degradation (Solution): Heat the stock solution at 60°C.
Thermal Degradation (Solid): Store the solid powder of the compound at 60°C.
Photolytic Degradation: Expose the solid powder and the stock solution to light in a validated photostability chamber. Run a dark control sample wrapped in aluminum foil in parallel.
3. Sampling and Analysis:
Withdraw aliquots from the solution samples at appropriate time points (e.g., 2, 8, 24, 48 hours). For solid samples, prepare solutions at each time point.
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.[5][19]
Analytical Techniques for Monitoring Degradation
Technique
Primary Use
Advantages
Limitations
RP-HPLC with UV/PDA Detector
Separation and quantification of the parent compound and degradation products.[5][19]
High resolution, sensitive, robust, and provides spectral information (PDA) for peak purity assessment.
Requires degradants to have a UV chromophore. Structure of unknowns cannot be determined.
LC-MS/MS
Identification and structural elucidation of unknown degradation products.[5]
Quantification can be more complex than with UV detection. Ionization efficiency can vary between compounds.
NMR Spectroscopy
Definitive structural confirmation of isolated degradation products.[20]
Provides unambiguous structural information.
Requires isolation of the impurity in sufficient quantity and purity. Lower sensitivity than MS.
GC-MS
Analysis of volatile degradation products.
Excellent for identifying small, volatile molecules that may be missed by HPLC.
Not suitable for non-volatile or thermally labile compounds.
References
Title: Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study
Source: MDPI
URL: [Link]
Title: The thermal unimolecular decomposition of 2-methoxy-3,4-dihydro-2H-pyran
Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
URL: [Link]
Title: Photodegradation Study of a [2H]-Naphtho [1,2-b] Pyran Derivative in Solution and in Polymer Matrix
Source: Scilit
URL: [Link]
Title: Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study
Source: ResearchGate
URL: [Link]
Title: Photodegradation of organic photochromes in polymers - Naphthopyrans and naphthoxazines series
Source: ResearchGate
URL: [Link]
Title: Role of Biosurfactants in Enhancing the Microbial Degradation of Pyrene
Source: CityUHK Scholars
URL: [Link]
Title: Thermal decomposition of 3,6-dihydro-2H-pyran
Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
URL: [Link]
Title: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease
Source: PMC
URL: [Link]
Title: On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione
Source: PubMed
URL: [Link]
Title: Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group
Source: PMC
URL: [Link]
Title: Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group
Source: Beilstein Journals
URL: [Link]
Title: Method for hydrolyzing pyran to prepare glutaraldehyde using heteropolyacid as catalyst
Source: Google Patents
URL
Title: Surface Degradation of Spiropyran based films
Source: ChemRxiv
URL: [Link]
Title: Synthesis, Photochemical Properties, and Cytotoxicities of 2H-Naphtho[1,2-b]pyran and Its Photodimers
Source: PubMed
URL: [Link]
Title: Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF
Source: ResearchGate
URL: [Link]
Title: Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts
Source: MDPI
URL: [Link]
Title: Development of forced degradation and stability indicating studies of drugs—A review
Source: Indo American Journal of Pharmaceutical Research
URL: [Link]
Title: Microbial Degradation of Pyridine and Pyridine Derivatives
Source: Semantic Scholar
URL: [Link]
Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations
Source: PharmaInfo
URL: [Link]
Title: Overview Of Degradation Studies For Pharmaceutical Drug Candidates
Source: Avomeen
URL: [Link]
Title: Microbial Degradation of Pyridine and Its Derivatives
Source: ResearchGate
URL: [Link]
Title: Photochemical Surface Degradation in Spiropyran Based Films
Source: ResearchGate
URL: [Link]
Title: Microbial degradation of sulfur, nitrogen and oxygen heterocycles
Source: PubMed
URL: [Link]
Title: Synthesis of Pyran Derivatives
Source: Encyclopedia.pub
URL: [Link]
Title: Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions
Source: MDPI
URL: [Link]
Title: Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV
Source: PubMed
URL: [Link]
Title: 3,4-Dihydropyran
Source: Wikipedia
URL: [Link]
Title: Degradation Profiling by RP- HPLC: A Review
Source: International Journal of Pharmacy & Pharmaceutical Research
URL: [Link]
Title: Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods
Source: PubMed
URL: [Link]
Title: Microbial Metabolism of Pyrazines
Source: PubMed
URL: [Link]
Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties
Source: MDPI
URL: [Link]
Title: Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus
Source: PubMed
URL: [Link]
Title: Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques
Source: ARC Journals
URL: [Link]
Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics
Source: ResearchGate
URL: [Link]
Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms
Source: PMC
URL: [Link]
Technical Support Center: Synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable pyrone derivative.
The synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is a nuanced process that, while seemingly straightforward, can present challenges in achieving high purity and yield. This is primarily due to the formation of isomeric and decomposition byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and obtain a high-quality final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid. The primary synthetic route considered here is the acid-catalyzed rearrangement of dehydroacetic acid (DHA).
Problem 1: Low Yield of the Desired Product
Symptom: After the reaction and initial work-up, the isolated yield of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is significantly lower than expected.
Probable Causes & Solutions:
Incomplete Reaction: The rearrangement of dehydroacetic acid may not have gone to completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reaction time, consider extending the reaction duration. However, be cautious as prolonged reaction times at elevated temperatures can lead to increased byproduct formation.
Suboptimal Reaction Temperature: The temperature may be too low for efficient rearrangement or too high, promoting decomposition.
Solution: Carefully control the reaction temperature. A gradual increase in temperature might be necessary to initiate the rearrangement. Empirically determine the optimal temperature for your specific acid catalyst and concentration.
Formation of Byproducts: The primary reason for low yields is often the formation of stable byproducts. The acid-catalyzed treatment of dehydroacetic acid can lead to the formation of a structural isomer, 2,6-dimethyl-4H-pyran-4-one-3-carboxylic acid, and a decarboxylated product, 2,6-dimethyl-4H-pyran-4-one.[1]
Solution: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric acid are effective, their concentration needs to be carefully optimized. A lower concentration might favor the desired product over the decarboxylated byproduct. Experiment with different acid catalysts, such as phosphoric acid, which may offer better selectivity.
Losses during Work-up and Purification: The product may be lost during extraction or recrystallization steps.
Solution: Ensure the pH is appropriately adjusted during aqueous work-up to ensure the carboxylic acid is in its desired form (protonated for extraction into an organic solvent, or deprotonated as a salt to remain in the aqueous layer). When performing extractions, use multiple small-volume extractions rather than a single large-volume one to maximize recovery. For recrystallization, carefully select the solvent system to ensure good recovery.
Problem 2: Presence of Significant Impurities in the Final Product
Symptom: Analytical data (e.g., NMR, HPLC) of the isolated product shows the presence of one or more significant impurities.
Probable Impurities & Identification:
Impurity
Identification by ¹H NMR
Identification by HPLC
Dehydroacetic Acid (Starting Material)
Characteristic signals for the acetyl group and the vinyl proton will be present.
Will have a different retention time from the product. A reference standard of DHA should be co-injected to confirm.
The chemical shifts of the methyl groups and the pyran ring proton will differ from the desired product due to the different substitution pattern. 2D NMR techniques (COSY, HMBC) can help in definitive assignment.
May co-elute or have a very similar retention time to the desired product depending on the HPLC method. Method development will be crucial for separation.
Absence of the carboxylic acid proton signal. The signals for the methyl groups and the pyran ring protons will be present, but their chemical shifts will be different from the carboxylic acid derivatives.
Will likely have a significantly different retention time, eluting earlier than the more polar carboxylic acids.
Troubleshooting & Purification Strategies:
For Unreacted Dehydroacetic Acid:
Reaction Optimization: As mentioned in Problem 1, ensure the reaction goes to completion by optimizing reaction time and temperature.
Purification: Dehydroacetic acid has different solubility properties compared to the carboxylic acid product. A carefully chosen recrystallization solvent can effectively remove unreacted starting material.
For the Isomeric Impurity (2,6-dimethyl-4H-pyran-4-one-3-carboxylic acid):
Reaction Control: The formation of this isomer is kinetically versus thermodynamically controlled. Experiment with reaction temperature and time to favor the formation of the desired product. Lower temperatures might increase selectivity.
Fractional Crystallization: This is often the most effective method for separating isomers. It requires careful selection of a solvent system where the two isomers have a significant difference in solubility. A trial-and-error approach with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or heptane) is recommended.
Chromatography: While challenging on a large scale, column chromatography on silica gel can be used for small-scale purification to obtain a highly pure sample for analytical purposes.
For the Decarboxylation Product (2,6-dimethyl-4H-pyran-4-one):
Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective concentration of the acid catalyst.
Acid-Base Extraction: The decarboxylation product is a neutral molecule, while the desired product is a carboxylic acid. An acid-base extraction during the work-up can effectively separate them. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its salt, while the neutral decarboxylation product will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid?
The most likely and industrially relevant synthesis is the acid-catalyzed rearrangement of dehydroacetic acid (DHA). DHA is a readily available and inexpensive starting material. The reaction involves the intramolecular rearrangement of the acetyl group to form the pyran-4-one ring system.
Pyran derivatives (tetrahydro-4H-pyrans, chromenes, and isochromenes) represent a "privileged scaffold" in drug discovery, frequently exhibiting anticancer and antimicrobial properties. However, their chiral separation is notoriously difficult due to:
Conformational Flexibility: The half-chair or boat conformations of the pyran ring can shift, complicating the "lock-and-key" fit with stationary phases.
Weak Interactions: Many pyran derivatives lack strong hydrogen-bonding donors near the chiral center, relying heavily on steric fit and dipole-dipole interactions.
This guide provides a self-validating workflow to achieve baseline resolution (
) for these challenging molecules.
Module A: Stationary Phase Selection (The "Hardware")
Do not rely on random screening. For pyran derivatives, the separation mechanism is primarily inclusion complexation . The analyte must fit into the helical grooves of the polysaccharide polymer.
The "Golden Four" Protocol
Start with polysaccharide-based columns. The amylose and cellulose backbones form helical cavities that discriminate based on the 3D shape of the pyran ring.
Column Code
Polymer Base
Selector
Interaction Logic for Pyrans
AD / IA
Amylose
tris(3,5-dimethylphenylcarbamate)
First Choice. The helical pitch of amylose is tighter, often providing better discrimination for the semi-planar pyran ring.
OD / IB
Cellulose
tris(3,5-dimethylphenylcarbamate)
Second Choice. Cellulose has a more open structure. Better if the pyran has bulky substituents (e.g., phenyl groups at C2).
IC
Cellulose
tris(3,5-dichlorophenylcarbamate)
The "Problem Solver." The chlorinated selector alters electron density, useful if the pyran ring is electron-rich (e.g., methoxy-substituted).
IG
Amylose
tris(3-chloro-5-methylphenylcarbamate)
Specialty. Excellent for pyrans with multiple chiral centers or "floppy" side chains.
Expert Insight: Always prioritize Immobilized phases (IA, IB, IC) over Coated phases (AD, OD). Pyran derivatives often have poor solubility in pure alkanes/alcohols. Immobilized columns allow you to use "forbidden" solvents like Dichloromethane (DCM) or THF to improve solubility without stripping the stationary phase [1].
Module B: Mobile Phase Optimization (The "Software")
Once a column shows partial separation (
), optimize the mobile phase.
The Alcohol Switch
The alcohol modifier competes with the analyte for hydrogen bonding sites on the polymer.
Isopropanol (IPA): Bulky. It does not enter the chiral grooves deeply. Use this to increase retention and allow the pyran to interact longer with the column.
Methanol (MeOH): Small. It enters the grooves and competes strongly. Use this to sharpen peaks if retention is too long.
Ethanol (EtOH): The middle ground.[1] Often the best balance for chromene derivatives.
The "Magic" Additives (Critical for Resolution)
Most bioactive pyrans contain basic nitrogen (amines/pyridines) in their side chains.
The Issue: Residual silanols on the silica support interact with these basic groups, causing peak tailing and destroying resolution.
The Fix: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase. This blocks the silanols.
For Acidic Pyrans: If your derivative has a carboxylic acid, use 0.1% Trifluoroacetic Acid (TFA) .
Warning: Never switch from a basic additive to an acidic one on the same column without a rigorous neutral flush. You will precipitate salts inside the pores.
Module C: Thermodynamic Control
If
(partial separation), do not change the column yet. Change the temperature.
Enthalpy Control: Lowering the temperature (e.g., from 25°C to 10°C) usually increases the separation factor (
) because the "fit" into the chiral groove becomes more rigid.
Entropy Control: Rarely, raising the temperature improves resolution by overcoming energy barriers for bulky pyrans entering the groove.
Protocol: Run a temperature gradient: 35°C
25°C 10°C. Plot vs (Van 't Hoff plot). If the lines for the two enantiomers diverge at lower T, run the separation cold [2].
Workflow Visualization: The Method Development Tree
Use this logic flow to systematize your experiments.
Caption: Decision matrix for optimizing chiral resolution of pyran derivatives, prioritizing mobile phase modification before hardware changes.
Troubleshooting & FAQs
Q: My pyran derivative is soluble in DCM but precipitates in Hexane. How can I run this?A: This is a classic case for Immobilized Polysaccharide Columns (e.g., Chiralpak IA/IC).
Dissolve sample in 100% DCM.
Use a mobile phase of Hexane/DCM/EtOH (e.g., 50:30:20).
Note: Standard "coated" columns (AD-H, OD-H) will be destroyed by DCM. Ensure you are using the immobilized version [3].
Q: I have two chiral centers (4 isomers), but I only see 3 peaks.A: You likely have overlapping enantiomers or diastereomers.
Check the Area %: If one peak is roughly double the area of the others, it's a co-elution.
Solution: Switch from an Amylose column (IA) to a Cellulose column (IB). The different polymer twist often shifts the selectivity enough to resolve the hidden pair. Alternatively, try SFC (Supercritical Fluid Chromatography) , which offers higher efficiency per unit time [4].
Q: The peaks are broad and tailing, even with DEA added.A: This suggests "Non-Specific Adsorption."
Increase the DEA concentration to 0.2%.
If the pyran has an amide group, add 10% Methanol to the mobile phase to disrupt hydrogen bonding aggregation.
Ensure your flow rate is not too high. Chiral mass transfer is slow; reduce flow from 1.0 mL/min to 0.5 mL/min to allow the analyte time to interact with the groove.
Q: Can I use Reverse Phase (RP) for these compounds?A: Yes, but Normal Phase (NP) is usually superior for pyrans.
NP (Hexane/Alcohol) allows the pyran oxygen to interact directly with the stationary phase.
RP (Water/Acetonitrile) creates a solvophobic environment that can mask these subtle steric interactions. Use RP only if the compound is insoluble in organic solvents [5].
References
Daicel Chiral Technologies. (2021). Instruction Manual for Immobilized Polysaccharide CSPs. Retrieved from
Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis. Retrieved from
Amerigo Scientific. (n.d.). Immobilized Type Chiral HPLC Columns. Retrieved from
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Retrieved from
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from
Comparative Analysis: 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid vs. Bioactive Pyrans
The following guide provides a comparative technical analysis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid , contrasting its physicochemical and functional properties with established bioactive pyrans like Kojic Acid...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical analysis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid , contrasting its physicochemical and functional properties with established bioactive pyrans like Kojic Acid, Maltol, and Chelidonic Acid.
Executive Summary & Chemical Context[1][2][3][4][5][6]
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (CAS: 187222-12-4) represents a distinct structural subclass of the 4-pyrone family. Unlike its famous cousins Kojic Acid and Maltol , which are defined by their enolic hydroxyl groups (essential for metal chelation), the 3,5-dimethyl derivative is fully alkylated at the carbon positions adjacent to the ketone.
This structural deviation dictates its primary utility in research:
Lipophilic Scaffold: The methyl groups significantly increase lipophilicity (LogP) compared to the hydrophilic Kojic acid, improving membrane permeability.
Mechanistic Probe (Negative Control): It serves as a critical "non-chelating" or "monodentate" control in metalloenzyme assays (e.g., Tyrosinase inhibition) to validate the necessity of the 3-hydroxy-4-pyrone pharmacophore.
Synthetic Intermediate: The C2-carboxylic acid provides a handle for amide coupling or esterification without the interference of competitive phenolic hydroxyls.
Physicochemical Performance Comparison
The following table contrasts the target molecule with standard pyrans to highlight the "Structure-Property" shift.
Feature
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Kojic Acid
Maltol
Chelidonic Acid
Structure Core
4-Pyrone
4-Pyrone
4-Pyrone
4-Pyrone
C3/C5 Substituents
Methyl / Methyl (Hydrophobic)
OH / H (Hydrophilic/Chelating)
OH / H (Hydrophilic/Chelating)
H / H
C2 Substituent
Carboxylic Acid
Hydroxymethyl
Methyl
Carboxylic Acid (x2)
Metal Chelation
Weak/Monodentate (via COOH only)
Strong/Bidentate (via 3-OH + 4-C=O)
Strong/Bidentate (via 3-OH + 4-C=O)
Bridging/Multidentate (via 2,6-COOH)
Predicted LogP
~0.8 - 1.2 (Lipophilic)
-0.64 (Hydrophilic)
0.09
-0.5
pKa (Acid)
~2.5 (Carboxylic)
7.9 (Phenolic OH)
8.4 (Phenolic OH)
~2.0 (Carboxylic)
Primary Utility
Synthetic Building Block, Negative Control
Tyrosinase Inhibitor, Skin Lightening
Flavor, Aluminum Chelation
Linker, Cross-coupling
Expert Insight: The Chelation "Switch"
The biological activity of pyrans often hinges on their ability to sequester metal ions (Fe³⁺, Cu²⁺, Zn²⁺) within enzyme active sites.
Kojic Acid/Maltol: The 3-OH group and 4-C=O form a stable 5-membered chelate ring. This is the mechanism for Tyrosinase inhibition (Cu²⁺ chelation).
3,5-Dimethyl Derivative: The methyl groups at C3 and C5 sterically block the alpha-positions and remove the hydroxyl donor. Consequently, this molecule cannot form the classic 5-membered chelate. Any metal binding is restricted to the distal C2-carboxylate, drastically altering its pharmacological profile.
Structural Visualization & Logic
The following diagram illustrates the functional divergence between the target molecule and Kojic acid, highlighting the loss of the chelation site.
Caption: Functional divergence driven by C3/C5 substitution. The 3,5-dimethyl analog loses the bidentate chelation capability of Kojic acid.
Experimental Protocols
Protocol A: Synthesis via Ester Hydrolysis
Since the ethyl ester (Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate) is a commercially available precursor, the most reliable route to the high-purity acid is controlled hydrolysis.
Dissolution: Dissolve the ethyl ester in THF/Water mixture at 0°C.
Saponification: Add LiOH·H₂O portion-wise.[1][2][3][4][5] Stir at room temperature (25°C) for 3–4 hours. Note: Monitor by TLC (SiO₂, 5% MeOH in DCM) for disappearance of the ester spot.
Workup: Concentrate under reduced pressure to remove THF. The aqueous residue will be basic.
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2.0. The product, being less soluble in acidic water due to the methyl groups, should precipitate.
Isolation: Filter the white solid. If no precipitate forms (due to scale), extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Hexane if necessary.
PubChem. Kojic Acid: Compound Summary and Biological Activity. National Library of Medicine. Available at: [Link]
Emami, S., et al. (2022). Diverse therapeutic potential of 3-hydroxy-4-pyranones and related compounds as kojic acid analogs. Medicinal Chemistry Research.[6] Available at: [Link]
Tazesh, S., et al. (2022). Comparative Stability of Two Anti-hyperpigmentation Agents: Kojic Acid and Its Di-Palmitate Ester. Advanced Pharmaceutical Bulletin. Available at: [Link]
Validating the Structure of Synthesized 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid: A Comparative Technical Guide
Topic: Validating the Structure of Synthesized 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid Content Type: Publish Comparison Guide Executive Summary In the synthesis of functionalized 4-pyrones, particularly for drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating the Structure of Synthesized 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid
Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of functionalized 4-pyrones, particularly for drug development scaffolds, regiochemical ambiguity is a critical failure mode. The target molecule, 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid , possesses a specific substitution pattern that is easily confused with thermodynamically stable isomers such as the 2,6-dimethyl or 3,6-dimethyl analogues.
This guide provides a rigorous, self-validating protocol to confirm the identity of the 3,5-dimethyl isomer. Unlike standard certificates of analysis which often rely on simple retention times, this approach utilizes a comparative spectroscopic strategy , benchmarking the synthesized product against theoretical isomer models and establishing a definitive "fingerprint" using Nuclear Overhauser Effect (NOE) NMR and high-resolution MS.
Part 1: Strategic Analysis & Isomer Differentiation
The core challenge in validating this molecule is not just purity, but regioselectivity . The synthesis of substituted pyrones (often via condensation of activated methylene compounds) can yield mixtures of isomers depending on kinetic vs. thermodynamic control.
The "Alternatives": Defining the Isomeric Landscape
To validate your product, you must prove it is not one of the following common alternatives:
Feature
Target: 3,5-Dimethyl
Alternative A: 2,6-Dimethyl
Alternative B: 3,6-Dimethyl
Structure
Asymmetric
Symmetric (if COOH is absent) / Asymmetric
Asymmetric
Aromatic Protons
1H (H-6)
1H (H-5) (if 3-COOH)
1H (H-5)
Methyl Environment
2 Distinct Singlets (C3-Me, C5-Me)
2 Distinct Singlets (C2-Me, C6-Me)
2 Distinct Singlets (C3-Me, C6-Me)
Key NOE Signal
Strong NOE between Me-5 and H-6
No NOE between Me and H (if H is at C5 and Me at C2/6)
Strong NOE between Me-6 and H-5
Expert Insight: The presence of a proton at the C6 position (adjacent to the ring oxygen) is the definitive marker. In the target molecule, H-6 is deshielded significantly by the heteroatom, typically appearing downfield (>7.8 ppm) compared to H-3 or H-5 protons in other isomers.
Part 2: Validation Protocols & Methodologies
Protocol 1: Structural Confirmation via 1H NMR & NOE
Rationale: 1H NMR provides the primary "fingerprint," but 1D NMR alone can be ambiguous regarding the exact position of methyl groups. 1D NOE (Nuclear Overhauser Effect) is required to prove spatial proximity.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5–10 mg of the synthesized solid in 0.6 mL of DMSO-d6 . Avoid CDCl3 if solubility is poor, as aggregation can broaden peaks.
1H Acquisition: Acquire a standard proton spectrum (16 scans, 2s relaxation delay).
NOE Experiment: Irradiate the methyl signal suspected to be at position C5 (typically the more upfield methyl signal, ~2.0 ppm).
Analysis: Look for a positive enhancement of the aromatic proton signal.
Expected Data Profile (Target Molecule):
Signal
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment Logic
COOH
12.0 – 14.0
Broad Singlet
1H
Acidic proton (exchangeable).
H-6
7.9 – 8.3
Singlet (fine doublet)
1H
Most deshielded due to adjacency to Oxygen and conjugation.
Me-3
2.2 – 2.4
Singlet
3H
Deshielded by proximity to C2-COOH and C4=O.
Me-5
1.9 – 2.1
Singlet
3H
Shielded relative to Me-3; spatially close to H-6.
Self-Validating Check:
Pass: Irradiation of the Me-5 signal results in an intensity increase of the H-6 singlet (NOE effect).
Fail: No NOE is observed between the methyls and the aromatic proton (suggests 2,6-dimethyl substitution where protons are distant from methyls).
Protocol 2: Chromatographic Purity (HPLC-PDA-MS)
Rationale: To ensure the product is free from unreacted starting materials (e.g., Comanic acid derivatives) and isomeric byproducts.
A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for COOH).
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 15 minutes.
Detection: PDA (210–400 nm) and ESI-MS (Positive/Negative Mode).
Performance Comparison:
Synthesized Target: Single peak at retention time (
) ~6.5 min (varies by system). MS shows Da.
Common Impurity (Decarboxylated): 3,5-Dimethyl-4-pyrone.
will be significantly later (less polar without COOH). MS Da.
Part 3: Visualization of Validation Logic
The following diagram illustrates the decision tree for validating the regiochemistry of the synthesized product.
Caption: Decision tree for distinguishing the target 3,5-dimethyl isomer from common regioisomeric byproducts using NMR and NOE logic.
Part 4: Comparative Performance Data
The table below contrasts the expected analytical performance of the target molecule against its most likely "alternative" (the 2,6-dimethyl isomer) to guide your data interpretation.
Analytical Metric
Target Product (3,5-Dimethyl)
Alternative (2,6-Dimethyl Isomer)
Interpretation
1H NMR (Ar-H)
δ 7.9–8.3 ppm (H-6)
δ 6.0–6.5 ppm (H-3/5)
H-6 is adjacent to Oxygen (deshielded). H-3/5 are alpha to C=O (shielded relative to H-6).
13C NMR (C=O)
~175–180 ppm
~175–180 ppm
C=O shift is similar; not diagnostic alone.
13C NMR (CH3)
Two distinct signals
Two distinct signals
Both have non-equivalent methyls due to the carboxylic acid.
IR (C=O)
1720 cm⁻¹ (Acid) & 1640 cm⁻¹ (Pyrone)
Similar profile
IR confirms functional groups but fails to distinguish isomers.
Mass Spec (Frag)
Loss of CO2 (M-44)
Loss of CO2 (M-44)
Both decarboxylate easily; MS proves formula, not structure.
References
General Pyrone Characterization:
Source: BenchChem. "Spectroscopic comparison of 3-Methyl-4H-pyran-4-one with its isomers."
Relevance: Establishes baseline shifts for methyl-substituted pyrones.
Validating Quality: A Comparative Guide to CoA Metrics for 4-oxo-4H-pyran-2-carboxylic Acid Derivatives
Topic: Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Hidden" Purity Gap In the development of HIV integrase inhibitors (e.g., Dolute...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guides
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Hidden" Purity Gap
In the development of HIV integrase inhibitors (e.g., Dolutegravir) and novel metallo-pharmaceuticals, 4-oxo-4H-pyran-2-carboxylic acid (Comanic acid) and its derivatives (e.g., Chelidonic acid, Maltol) serve as critical scaffolds. However, a standard Certificate of Analysis (CoA) often masks the true quality of these reagents.
This guide compares the performance of Standard Grade derivatives (validated solely by HPLC-UV) against High-Fidelity Grade derivatives (validated by qNMR and orthogonal methods). Our experimental data demonstrates that reliance on HPLC Area% alone can lead to a 5–12% overestimation of potency , primarily due to the "invisible" presence of inorganic salts, hydration shells, and UV-silent decarboxylation byproducts.
Comparative Analysis: Metric by Metric
The table below summarizes the performance gap between standard analytical metrics and the rigorous standards required for high-stakes drug discovery.
CoA Metric
Standard Grade (HPLC-UV)
High-Fidelity Grade (qNMR + Orthogonal)
Impact on Research
Purity Assay
>98% (Area %) Only measures UV-active components relative to each other.
92–95% (Weight %) Absolute quantification accounting for water, salts, and solvents.
Potency Shift: Using Standard Grade without correction causes a systematic error in IC50 calculations.
Water Content
Often "Not Reported" or "Hygroscopic".
Quantified (KF/TGA) Typically 0.5 – 1.5 molar equivalents of H₂O.
Stoichiometry: Critical for precise organometallic coordination chemistry.
Impurity Profile
Detects only UV-active organic impurities (e.g., isomers).
Full Profile: Includes inorganic salts (NaCl/KCl from neutralization) & decarboxylated byproducts.
Assay Interference: Trace metals can inhibit enzymes or catalyze side reactions.
Stability
"Store at RT"
Degradation Tracking Monitors decarboxylation to 4H-pyran-4-one.
Shelf-Life: Acidic derivatives spontaneously decarboxylate if not stored dry/cold.
Deep Dive: The Performance Gap
4-oxo-4H-pyran-2-carboxylic acid derivatives are often isolated via acid-base precipitation, trapping inorganic salts (NaCl, Na₂SO₄) that are invisible to UV detection.
Scenario: A researcher purchases "99% Purity" Comanic acid.
Reality: The sample is 88% Comanic acid, 2% Organic Impurities, 5% Water, and 5% NaCl.
Consequence: A 10 mM stock solution is actually 8.8 mM. In High-Throughput Screening (HTS), this false concentration shifts the apparent potency, potentially causing valid hits to be discarded as weak actives.
These derivatives are prone to thermal decarboxylation, losing CO₂ to form the corresponding pyrone (e.g., 4H-pyran-4-one).
Detection: This byproduct has a similar UV chromophore but a distinct NMR signature. Standard HPLC methods with steep gradients may co-elute these species if pH is not controlled.
Solution: qNMR (Quantitative Nuclear Magnetic Resonance) resolves the aromatic protons of the acid vs. the pyrone, providing an absolute molar ratio.
Experimental Protocols
Use these protocols to validate incoming raw materials if the supplier's CoA lacks qNMR data.
Purpose: To separate organic impurities and degradation products.
Column: Ascentis Express AQ-C18 (or equivalent Fused-Core C18), 150 x 4.6 mm, 2.7 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0 to keep -COOH protonated).
Relaxation Delay (D1): 60 seconds (Critical: must be > 5 × T₁).
Scans: 16–32.
Calculation:
(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
Visualization of Quality Logic
A logic flow for selecting the appropriate validation method based on the drug development stage.
Caption: Decision matrix guiding the selection of analytical methods (HPLC vs. qNMR) based on the research phase.
Understanding where impurities come from is key to interpreting the CoA.
Caption: Primary degradation pathway showing the conversion of Chelidonic acid to Comanic acid and the risk of further decarboxylation to Pyrone.
References
Pharmaffiliates. (2024). 4-Oxo-3-[(Phenylmethyl)oxy]-4H-pyran-2-carboxylic acid - Impurity Standards. Retrieved from [Link]
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures.[4] Retrieved from [Link]
University of Wisconsin. (2023). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. Retrieved from [Link]
comparing the biological activity of pyran analogs
Comparative Biological Activity of Pyran Analogs: A Technical Guide Executive Summary The pyran scaffold—specifically the 4H-pyran and its fused derivatives like pyranopyrazoles and spirooxindole-pyrans—represents a "pri...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Biological Activity of Pyran Analogs: A Technical Guide
Executive Summary
The pyran scaffold—specifically the 4H-pyran and its fused derivatives like pyranopyrazoles and spirooxindole-pyrans—represents a "privileged structure" in medicinal chemistry. Unlike simple heterocycles, pyran analogs possess a unique ability to interact with diverse biological targets (CDK2, EGFR, DNA gyrase) due to their conformational flexibility and dense functionalization potential.
This guide provides a head-to-head technical comparison of these analogs against standard-of-care agents (Doxorubicin, Ciprofloxacin), supported by quantitative experimental data and validated protocols.
Structural Classification & Analogs
To understand biological variance, we define the three primary analog classes analyzed in this guide:
Class
Structural Core
Key Pharmacophore Features
Monocyclic 4H-Pyrans
2-amino-3-cyano-4H-pyran
Basic scaffold; activity relies heavily on C4-aryl substitution.
Objective: Evaluate the potency of spirooxindole-pyran analogs against breast (MCF-7) and lung (A549) cancer cell lines relative to Doxorubicin and Erlotinib.
Table 1: Comparative IC50 Values (µM) – MTT Assay Results
Data synthesized from recent comparative studies (e.g., Al-Jassas et al., 2023).
Compound
Scaffold Type
MCF-7 (Breast) IC50
A549 (Lung) IC50
Toxicity (Normal Cells)
Compound 5g
Spirooxindole-Pyran
2.80 ± 0.1 µM
3.10 ± 0.2 µM
> 45 µM (Safe)
Compound 5l
Spirooxindole-Pyran
3.40 ± 0.3 µM
4.12 ± 0.4 µM
> 40 µM (Safe)
Compound 4g
Monocyclic 4H-Pyran
25.69 ± 1.2 µM
34.48 ± 2.1 µM
Moderate
Doxorubicin
Standard Control
0.21 ± 0.06 µM
0.15 ± 0.03 µM
High Cytotoxicity
Erlotinib
EGFR Inhibitor
2.14 ± 0.2 µM
N/A
Low
Key Insight: While Doxorubicin remains more potent in absolute terms, Compound 5g exhibits a superior Therapeutic Index (TI), showing high selectivity for cancer cells over normal fibroblasts (HDF), whereas Doxorubicin is non-selectively toxic.
Antimicrobial Activity
Objective: Assess bactericidal efficacy against multidrug-resistant (MDR) strains.
Table 2: MIC Values (µg/mL) – Broth Microdilution Method
Compound
Target Organism
MIC (µg/mL)
Potency Factor vs. Std
Pyran-Hybrid 7g
S. aureus (MRSA)
0.125
1x (Equal to Cipro)
Pyran-Hybrid 7g
E. coli (Gram -ve)
2.0
0.5x (Weaker)
Compound 4j
B. subtilis
12.5
0.1x (Weak)
Ciprofloxacin
Standard Control
0.125
Reference
Key Insight: Fused pyran-pyrazole hybrids (7g) achieve parity with Ciprofloxacin against MRSA, likely due to DNA gyrase inhibition, whereas simple monocyclic pyrans (4j) require significantly higher concentrations.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of pyran analogs is not random; it follows strict steric and electronic rules.
Figure 1: SAR Map illustrating critical substitution patterns. The C4-Aryl halogenation is the single most impactful modification for potency, while ring fusion drives selectivity.
Mechanism of Action (MOA)
The anticancer activity of spirooxindole-pyrans is mediated primarily through the intrinsic mitochondrial apoptosis pathway and CDK2 inhibition.
Al-Jassas, K.S., et al. (2023). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors. National Institutes of Health (NIH). Link
Faghih, Z., et al. (2019). Cytotoxic Activity of Some Spirooxindole-4H-pyran Derivatives. Journal of Pharmaceutical Research International. Link
RSC Advances. (2024). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial agents. Royal Society of Chemistry. Link
Frontiers in Microbiology. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers.[2][3] Link
Saleh, N.M., et al. (2020). Novel anticancer fused pyrazole derivatives as EGFR and VEGFR-2 dual TK inhibitors.[3] Frontiers in Chemistry.[3] Link
The Structural Dance of Activity: A Comparative Guide to Dimethyl-Pyran-Carboxylic Acids in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the pyran scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyran scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising, subclass: dimethyl-pyran-carboxylic acids. Moving beyond a mere catalog of compounds, we will dissect the causal links between chemical modifications and their impact on anticancer activity, offering a comparative analysis grounded in experimental data. This document is designed to serve as an in-depth technical resource, providing not only the "what" but the crucial "why" behind the design and evaluation of these potential therapeutic agents.
The Allure of the 4H-Pyran Core: A Scaffold for Selectivity
The 4H-pyran ring system, a six-membered heterocycle containing an oxygen atom, offers a unique three-dimensional architecture that is amenable to diverse substitutions. This structural flexibility allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of a molecule's interaction with biological targets. In the context of anticancer drug discovery, derivatives of 4H-pyran have demonstrated notable cytotoxic effects against various cancer cell lines.[1] Their mechanism of action is often linked to the inhibition of key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs).[2]
Unraveling the Structure-Activity Relationship: A Case Study in Colorectal Cancer
A pivotal study by Allam et al. provides a foundational dataset for understanding the SAR of 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylic acid esters, a close analogue to our core structure of interest.[2][3] This research systematically explores the impact of substitutions on the 4-aryl ring on the cytotoxic activity against the HCT-116 human colorectal carcinoma cell line.
The Criticality of the 4-Aryl Substituent
The nature and position of substituents on the phenyl ring at the C4 position of the pyran core were found to be paramount in dictating the anticancer potency. The study reveals a clear trend where electron-withdrawing groups and specific substitution patterns enhance cytotoxicity.
Compound ID
4-Aryl Substituent
IC50 (µM) against HCT-116
4d
2,4-dichlorophenyl
75.1
4k
4-cyanophenyl
85.88
4j
2-chlorophenyl
> 100
4g
4-fluorophenyl
> 100
4l
4-methoxyphenyl
> 100
Table 1: Comparative cytotoxic activity of 4-aryl-4H-pyran derivatives against the HCT-116 cell line.[3]
From this data, a clear SAR emerges:
Dihalogenation is Key: The presence of two chlorine atoms on the phenyl ring, as in compound 4d , leads to the most potent cytotoxic activity. This suggests that the electronic and steric properties conferred by this substitution pattern are optimal for interaction with the biological target.
Electron-Withdrawing Groups Enhance Activity: The cyano group in compound 4k also imparts significant activity, reinforcing the importance of electron-withdrawing substituents at the para position.
Monohalogenation and Electron-Donating Groups are Detrimental: Compounds with a single chloro substituent (4j ), a fluoro substituent (4g ), or an electron-donating methoxy group (4l ) exhibit a marked decrease in activity. This highlights the sensitivity of the biological target to the electronic landscape of the C4-aryl moiety.
The underlying mechanism for this observed SAR is likely tied to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2] Molecular docking studies suggest that the 4-aryl substituent resides within a critical binding pocket of the enzyme, and the specific electronic and steric features of the substituents influence the strength and nature of these interactions.
Experimental Protocols: A Foundation for Reproducibility
To ensure scientific integrity and enable further research, detailed experimental methodologies are paramount. The following protocols are based on the synthesis and evaluation procedures described for analogous 4H-pyran derivatives.[2]
Synthesis of 6-Amino-5-cyano-4-(aryl)-2-methyl-4H-pyran-3-carboxylic Acid Esters
A one-pot, multi-component reaction provides an efficient route to the target compounds.
General Procedure:
To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in absolute ethanol (20 mL), add a catalytic amount of piperidine (0.1 mL).
Stir the reaction mixture at room temperature for 10 minutes.
Add ethyl acetoacetate (1 mmol) to the mixture.
Continue stirring at room temperature for 24 hours.
The resulting solid precipitate is collected by filtration.
Wash the solid with cold ethanol and dry under vacuum to afford the desired product.
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
Seed HCT-116 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48 hours.
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The structure-activity relationship of dimethyl-pyran-carboxylic acid derivatives reveals a clear dependence of their anticancer activity on the nature and position of substituents on the 4-aryl ring. Specifically, di-halogenated, electron-withdrawing groups at this position significantly enhance cytotoxicity against colorectal cancer cells, likely through the inhibition of CDK2.
This comparative guide provides a framework for the rational design of more potent and selective dimethyl-pyran-carboxylic acid-based anticancer agents. Future investigations should focus on:
Exploring a wider range of substituents at the C4-aryl position to further refine the SAR.
Investigating modifications at other positions of the pyran ring, such as the C2 methyl group and the C3 carboxylic acid ester, to understand their contribution to activity and selectivity.
Elucidating the precise binding mode with target enzymes through co-crystallization studies to guide further lead optimization.
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising compounds in preclinical models of cancer.
By systematically building upon this foundational knowledge, the scientific community can continue to unlock the therapeutic potential of the versatile dimethyl-pyran-carboxylic acid scaffold.
References
Allam, M. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 879. [Link]
Fadda, A. A., et al. (2018). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 9(10), 4224-4235. [Link]
Kempen, I., et al. (2008). 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis. European Journal of Medicinal Chemistry, 43(12), 2735-2750. [Link]
Allam, M. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. [Link]
Abdel-Rahman, A. A.-H., et al. (2017). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances, 7(57), 35975-35984. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyran Quantification
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The accurate quantification of pyran-base...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The accurate quantification of pyran-based active pharmaceutical ingredients (APIs) and their related compounds is a critical determinant of product safety and efficacy. This guide provides an in-depth exploration of the cross-validation of analytical methods for pyran quantification, moving beyond a simple recitation of protocols to elucidate the scientific rationale behind each step. As a senior application scientist, my aim is to equip you with the expertise to not only execute these validations but to understand and critically evaluate the process, ensuring robust and reliable data across the entire product lifecycle.
The Imperative of Cross-Validation in Analytical Method Lifecycles
An analytical method, once validated, is not a static entity. It is subject to transfer between laboratories, modifications due to evolving regulatory landscapes, or the introduction of new instrumentation. Cross-validation serves as the formal process to ensure that the performance of an analytical method remains consistent and reliable under these changing circumstances.[1] It is the bridge that connects different datasets, generated at different times, in different locations, or by different methodologies, into a cohesive and trustworthy whole.
The necessity for cross-validation arises in several key scenarios:
Inter-laboratory Method Transfer: When an analytical method is transferred from a development laboratory to a quality control (QC) laboratory or a contract research organization (CRO).[2]
Comparative Analysis: When data from two or more distinct analytical methods are to be compared or pooled.
Instrument or Software Upgrades: When significant changes are made to the instrumentation or software used for an established method.
Changes in Reference Standards: When a new batch of a reference standard is introduced.
This guide will focus on the practical application of cross-validation principles to the quantification of pyran-containing molecules, a class of heterocyclic compounds prevalent in numerous pharmaceutical agents.[3]
Strategic Approaches to Method Cross-Validation
The selection of a cross-validation strategy is contingent on the specific circumstances of the method transfer or comparison. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for these processes, emphasizing a risk-based approach.[4][5][6][7]
A typical workflow for planning and executing a cross-validation study is depicted below:
Caption: A typical workflow for a cross-validation study.
Selecting the Right Analytical Technique for Pyran Quantification
The choice of analytical methodology is the foundation of any quantification study. For pyran-containing compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent techniques.[8][9]
Technique
Principle
Advantages for Pyran Quantification
Considerations
HPLC-UV/DAD
Separation based on polarity, detection via UV absorbance.
Robust, widely available, suitable for routine QC.
May lack specificity for complex matrices.
LC-MS/MS
Separation by HPLC, detection by mass-to-charge ratio.
High sensitivity and specificity, ideal for bioanalysis.[10][11]
Higher cost and complexity.
GC-MS
Separation of volatile compounds, detection by mass spectrometry.
Excellent for volatile or derivatized pyrans.[4][5][12]
Not suitable for non-volatile or thermally labile compounds.
The selection of the optimal technique will depend on the physicochemical properties of the pyran analyte, the nature of the sample matrix (e.g., drug formulation, biological fluid), and the required sensitivity and selectivity of the assay.
Experimental Protocols for Cross-Validation
The following protocols outline a systematic approach to the cross-validation of two analytical methods for the quantification of a pyran-based API in a pharmaceutical formulation.
Protocol 1: Inter-Laboratory Cross-Validation of an HPLC-UV Method
Objective: To demonstrate the equivalency of results for a validated HPLC-UV method when transferred from a development laboratory (Lab A) to a quality control laboratory (Lab B).
Materials:
Reference standard of the pyran API
Placebo formulation
Three batches of the drug product
HPLC system with UV detector
Validated HPLC column
Mobile phase and other necessary reagents
Procedure:
Protocol Agreement: Both laboratories must agree on a detailed cross-validation protocol that includes the methods, samples to be tested, and acceptance criteria.
Analyst Training: The analyst(s) at Lab B should be adequately trained on the analytical method.
Sample Analysis:
Both laboratories will analyze the same set of samples in parallel. This should include:
Six independent preparations of the reference standard.
Six independent preparations of a single drug product batch.
One preparation from two additional drug product batches.
A placebo preparation to demonstrate specificity.
Data Reporting: Each laboratory will report the individual results, mean, standard deviation, and relative standard deviation (%RSD) for all samples.
Protocol 2: Cross-Validation of an LC-MS/MS Method with a Pre-existing HPLC-UV Method
Objective: To demonstrate the comparability of a newly developed, more sensitive LC-MS/MS method with an existing validated HPLC-UV method for the quantification of a pyran metabolite in a biological matrix.
Materials:
Reference standard of the pyran metabolite
Blank biological matrix (e.g., plasma, urine)
Spiked quality control (QC) samples at low, medium, and high concentrations
Incurred samples from a previous study (if available)
HPLC-UV system
LC-MS/MS system
Validated columns and reagents for both methods
Procedure:
Independent Validation: The new LC-MS/MS method must be fully validated according to regulatory guidelines before initiating the cross-validation.[5][14]
Sample Analysis: A minimum of 20 incurred samples or a set of spiked QC samples covering the calibration range should be analyzed by both methods.
Data Analysis: The concentration values obtained from both methods for each sample will be statistically compared.
Statistical Analysis and Acceptance Criteria: The Pillars of Trustworthiness
The cornerstone of cross-validation is the objective statistical comparison of the data generated.[15] The choice of statistical tools should be predefined in the validation protocol.
Caption: Decision tree for statistical analysis in cross-validation.
Key Statistical Tools:
Student's t-test: Used to determine if there is a significant difference between the means of the two datasets.[3]
F-test: Used to compare the variances of the two datasets, providing insight into the precision of the methods.[3]
Linear Regression: The results from the two methods are plotted against each other. The slope, intercept, and correlation coefficient (R²) are evaluated. Ideally, the slope should be close to 1, the intercept close to 0, and R² > 0.98.[3]
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements.[16]
Acceptance Criteria:
The acceptance criteria must be prospectively defined in the cross-validation protocol. While specific limits may vary depending on the application, typical criteria include:
Accuracy: The mean result from the receiving laboratory should be within ±5% of the transferring laboratory's result.
Precision: The %RSD for replicate measurements should not exceed 15%.
Correlation: The correlation coefficient (R²) from the linear regression analysis should be ≥ 0.99.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for pyran quantification is not merely a regulatory hurdle but a scientific imperative. It is a systematic process that ensures the consistency, reliability, and accuracy of analytical data throughout the lifecycle of a pharmaceutical product. By understanding the underlying principles, selecting appropriate analytical techniques, and employing rigorous statistical evaluation, researchers, scientists, and drug development professionals can have the utmost confidence in their analytical results, ultimately safeguarding patient health and ensuring product quality.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Frontage Laboratories. [Link]
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. [Link]
Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (2025, January). U.S. Department of Health and Human Services. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Pharmaceutical Analysis. [Link]
Quality Guidelines. International Council for Harmonisation. [Link]
Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025, October 28). Journal of Pharmacokinetics and Pharmacodynamics. [Link]
Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025, October 28). National Institutes of Health. [Link]
Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA Laboratories. [Link]
On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods. [Link]
Cross and Partial Validation. European Bioanalysis Forum. [Link]
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry. [Link]
SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019, December 20). Molecules. [Link]
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025. [Link]
Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021, September 3). MDPI. [Link]
(PDF) Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]
Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers. [Link]
Raman Spectroscopy for Pharmaceutical Quantitative Analysis by Low-Rank Estimation. (2018, September 10). Frontiers in Chemistry. [Link]
A Researcher's Guide to Differentiating Pyran-4-one Isomers: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a foundational requirement for understanding their chemical behavior and biological activit...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a foundational requirement for understanding their chemical behavior and biological activity. The pyranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds.[1] Positional isomerism, such as that between 4H-pyran-4-one (γ-pyrone) and 2H-pyran-2-one (α-pyrone), can dramatically alter a molecule's physicochemical properties and biological function. Therefore, unambiguous differentiation is critical.
This comprehensive guide provides a detailed spectroscopic comparison of these key pyranone isomers. By leveraging the distinct signatures generated by Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we can elucidate the subtle yet definitive differences arising from their unique structural arrangements. This guide synthesizes experimental data and established principles to offer a robust framework for isomer identification.
Molecular Structures: A Tale of Two Isomers
The fundamental difference between 4H-pyran-4-one and 2H-pyran-2-one lies in the placement of the carbonyl group and the endocyclic oxygen atom. This variance in structure breaks the symmetry and alters the electronic nature of the ring, from a conjugated ketone in the 4-pyrone to a cyclic ester (lactone) in the 2-pyrone. These differences are the root cause of their distinct spectroscopic behaviors.
Caption: General workflow for spectroscopic analysis of pyranone isomers.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. [2]Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
[1]3. ¹³C NMR Acquisition: Acquire the carbon-13 spectrum using a broadband proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, an increased number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.
[1]
IR Spectroscopy Protocol
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the preferred modern technique. Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
[1]2. Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve data quality. [1]Perform a background scan prior to the sample scan.
Mass Spectrometry Protocol
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Inject a dilute solution of the sample into the GC. For less volatile or thermally sensitive compounds, use direct infusion via Electrospray Ionization (ESI) or another soft ionization technique.
Data Acquisition: For structural elucidation, use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation. [3]Acquire a full scan spectrum to determine the molecular ion and the fragmentation pattern.
UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at λmax.
Data Acquisition: Record the absorbance spectrum over a relevant range (e.g., 200-600 nm). Use a solvent-filled cuvette as the reference blank. Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The differentiation of 4H-pyran-4-one and 2H-pyran-2-one is readily achievable through a systematic, multi-technique spectroscopic approach. While each method provides valuable clues, their combined power offers irrefutable structural confirmation. ¹H NMR spectroscopy provides the most definitive evidence through spectral simplicity (symmetry) versus complexity. IR spectroscopy offers a rapid and clear distinction based on the carbonyl stretching frequency. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable, isomer-specific fragmentation pathways. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify and characterize these important heterocyclic isomers.
References
Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
An-Najah Staff. (2024). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. An-Najah National University. Retrieved from [Link]
ResearchGate. (n.d.). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative: Thermal, Physicochemical, DFT/HSA-interactions, enol↔imine tautomerization and anticancer activity | Request PDF. Retrieved from [Link]
More, K. S., et al. (2022). 2H-Pyran-2-one-Functionalized Diketopyrrolopyrrole Dye: Design, Synthesis, and Explosives Sensor. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
PubMed. (n.d.). Anticancer Activity Study of Chromone and Coumarin Hybrids using Electrical Impedance Spectroscopy. Retrieved from [Link]
SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
ScienceDirect. (1993). The 353 nm nπ transition of 4H-pyran-4-one and a deuterated derivative*. Retrieved from [Link]
PubChem. (n.d.). 4H-pyran-4-one. Retrieved from [Link]
ResearchGate. (2008). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. Retrieved from [Link]
ResearchGate. (n.d.). Experimental and calculated IR frequencies of 6-phenyl-4-methylsulfanyl-2-oxo-2 H -pyran (molecule 1 ) in 400–2000 cm. Retrieved from [Link]
SpringerLink. (n.d.). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Retrieved from [Link]
MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]
NIST WebBook. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]
NIST WebBook. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]
ResearchGate. (n.d.). Anticancer Activity Study of Chromone and Coumarin Hybrids using Electrical Impedance Spectroscopy | Request PDF. Retrieved from [Link]
Arabian Journal of Chemistry. (n.d.). Synthesis of new pyran and pyranoquinoline derivatives. Retrieved from [Link]
MDPI. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structures of chromenone derived compounds (chromone and...). Retrieved from [Link]
Oberlin College. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]
ResearchGate. (n.d.). UV–Vis absorption spectra of the compounds 4(e‐h). Retrieved from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]
ACS Publications. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]
Unknown Source. (n.d.). compared using 13C nmr spectroscopy.
ResearchGate. (n.d.). TD-DFT Investigation of the UV Spectra of Pyranone Derivatives. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
DSpace Repository. (n.d.). Synthesis, characterization, molecular structure, and computational studies on 4(1 H )-pyran-4-one and its derivatives. Retrieved from [Link]
MDPI. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]
The Versatile Scaffold: A Comparative Review of the Biological Activities of 4H-Pyran Derivatives
For Immediate Release In the dynamic landscape of medicinal chemistry, the 4H-pyran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers an in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the dynamic landscape of medicinal chemistry, the 4H-pyran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers an in-depth comparative analysis of the diverse therapeutic potential of 4H-pyran derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Through a synthesis of recent experimental data, this review illuminates the structure-activity relationships and mechanisms of action that underscore the promise of these versatile compounds.
I. Anticancer Activities: Targeting Cell Proliferation and Survival
4H-pyran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.
A notable mechanism of action for some 4H-pyran derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[3][4][5] CDK2 is a crucial regulator of the cell cycle, and its overexpression is linked to the oncogenesis of cancers such as colorectal cancer.[3][4] Certain 4H-pyran analogues have been shown to block the proliferation of HCT-116 colorectal cancer cells by inhibiting the kinase activity of CDK2 and downregulating its expression.[3][4] This inhibition ultimately leads to the induction of apoptosis, a form of programmed cell death, via the activation of caspase-3.[3][4]
Furthermore, spiro-4H-pyran derivatives have been investigated for their pro-apoptotic effects on various cancer cell lines, including non-small-cell lung cancer (A549), breast epithelial cancer (MCF-7), and human malignant melanoma (A375).[6][7] Studies have shown that these compounds can induce apoptosis through the mitochondrial pathway, characterized by the up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2.[6][7]
Comparative Anticancer Potency of 4H-Pyran Derivatives:
The cytotoxic activity of 4H-pyran derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
Compound Treatment: The cells are then treated with various concentrations of the 4H-pyran derivatives and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals that have formed in viable cells.
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Anticancer Mechanism:
Caption: Anti-inflammatory mechanism of 4H-pyran derivatives.
IV. Antioxidant Properties: Scavenging Free Radicals
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. 4H-pyran derivatives have demonstrated notable antioxidant activities, positioning them as potential therapeutic agents for conditions associated with oxidative stress.
[3][5]
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals. [3][5]The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to assess this activity. Several 4H-pyran derivatives have exhibited potent DPPH scavenging and reducing potencies, with some being more efficient than the standard antioxidant butylated hydroxytoluene (BHT). [3][4]The presence and position of hydroxyl groups on the pyran structure can significantly impact their antioxidant activity.
[8]
Comparative Antioxidant Potency of 4H-Pyran Derivatives:
Sample Preparation: Various concentrations of the 4H-pyran derivatives are prepared in a suitable solvent (e.g., methanol).
DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.
Reaction Mixture: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined.
V. Conclusion and Future Perspectives
The 4H-pyran scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, underscore the significant potential of this heterocyclic motif. The structure-activity relationship studies, coupled with mechanistic investigations, provide a solid foundation for the rational design of more potent and selective 4H-pyran derivatives. Future research should focus on optimizing the lead compounds, exploring their in vivo efficacy and safety profiles, and further elucidating their molecular targets and mechanisms of action to translate the promising in vitro findings into clinical applications.
References
Mahdavi, S. M., et al. (2018). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 17(4), 1229–1239. [Link]
Gouda, M. A., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73-91. [Link]
Mahdavi, S. M., et al. (2018). Synthesis and Antimicrobial Evaluation of 4 H-Pyrans and Schiff Bases Fused 4 H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 17(4), 1229-1239. [Link]
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 891. [Link]
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. ResearchGate. [Link]
Gouda, M. A., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Ingenta Connect. [Link]
He, L., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(1), 47. [Link]
Rostami, A., et al. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances, 9(34), 19575-19584. [Link]
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]
El-Sayed, N. N. E., et al. (2020). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. [Link]
Cholayil Palapetta, A., et al. (2024). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of Molecular Structure, 1301, 137357. [Link]
Shafaei, F., & Najar, A. H. (2020). Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity. Combinatorial Chemistry & High Throughput Screening, 23(5), 446-454. [Link]
Kumar, R., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor. ACS Omega, 4(13), 15589-15599. [Link]
Rostami, A., et al. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. PMC. [Link]
Li, Y., et al. (2017). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 7(57), 35937-35943. [Link]
He, L., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. [Link]
A Senior Application Scientist's Guide to the Purity Confirmation of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid and Its Performance in Drug Discovery
For researchers, scientists, and drug development professionals, the purity of a compound is the bedrock of reliable and reproducible results. In the context of drug discovery, even minute impurities can lead to erroneou...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity of a compound is the bedrock of reliable and reproducible results. In the context of drug discovery, even minute impurities can lead to erroneous biological data, potentially masking the true efficacy of a lead compound or introducing unforeseen toxicity. This guide provides an in-depth technical comparison of analytical methodologies for confirming the purity of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid, a key heterocyclic building block. Furthermore, we will objectively compare its performance with structurally similar alternatives, supported by experimental data, to provide a comprehensive framework for its evaluation in a research and development setting.
The 4-oxo-4H-pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific analogue, 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid, with its unique substitution pattern, presents a compelling starting point for the synthesis of novel therapeutic agents. However, its journey from a synthesized powder to a validated lead molecule is critically dependent on rigorous purity assessment.
The Imperative of Purity: A Self-Validating System
In drug development, a compound's purity is not merely a quality control metric; it is an integral part of the scientific validation process. The presence of uncharacterized impurities can have profound consequences:
False Positives/Negatives: Impurities with their own biological activity can either mimic or inhibit the effect of the target compound, leading to a misinterpretation of screening results.
Toxicity: An impurity may be cytotoxic, leading to the unwarranted termination of a promising lead candidate.
Inconsistent Structure-Activity Relationships (SAR): The presence of varying levels of impurities across different batches can make it impossible to establish a reliable SAR, hindering the optimization process.
Therefore, the analytical protocols described herein are designed to be a self-validating system, ensuring that the biological activity observed can be confidently attributed to the target molecule.
Analytical Workflow for Purity Determination
A multi-pronged analytical approach is essential for the unambiguous confirmation of purity for 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid. The following workflow outlines the key techniques and the rationale behind their application.
Caption: Workflow for the comprehensive purity analysis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid.
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC is the gold standard for determining the purity of non-volatile organic compounds. By separating the target compound from any impurities, it allows for precise quantification.
Protocol:
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective for separating organic acids.
Mobile Phase: A gradient elution is often employed to ensure the separation of both polar and non-polar impurities. A common mobile phase consists of:
Solvent A: 0.1% Formic Acid in Water
Solvent B: Acetonitrile
A typical gradient might run from 10% B to 90% B over 20 minutes.
Detection: UV detection at a wavelength where the pyranone chromophore absorbs strongly (e.g., 254 nm) is recommended.
Sample Preparation: Accurately weigh approximately 1 mg of the 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is generally considered acceptable for drug discovery applications.
Causality behind Experimental Choices: The use of a reverse-phase column with a polar mobile phase is ideal for retaining and separating the moderately polar carboxylic acid. The acidic modifier (formic acid) helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and for identifying any structurally related impurities.
Protocol:
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the carboxylic acid and its proton signal is easily identifiable.
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Acquisition: Acquire standard ¹H and ¹³C spectra. Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous signal assignment.
Data Analysis:
¹H NMR: Expect to see distinct signals for the two methyl groups, the pyran ring proton, and the carboxylic acid proton. The chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR: The spectrum should show the correct number of carbon signals, including the characteristic carbonyl and carboxyl carbons.
Impurity Identification: The presence of unexpected signals may indicate impurities. By analyzing the chemical shifts and coupling patterns of these signals, the structure of the impurities can often be deduced. For instance, the presence of signals corresponding to starting materials or side-products from the synthesis would be a red flag.[1]
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides a rapid and accurate determination of the molecular weight of the target compound, further confirming its identity. It is also a powerful tool for detecting and identifying impurities.
Protocol:
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of analysis.
Ionization Mode: Both positive and negative ion modes should be tested. In positive mode, the molecule may be observed as the [M+H]⁺ or [M+Na]⁺ adduct. In negative mode, the deprotonated [M-H]⁻ ion is expected for a carboxylic acid.
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Analysis: Infuse the sample directly into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the expected mass of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (C₈H₈O₄, Molecular Weight: 184.15 g/mol ). Any other significant peaks could indicate the presence of impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition, further confirming the identity of the compound and any impurities.[2][3]
Comparative Performance Analysis: 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid vs. Alternatives
The true value of a lead compound is not only its intrinsic activity but also its performance relative to other potential candidates. Here, we compare 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid with two structurally related alternatives that have been evaluated in similar biological assays.
Alternative 1: 6-Amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester
This compound shares the 4H-pyran core but has different substituents, including an amino and a cyano group, and is an ethyl ester instead of a free carboxylic acid. It has been investigated for its antimicrobial and antitumor activities.[4]
Alternative 2: (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl carboxylates
These compounds, derived from kojic acid, also feature the 4-oxo-4H-pyran core. They have been evaluated for their antiviral activity against the Hepatitis C virus.[5]
The following table summarizes the reported biological activities. It is important to note that direct comparison of IC₅₀ values across different studies and cell lines should be done with caution due to variations in experimental conditions.
Note: The activity for 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is presented here as a hypothetical value for illustrative purposes in a comparative context, as specific public domain biological data for this exact compound is limited.
Visualization of the Drug Discovery Logic
The decision-making process in early-stage drug discovery, from purity confirmation to lead selection, can be visualized as follows:
Caption: A logical flow diagram illustrating the progression from compound synthesis to lead candidate selection.
Conclusion
The confirmation of purity for 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is a non-negotiable prerequisite for its meaningful evaluation in any drug discovery program. A combination of HPLC for quantitative assessment, and NMR and MS for structural verification, provides a robust and self-validating system to ensure data integrity. While the 4-oxo-4H-pyran scaffold is a promising starting point for the development of new therapeutics, the ultimate success of a specific derivative like 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid will depend on its performance in direct comparison with other structurally related compounds. This guide provides the analytical framework and the comparative mindset necessary for making informed decisions in the challenging yet rewarding field of drug development.
References
Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4587. [Link]
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. Journal of the Saudi Chemical Society, 15(4), 329-335.
Chen, B., Huang, J., & Zhang, X. (2013). An Improved Synthetic Process of Dimethyl 4-Oxo-4H-Pyran-3,5-Dicarboxylate.
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.
Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S970. [Link]
Hucek, D., & Drucker, S. (2021). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. University of Wisconsin-Eau Claire.
Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2014). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 5(10), 4266.
Pharmaffiliates. (n.d.). 4-Oxo-3-[(Phenylmethyl)oxy]-4H-pyran-2-carboxylic acid. Retrieved from [Link]
Chenghui Pharmaceutical Group Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]
Mannhold, R., & Dross, K. (1995). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Pharmazie, 50(11), 734-738.
Zejc, A., & Obniska, J. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 58(6), 429-434.
Kim, Y., & Jeong, L. S. (2011). A Facile Synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl Carboxylates and Their Antiviral Activity Against Hepatitis C Virus. Bulletin of the Korean Chemical Society, 32(12), 4189-4192.
Ball, S. C., & Jones, R. A. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1838. [Link]
Khare, S. P., Deshmukh, T. R., Akolkar, S. V., & Shingate, B. B. (2022). 4H-Pyran-based biologically active molecules. In New Trends in Synthesis of Nitrogen and Oxygen Heterocycles (pp. 1-26). Elsevier.
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
Welch, C. J., & Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review, 20(5).
Heller, S. R., & Milne, G. W. (1978).
Yoo, B., & Pagliaro, L. (2013). Efficient approach to prepare multi-anticancer drug Conjugated nanocarrier.
Kourtchev, I., O'Connor, D., Giorio, C., & Kalberer, M. (2016). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Atmospheric Measurement Techniques, 9(10), 5261-5271.
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
As laboratory professionals, our responsibility extends beyond discovery and innovation; it encompasses the complete lifecycle of the chemicals we handle, from procurement to their safe and compliant disposal. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
As laboratory professionals, our responsibility extends beyond discovery and innovation; it encompasses the complete lifecycle of the chemicals we handle, from procurement to their safe and compliant disposal. This guide provides a detailed, experience-driven framework for the proper disposal of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are built on the foundational principles of chemical safety, regulatory compliance, and the "cradle-to-grave" responsibility that every researcher holds for the waste they generate.[1][2]
Immediate Safety Profile & Hazard Assessment
Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is not available, data from structurally analogous pyran-carboxylic acid derivatives provide a reliable hazard assessment.[3][4][5][6]
H302: Harmful if swallowed.[3][5][6][7]H315: Causes skin irritation.[3][4][5][6]H319: Causes serious eye irritation.[3][4][5][6]H335: May cause respiratory irritation.[3][4][5][6]
Required PPE
Chemical safety goggles and face shield, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat are mandatory.[3][8] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3]
Storage
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][8][9]
First Aid
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5]Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3][5]Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[3][5]Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3][5]
The Core Principle: Cradle-to-Grave Responsibility
The fundamental principle of hazardous waste management is that the generator of the waste is responsible for its safe handling from the moment it is created until it is properly disposed of.[2] This means that simply passing it to a disposal service is not enough; you must ensure it is correctly identified, segregated, packaged, and labeled to facilitate compliant disposal and prevent harm to personnel and the environment.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste streams containing 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid.
Caption: Decision workflow for proper disposal.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. The following procedures cover the most common scenarios for disposing of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid.
Protocol A: Disposal of Unused or Expired Pure Product (Solid)
This protocol applies to the chemical in its original container or as a pure solid residue.
Preparation: Don all required PPE (safety goggles, face shield, lab coat, gloves) and perform all operations within a certified chemical fume hood.
Container Selection: Select a designated solid hazardous waste container. This container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be leak-proof, and possess a secure, screw-top lid.[10][11] It is permissible to reuse an empty reagent bottle, provided it is compatible and the original label has been completely defaced.[11]
Chemical Transfer: Carefully transfer the solid chemical into the waste container. The primary objective is to avoid the formation of dust, which can be easily inhaled and cause respiratory irritation.[3][6] Use a spatula or powder funnel to minimize aerosolization.
Labeling: Immediately affix a completed hazardous waste label to the container. The label must include:
The words "Hazardous Waste"
The full, unabbreviated chemical name: "3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid"
An accurate statement of the hazards (e.g., "Irritant," "Acutely Toxic")
The date accumulation started.
Storage: Securely close the container. Do not fill beyond 90% capacity to allow for expansion.[10] Store the container in a designated, secondary-contained satellite accumulation area away from incompatible materials, particularly strong bases and oxidizing agents.[12]
Final Disposal: Arrange for pickup by your institution's licensed professional waste disposal service.[3]
Protocol B: Disposal of Contaminated Labware and PPE
This protocol covers items such as weighing paper, gloves, and disposable plasticware that have come into direct contact with the chemical.
Solid Waste Segregation: Place all grossly contaminated disposable items (e.g., weighing boats, contaminated paper towels, gloves) directly into the designated solid hazardous waste container described in Protocol A.
Glassware Decontamination: Reusable glassware must be decontaminated before washing.
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any chemical residue.
This solvent rinse is now considered hazardous waste. Decant the rinse into a designated, properly labeled liquid hazardous waste container for "Non-Halogenated Solvents."
Crucially, do not dispose of the chemical or the solvent rinse down the drain. [3][4][13] This is a direct violation of environmental regulations and poses a risk to aquatic ecosystems.
Final Cleaning: After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.
Protocol C: Management and Disposal of Accidental Spills
A swift and correct response to a spill minimizes exposure and environmental contamination.
Ensure Safety: Immediately alert others in the area. If the spill is large or you feel unsafe, evacuate and contact your institution's emergency safety office.
Control Access: Restrict access to the spill area to prevent further contamination.
Don PPE: Wear robust PPE, including safety goggles, a face shield, a lab coat, and double-gloving with chemical-resistant gloves.
Contain and Clean:
For a solid spill , gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[7]
Carefully sweep up the solid material using a plastic dustpan and brush or other non-sparking tools.[8]
Place the collected material and any contaminated cleaning supplies into the designated solid hazardous waste container (Protocol A).
Surface Decontamination: Wipe down the spill area with a cloth dampened with soap and water, followed by clean water. Place all cleaning materials into the hazardous waste container.
Reporting: Report the spill to your laboratory supervisor or Environmental Health & Safety department, in accordance with institutional policy.
References
Angene Chemical. (2024, April 21).
AK Scientific, Inc. Safety Data Sheet (United States). 3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4h-pyran-2-carboxylic acid.
ChemScene. (2025, December 8).
Kishida Chemical Co., Ltd. (2022, February 3).
University of Toronto, Department of Chemistry. Standard Operating Procedure Hazardous Waste Storage and Disposal.
Santa Cruz Biotechnology, Inc. (2020, August 19).
Cole-Parmer.
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
McGill University. Chemical waste | Hazardous Waste Management.
Washington State University.
CymitQuimica. (2024, December 19).
American Chemical Society. Hazardous Waste & Disposal.
Thermo Fisher Scientific. (2025, December).
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
European Chemicals Agency. (2023, June 9).
European Chemicals Agency. (2021, December 21). Substance Information - A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol; trans-tetrahydro-2-isobutyl-4-methylpyran-4-ol.
National Center for Biotechnology Information. PubChem Compound Summary for CID 3010943, 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid.
University of Alabama at Birmingham. Chemical Safety and Waste Management Manual.
Sigma-Aldrich. 4-oxo-4H-pyran-2-carboxylic acid.
National Center for Biotechnology Information. PubChem Compound Summary for CID 201105, 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid.
A Researcher's Guide to the Safe Handling of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The handling of novel chemical entities demands a proactive and informed appr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The handling of novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and handling procedures for 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid, ensuring both personal safety and the preservation of experimental integrity.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on available safety data, 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid presents the following primary hazards:
Skin Irritation (H315): The compound is expected to cause skin irritation upon contact.
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation.
While a full toxicological profile may not be available for this specific compound, the prudent approach is to treat it with a high degree of caution, assuming the potential for other uncharacterised hazards. The causality is clear: the acidic nature of the carboxyl group and the reactive potential of the pyranone ring system necessitate robust protective measures to prevent direct contact with tissues.
Engineering Controls: The First Line of Defense
Personal protective equipment should always be used in conjunction with appropriate engineering controls. For a solid compound like 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid, the primary engineering control is a certified chemical fume hood.
Why a Fume Hood is Essential:
A fume hood is critical to minimize the inhalation of any fine dust or aerosols that may be generated during handling, such as weighing or transferring the solid. Even if the compound has low volatility, these operations can introduce it into the breathing zone of the researcher.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment. The following is a detailed breakdown of the required PPE for handling 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid.
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles with side shields
Protects against splashes and airborne particles entering the eyes.
Hand Protection
Nitrile gloves
Provides a chemical-resistant barrier to prevent skin contact.
Body Protection
A clean, buttoned laboratory coat
Protects the skin and personal clothing from contamination.
Step-by-Step PPE Protocol:
Preparation: Before entering the laboratory, ensure you are appropriately dressed with long pants and closed-toe shoes. Tie back long hair.
Donning PPE:
Put on your laboratory coat and ensure it is fully buttoned.
Next, put on your chemical safety goggles.
Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your laboratory coat.
Handling the Compound: All manipulations of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid should be performed within a chemical fume hood.
Doffing PPE:
Before leaving the laboratory, remove your gloves using a technique that avoids touching the outer surface with your bare hands.
Dispose of the gloves in the appropriate hazardous waste container.
Remove your laboratory coat, turning it inside out to contain any potential contamination.
The last item to be removed is your safety goggles.
Wash your hands thoroughly with soap and water after removing all PPE.
PPE Selection and Handling Workflow
Caption: A workflow for the correct donning, use, and doffing of PPE.
Spill and Disposal Plan
In Case of a Spill:
Alert colleagues in the immediate area.
Evacuate the area if the spill is large or if you feel unwell.
For a small, contained spill within the fume hood, you can proceed with cleanup if you are trained to do so.
Wear appropriate PPE , including double gloves.
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
Carefully sweep the absorbed material into a designated hazardous waste container.
Decontaminate the area with a suitable solvent, followed by soap and water.
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Waste Disposal:
All waste containing 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid, including unused product, contaminated consumables, and spill cleanup materials, must be disposed of in a clearly labeled, sealed hazardous waste container.
Follow your institution's specific guidelines for chemical waste disposal. Do not mix with other waste streams unless explicitly permitted.
By adhering to these rigorous safety protocols, researchers can confidently handle 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid, ensuring a safe and productive research environment.
References
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